N,N-Diethanol amine-PEG4-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[bis(2-hydroxyethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO8/c1-19(2,3)28-18(23)4-10-24-12-14-26-16-17-27-15-13-25-11-7-20(5-8-21)6-9-22/h21-22H,4-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTQQUIUOZWNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCO)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N,N-Diethanol amine-PEG4-Boc for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethanol amine-PEG4-Boc is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation and bioconjugation strategies. This guide provides a comprehensive technical overview of its properties, applications, and the methodologies for its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. As a polyethylene (B3416737) glycol (PEG)-based linker, it offers enhanced solubility and favorable pharmacokinetic properties to the final conjugate. The presence of a Boc-protected amine and a diethanolamine (B148213) moiety provides versatile handles for sequential chemical modifications.
Core Properties and Specifications
This compound is characterized by a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity. One terminus features a diethanolamine group, while the other is a Boc (tert-butyloxycarbonyl) protected amine. This strategic design allows for selective deprotection and subsequent conjugation, a critical feature in the multi-step synthesis of complex biomolecules.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₉NO₈ | [1] |
| Molecular Weight | 409.51 g/mol | [1] |
| CAS Number | 2279944-66-8 | [1] |
| Appearance | Varies (typically a colorless to pale yellow oil or liquid) | N/A |
| Purity | Typically ≥95% | N/A |
| Solubility | Soluble in organic solvents like DMSO and DCM. | N/A |
| Storage Conditions | Recommended to be stored at -20°C for long-term stability. Shipped at ambient temperatures. | N/A |
Applications in Drug Development
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins implicated in disease.
The structure of this compound is ideally suited for this purpose:
-
PEG4 Spacer : The polyethylene glycol chain enhances the solubility and cell permeability of the resulting PROTAC molecule. The length of the PEG linker is a critical parameter in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
-
Boc-Protected Amine : This functional group provides a stable, yet readily cleavable, handle for conjugation. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a ligand for an E3 ubiquitin ligase or a target protein.
-
Diethanolamine Moiety : The diethanolamine end provides hydroxyl groups that can be further functionalized, offering an alternative point of attachment or modification.
Experimental Protocols
While specific protocols are highly dependent on the target protein and the chosen E3 ligase ligand, the following sections outline generalized methodologies for the key steps involving a linker like this compound in the synthesis of a PROTAC.
General Protocol for Boc Deprotection
Objective: To remove the Boc protecting group to reveal the primary amine for subsequent conjugation.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.
General Protocol for PROTAC Synthesis via Amide Coupling
Objective: To couple the deprotected amine of the linker to a carboxylic acid-containing ligand (either for the target protein or the E3 ligase).
Materials:
-
Deprotected N,N-Diethanol amine-PEG4-amine TFA salt
-
Carboxylic acid-functionalized ligand (Target Protein Ligand-COOH or E3 Ligase Ligand-COOH)
-
Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.
-
Add the coupling agent(s) (e.g., HATU or EDC/HOBt) and DIPEA to the solution and stir for a few minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected N,N-Diethanol amine-PEG4-amine in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired conjugate.
Visualizing Workflows and Pathways
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule, highlighting the sequential conjugation steps.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
PROTAC Mechanism of Action: The Ubiquitin-Proteasome Pathway
This diagram illustrates the catalytic cycle of a PROTAC molecule in hijacking the ubiquitin-proteasome system to induce targeted protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
An In-depth Technical Guide to N,N-Diethanolamine-PEG4-Boc: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of N,N-Diethanolamine-PEG4-Boc, a versatile heterobifunctional linker crucial in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its core characteristics, details its applications, and provides structured experimental protocols for its use.
Core Chemical Properties
N,N-Diethanolamine-PEG4-Boc, systematically named tert-butyl (2-(2-(2-(2-(bis(2-hydroxyethyl)amino)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a unique molecule integrating a diethanolamine (B148213) core, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This structure provides a valuable tool for medicinal chemists and chemical biologists. The diethanolamine moiety offers two primary hydroxyl groups for further functionalization, the hydrophilic PEG4 spacer enhances solubility and provides optimal length for linking biological molecules, and the Boc-protected amine allows for controlled, stepwise conjugation strategies.[1][2]
Table 1: Physicochemical Properties of N,N-Diethanolamine-PEG4-Boc and Related Compounds
| Property | Value | Source |
| Molecular Formula | C19H39NO8 | [3] |
| Molecular Weight | 409.51 g/mol | [3] |
| CAS Number | 2279944-66-8 | [4] |
| Appearance | Colorless to pale yellow viscous liquid | [5] |
| Density | 1.096 g/cm³ | [4] |
| Solubility | Soluble in water, DMSO, and DMF | |
| Storage | Store at -20°C for long-term stability |
Applications in Drug Development and Bioconjugation
The unique trifunctional nature of N,N-Diethanolamine-PEG4-Boc makes it a valuable reagent in several advanced applications:
-
PROTAC Synthesis: This molecule is a widely used PEG-based linker in the construction of PROTACs.[1][6][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.[7] The diethanolamine end can be functionalized to attach to a ligand for the target protein, while the Boc-protected amine, after deprotection, can be coupled to an E3 ligase ligand. The PEG4 spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Antibody-Drug Conjugates (ADCs): The principles of its utility in PROTACs extend to the synthesis of ADCs. The linker can be used to attach a cytotoxic drug to an antibody, leveraging the targeting capabilities of the antibody to deliver the drug specifically to cancer cells.
-
Surface Functionalization of Nanoparticles: The hydroxyl groups of the diethanolamine moiety can be used to attach the linker to the surface of nanoparticles, for example, those with carboxyl groups, via esterification.[2] The terminal Boc-protected amine can then be deprotected to allow for the conjugation of targeting ligands, imaging agents, or therapeutic molecules, creating multifunctional nanocarriers for drug delivery and diagnostics.[2]
-
Bioconjugation: The orthogonal reactivity of the hydroxyl groups and the protected amine allows for controlled, stepwise bioconjugation strategies. This is particularly useful in creating complex biomolecular architectures where precise control over the conjugation sites is essential.
Experimental Protocols
Boc Deprotection of N,N-Diethanolamine-PEG4-Boc
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation reactions.
Materials:
-
N,N-Diethanolamine-PEG4-Boc
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve N,N-Diethanolamine-PEG4-Boc in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of the compound).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash carefully with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Conjugation to a Carboxylic Acid-Containing Molecule (e.g., a PROTAC Ligand)
This protocol outlines the coupling of the deprotected amine of the linker to a molecule containing a carboxylic acid functionality using EDC/NHS chemistry.
Materials:
-
Deprotected N,N-Diethanolamine-PEG4-Amine
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS) pH 7.2-8.0 or a non-amine containing buffer like MES for a two-step reaction)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS or sulfo-NHS (1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester.
-
-
Conjugation Reaction:
-
To the activated NHS ester solution, add a solution of the deprotected N,N-Diethanolamine-PEG4-Amine (1.0-1.2 equivalents) in DMF or DMSO.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any unreacted NHS ester by adding the quenching buffer and incubating for 15 minutes.
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or high-performance liquid chromatography (HPLC).
-
Visualizing Experimental Workflows and Signaling Pathways
General Workflow for PROTAC Synthesis
The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule utilizing N,N-Diethanolamine-PEG4-Boc.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Mechanism of PROTAC-Mediated Protein Degradation
The diagram below illustrates the mechanism by which a PROTAC molecule, synthesized using a linker like N,N-Diethanolamine-PEG4-Boc, induces the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
This technical guide provides a foundational understanding of N,N-Diethanolamine-PEG4-Boc for researchers and professionals in drug development. The provided data and protocols are intended to facilitate its effective use in innovative research endeavors.
References
An In-depth Technical Guide to N,N-Diethanolamine-PEG4-Boc: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and applications of N,N-Diethanolamine-PEG4-Boc, a bifunctional linker molecule critical in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Function
N,N-Diethanolamine-PEG4-Boc is a hetero-bifunctional linker designed for the synthesis of PROTACs. Its structure features three key components:
-
A Boc-protected secondary amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle that can be selectively removed under acidic conditions to reveal a reactive secondary amine. This allows for the controlled and sequential attachment of different molecular entities.
-
A tetraethylene glycol (PEG4) spacer: The hydrophilic PEG4 chain enhances the aqueous solubility of the linker and the resulting PROTAC molecule. This is a crucial property for improving the pharmacokinetic profile and bioavailability of targeted protein degraders. The length of the PEG linker is also a critical parameter in optimizing the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase, which ultimately influences the efficiency of protein degradation.
-
Two terminal hydroxyl groups: The diethanolamine (B148213) core provides two primary hydroxyl groups. These can be activated or modified to serve as attachment points for either a ligand that binds to a target protein of interest (POI) or a ligand that recruits an E3 ubiquitin ligase.
The primary application of N,N-Diethanolamine-PEG4-Boc is in the construction of PROTACs.[1][2][3] PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] They consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[2] The N,N-Diethanolamine-PEG4-Boc linker serves as the crucial bridge, bringing the target protein and the E3 ligase into close proximity.
Physicochemical Properties
Detailed experimental physicochemical data for N,N-Diethanolamine-PEG4-Boc is not extensively available in the public domain. However, based on its chemical structure and data for its constituent parts, the following properties can be inferred.
| Property | Value/Information | Source |
| Chemical Formula | C₁₉H₃₉NO₈ | [2] |
| Molecular Weight | 409.51 g/mol | [2] |
| CAS Number | 2279944-66-8 | [2] |
| Appearance | Expected to be a viscous oil or solid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and DMF. | [4][5] |
Physicochemical Data for Parent Compounds:
To provide further context, the table below summarizes key properties of the parent molecules, diethanolamine and N-Boc-diethanolamine.
| Property | Diethanolamine | N-Boc-diethanolamine |
| Chemical Formula | C₄H₁₁NO₂ | C₉H₁₉NO₄ |
| Molecular Weight | 105.14 g/mol [6] | 205.25 g/mol |
| Appearance | Oily colorless liquid or solid white crystals[6] | Light yellow transparent liquid[7] |
| Boiling Point | 268.8 °C | Not available |
| Melting Point | 28 °C | Not available |
| Solubility | Soluble in water, methanol, acetone, chloroform, and glycerin.[6] | Soluble in polar organic solvents. |
Synthesis of N,N-Diethanolamine-PEG4-Boc
-
Boc Protection of Diethanolamine: The synthesis begins with the selective protection of the secondary amine of diethanolamine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the amine from reacting in subsequent steps.[7]
-
PEGylation of N-Boc-diethanolamine: The resulting N-Boc-diethanolamine, with its two free hydroxyl groups, is then reacted with a suitable PEGylating agent. A common strategy involves the use of a tosylated PEG4 alcohol (TsO-PEG4-OH) or a similar activated PEG derivative. The tosyl group is a good leaving group, facilitating the nucleophilic attack by the hydroxyl groups of N-Boc-diethanolamine to form an ether linkage. This reaction would likely be carried out in the presence of a base to deprotonate the hydroxyl groups.
Application in PROTAC Synthesis: Experimental Protocol
The true utility of N,N-Diethanolamine-PEG4-Boc lies in its role as a linker in the synthesis of PROTACs. The following is a generalized experimental protocol for the conjugation of a target protein ligand and an E3 ligase ligand to the N,N-Diethanolamine-PEG4-Boc linker.
Materials:
-
N,N-Diethanolamine-PEG4-Boc
-
Target Protein Ligand (with a reactive functional group, e.g., a carboxylic acid)
-
E3 Ligase Ligand (with a reactive functional group, e.g., a hydroxyl group)
-
Coupling agents (e.g., HATU, HOBt, EDC)
-
Activating agents for hydroxyl groups (e.g., mesyl chloride, tosyl chloride)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DMSO, DCM)
-
Deprotection agent (e.g., Trifluoroacetic acid in DCM)
-
Purification supplies (e.g., preparative HPLC)
Protocol:
-
Activation of a Hydroxyl Group on the Linker:
-
Dissolve N,N-Diethanolamine-PEG4-Boc in an anhydrous solvent such as DCM.
-
Add a base (e.g., triethylamine) and cool the reaction mixture to 0°C.
-
Slowly add an activating agent (e.g., mesyl chloride or tosyl chloride) to activate one of the hydroxyl groups.
-
Monitor the reaction by TLC or LC-MS. Upon completion, the activated linker can be purified or used directly in the next step.
-
-
Conjugation of the First Ligand (E3 Ligase Ligand):
-
Dissolve the activated linker and the E3 ligase ligand (containing a nucleophilic group like a hydroxyl or amine) in an appropriate anhydrous solvent (e.g., DMF).
-
Add a base (e.g., DIPEA) to facilitate the nucleophilic substitution reaction.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by LC-MS.
-
Purify the resulting conjugate by preparative HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified conjugate from the previous step in DCM.
-
Add a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected amine.
-
-
Conjugation of the Second Ligand (Target Protein Ligand):
-
Activate the carboxylic acid group of the target protein ligand using coupling agents like HATU or EDC/HOBt in an anhydrous solvent (e.g., DMF).
-
Add the deprotected amine-linker-E3 ligase ligand conjugate and a base (e.g., DIPEA) to the activated target protein ligand.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. N-Boc-PEG4-alcohol, 106984-09-2 | BroadPharm [broadpharm.com]
- 5. N-(N-Boc-PEG4)-N-bis(PEG4-amine) | BroadPharm [broadpharm.com]
- 6. Diethanolamine | C4H11NO2 | CID 8113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
An In-Depth Technical Guide to N,N-Diethanolamine-PEG4-Boc: Properties, Synthesis, and Applications in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N-Diethanolamine-PEG4-Boc, a heterobifunctional linker integral to the advancement of Proteolysis Targeting Chimeras (PROTACs). This document details the molecule's physicochemical properties, provides robust experimental protocols for its synthesis and subsequent deprotection, and illustrates its role in the broader context of PROTAC-mediated protein degradation.
Core Molecular Properties
N,N-Diethanolamine-PEG4-Boc is a polyethylene (B3416737) glycol (PEG)-based linker that is frequently utilized in the design and synthesis of PROTACs.[1] Its structure incorporates a Boc-protected amine, which allows for controlled, sequential conjugation, and a tetraethylene glycol (PEG4) spacer that enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2][3]
Quantitative Data Summary
A summary of the key quantitative data for N,N-Diethanolamine-PEG4-Boc is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 409.51 g/mol | [1] |
| Molecular Formula | C₁₉H₃₉NO₈ | [1] |
| CAS Number | 2279944-66-8 | [1][4] |
Synthesis and Chemical Transformations
The synthesis of N,N-Diethanolamine-PEG4-Boc and its subsequent modification are critical steps in the construction of functional PROTACs. The following sections provide detailed experimental protocols for these key chemical transformations.
Representative Synthesis of N,N-Diethanolamine-PEG4-Boc
This protocol describes a plausible two-step synthesis of N,N-Diethanolamine-PEG4-Boc starting from the commercially available N-Boc-diethanolamine and a tosylated PEG4 derivative.
Step 1: Tosylation of Tetraethylene Glycol
-
To a stirred solution of tetraethylene glycol (2.0 equivalents) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (2.2 equivalents).
-
Slowly add p-toluenesulfonyl chloride (1.0 equivalent) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tetraethylene glycol monotosylate.
Step 2: PEGylation of N-Boc-diethanolamine
-
To a solution of N-Boc-diethanolamine (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the suspension at room temperature for 1 hour.
-
Add a solution of tetraethylene glycol monotosylate (2.1 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction to reflux and stir for 24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain N,N-Diethanolamine-PEG4-Boc.
References
In-Depth Technical Guide: N,N-Diethanolamine-PEG4-Boc (CAS Number 2279944-66-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N-Diethanolamine-PEG4-Boc, a heterobifunctional linker integral to the advancement of targeted protein degradation and bioconjugation strategies.
Core Compound Summary
N,N-Diethanolamine-PEG4-Boc is a specialized chemical linker featuring a diethanolamine (B148213) headgroup, a four-unit polyethylene (B3416737) glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique architecture makes it a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecular conjugates. The PEG4 spacer enhances aqueous solubility and provides flexibility, while the Boc-protected amine and the diethanolamine's hydroxyl groups offer orthogonal handles for sequential chemical modifications.
| Property | Value |
| CAS Number | 2279944-66-8 |
| Molecular Formula | C₁₉H₃₉NO₈ |
| Molecular Weight | 409.51 g/mol |
| Purity | Typically ≥95% |
| Appearance | Varies; often a colorless to pale yellow oil or liquid |
| Primary Application | PROTAC Linker, Bioconjugation Reagent |
| Storage Conditions | Store at -20°C, keep in a dry and dark place. |
Role in PROTAC Design and Targeted Protein Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins of interest. A PROTAC molecule is composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1]
The linker is a critical determinant of a PROTAC's efficacy. The N,N-Diethanolamine-PEG4-Boc linker offers several advantages in this context:
-
Enhanced Solubility: The hydrophilic PEG4 chain improves the solubility of the often-hydrophobic PROTAC molecule in aqueous biological environments, which can enhance cell permeability and bioavailability.
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG4 spacer are crucial for enabling the proper orientation of the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex. This geometric optimization is essential for efficient ubiquitination and subsequent degradation of the target protein.
-
Synthetic Versatility: The diethanolamine headgroup provides two hydroxyl moieties that can be further functionalized, while the Boc-protected amine offers an orthogonal point of attachment. This allows for a modular and flexible approach to PROTAC synthesis.
PROTAC Mechanism of Action
References
In-Depth Technical Guide: N,N-Diethanolamine-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N-Diethanolamine-PEG4-Boc, a bifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, relevant experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Core Technical Data
N,N-Diethanolamine-PEG4-Boc is a polyethylene (B3416737) glycol (PEG)-based linker containing a Boc-protected amine and two terminal hydroxyl groups. This structure allows for its application as a versatile building block in the synthesis of PROTACs, where it connects a target protein ligand to an E3 ubiquitin ligase ligand.[1][2]
Table 1: Physicochemical Properties of N,N-Diethanolamine-PEG4-Boc
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₉NO₈ | [1] |
| Molecular Weight | 409.51 g/mol | [1] |
| CAS Number | 2279944-66-8 | [1] |
| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |
| Purity | ≥95% |
Table 2: Solubility and Storage
| Information | Reference | |
| Solubility | Soluble in water, DMSO, DCM, and DMF. | [3] (for a similar compound) |
| Storage | Store at -20°C for long-term stability. May be shipped at ambient temperature. | [3] (for a similar compound) |
Role in PROTAC Technology
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The N,N-Diethanolamine-PEG4-Boc serves as a flexible and hydrophilic linker, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[4]
Mechanism of Action
The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to degrade multiple target protein molecules.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific applications.
Plausible Synthesis of N,N-Diethanolamine-PEG4-Boc
Materials:
-
N-Boc-diethanolamine
-
A suitable PEG4 derivative with a good leaving group (e.g., tosyl or mesyl) on one terminus and a protected hydroxyl or amine on the other.
-
A suitable base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Dissolve N-Boc-diethanolamine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base portion-wise at 0°C to deprotonate one of the hydroxyl groups.
-
Slowly add the activated PEG4 derivative to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N,N-Diethanolamine-PEG4-Boc.
Boc Deprotection
The Boc protecting group can be removed under acidic conditions to reveal the primary amine, which can then be conjugated to a carboxylic acid-containing ligand for a protein of interest or an E3 ligase.
Materials:
-
N,N-Diethanolamine-PEG4-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine can be used directly in the next step or after neutralization.
Conjugation to a Ligand
The deprotected amine of the linker can be coupled to a carboxylic acid on a ligand for a protein of interest or an E3 ligase using standard amide bond formation chemistry.
Materials:
-
Deprotected N,N-Diethanolamine-PEG4-amine
-
Carboxylic acid-containing ligand
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid-containing ligand, the deprotected linker, and the coupling agent in anhydrous DMF.
-
Add the base to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, the PROTAC can be purified by preparative HPLC.
Evaluation of PROTAC Activity
A key experiment to validate the efficacy of a synthesized PROTAC is to measure the degradation of the target protein in a cellular context.
Western Blot for Protein Degradation:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). Also, probe for a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations.
Experimental and Logical Workflows
The development of a novel PROTAC involves a systematic workflow from initial design to biological evaluation.
References
N,N-Diethanolamine-PEG4-Boc: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N-Diethanolamine-PEG4-Boc is a bifunctional molecule primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its mechanism of action is intrinsically linked to its structural components: a diethanolamine (B148213) core, a polyethylene (B3416737) glycol (PEG) spacer of four units (PEG4), and a tert-butyloxycarbonyl (Boc) protecting group. This guide provides an in-depth analysis of its role in facilitating the degradation of target proteins, supported by quantitative data from comparative studies, detailed experimental protocols, and visualizations of the underlying biological and chemical processes. The strategic use of this linker is critical in optimizing the efficacy, selectivity, and pharmacokinetic properties of PROTACs.
Core Mechanism of Action: Facilitating Ternary Complex Formation
The primary function of N,N-Diethanolamine-PEG4-Boc, once incorporated into a PROTAC, is to bridge a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), which is the crucial first step in the targeted protein degradation pathway.[1][2] The PEG4 chain provides the necessary length and flexibility for the two ligands to bind to their respective proteins simultaneously.
The Boc (tert-butyloxycarbonyl) group is a protecting group for the amine functionality of the diethanolamine.[3][4] During the synthesis of a PROTAC, this group prevents unwanted side reactions.[4] It is readily removed under acidic conditions to reveal a reactive amine, which can then be coupled to a ligand for the target protein or the E3 ligase.[5][6][7]
The overall mechanism of action for a PROTAC utilizing a linker derived from N,N-Diethanolamine-PEG4-Boc is as follows:
-
Binding: The two ends of the PROTAC molecule simultaneously bind to the target protein and an E3 ubiquitin ligase.
-
Ternary Complex Formation: The PEG4 linker facilitates the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Ubiquitination: Once in proximity, the E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the proteasome.
-
Recycling: The PROTAC is then released and can participate in further rounds of protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data: Impact of PEG4 Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter influencing the efficacy of a PROTAC. A comparative study on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, highlights the importance of linker length. The following table summarizes the in vitro degradation data for PROTACs with varying PEG linker lengths.[8]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| DC50: Half-maximal degradation concentration. A lower value indicates higher potency. | ||
| Dmax: Maximum percentage of target protein degradation. |
The data indicates that the PROTAC with the PEG4 linker exhibits potent degradation of BRD4 with a DC50 of 20 nM and a Dmax of 95%.[8] While the PEG5 linker shows slightly higher potency in this specific context, the PEG4 linker demonstrates a significant improvement over the shorter PEG3 linker, underscoring the critical role of optimal linker length for efficient ternary complex formation.[8]
Experimental Protocols
Synthesis of a PROTAC using N,N-Diethanolamine-PEG4-Boc
The synthesis of a PROTAC using this linker generally involves a two-step process: Boc deprotection followed by amide coupling.
Step 1: Boc Deprotection
Caption: Boc deprotection of the linker.
Protocol:
-
Dissolve N,N-Diethanolamine-PEG4-Boc in an appropriate solvent such as dichloromethane (DCM).
-
Add an acid, typically trifluoroacetic acid (TFA) or a solution of 4M hydrogen chloride in 1,4-dioxane, to the solution.[9][10]
-
Stir the reaction mixture at room temperature for 30 to 60 minutes.[9]
-
Monitor the reaction by a suitable analytical method such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the complete removal of the Boc group.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting deprotected amine is often used in the next step without further purification.[10]
Step 2: Amide Coupling to a Carboxylic Acid-Containing Ligand
Caption: Amide coupling to form a PROTAC precursor.
Protocol:
-
Dissolve the carboxylic acid-containing ligand for the protein of interest (POI) or E3 ligase in an anhydrous solvent like N,N-dimethylformamide (DMF).
-
Add a coupling agent (e.g., HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) to activate the carboxylic acid.[10]
-
Add the deprotected N,N-Diethanolamine-PEG4-amine to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.[10]
-
Upon completion, perform an aqueous workup and purify the resulting PROTAC molecule by a suitable method such as column chromatography.
Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the extent of target protein degradation induced by a PROTAC.[8]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[8]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Calculate the percentage of protein degradation relative to a vehicle-treated control to determine the DC50 and Dmax values.[8]
-
Conclusion
N,N-Diethanolamine-PEG4-Boc serves as a crucial building block in the rational design of PROTACs. Its mechanism of action is centered on its ability to act as a flexible linker of optimal length to facilitate the formation of a productive ternary complex between a target protein and an E3 ubiquitin ligase, leading to the selective degradation of the target protein. The Boc protecting group allows for controlled and efficient synthetic strategies. The provided quantitative data and experimental protocols offer a framework for researchers and drug development professionals to effectively utilize this and similar linkers in the advancement of targeted protein degradation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Boc-PEG4-alcohol | PROTAC Linkers | CAS 106984-09-2 | Buy N-Boc-PEG4-alcohol from Supplier InvivoChem [invivochem.com]
- 6. N-Boc-PEG4-alcohol, 106984-09-2 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Strategic Role of Boc-Protected PEG Linkers in Research and Drug Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, drug delivery, and diagnostics, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools.[1][2] Their inherent biocompatibility, hydrophilicity, and ability to enhance the pharmacokinetic profiles of therapeutic agents make them a cornerstone of modern pharmaceutical research.[1][] Among the various classes of PEG linkers, those featuring a tert-butyloxycarbonyl (Boc) protecting group offer a strategic advantage in the controlled, stepwise synthesis of complex biomolecules.[4] This technical guide provides a comprehensive overview of Boc-protected PEG linkers, detailing their chemical principles, applications, and the experimental protocols essential for their successful implementation in a research setting.
The Boc group is an acid-labile protecting group for amines, which is crucial for directing chemical reactions to other functional groups on the PEG linker or a conjugated molecule.[5][6] This temporary shield prevents unwanted side reactions and allows for a controlled sequence of conjugation events.[1][5] Heterobifunctional PEG linkers, which possess a Boc-protected amine at one terminus and a different reactive group (such as an NHS ester, maleimide, or alkyne) at the other, are particularly instrumental in multi-step bioconjugation strategies.[5][7] This versatility has led to their widespread use in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated therapeutics.[5][8]
Core Principles of Boc Protection in PEG Linkers
The primary function of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a PEG linker.[5] This protection is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with numerous synthetic steps.[5] The key feature of the Boc group is its facile removal under acidic conditions, which regenerates the free amine for subsequent conjugation.[5][4] This orthogonal deprotection strategy is fundamental to the controlled assembly of complex molecular architectures.[7]
Key Advantages of Boc-Protected PEG Linkers:
-
Controlled Synthesis: Enables sequential and site-specific conjugation of different molecules.[5]
-
Enhanced Solubility and Stability: The PEG component improves the solubility and stability of conjugated molecules, which is particularly beneficial for hydrophobic drugs.[1][][4]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a therapeutic, reducing renal clearance and extending its circulation half-life.[9][10]
-
Reduced Immunogenicity: The hydrophilic PEG chain can shield the conjugated molecule from the immune system, reducing its immunogenicity.[1][9]
Quantitative Data Summary
The efficiency of Boc protection and deprotection, as well as the subsequent conjugation reactions, are critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.
| Parameter | Reagents & Conditions | Typical Yield (%) | Notes |
| Boc Protection | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Base (e.g., Et₃N, DIPEA) in an organic solvent (e.g., DCM, DMF) | >90 | Reaction is typically stirred at room temperature for 3-12 hours. Progress is monitored by TLC or LC-MS.[5] |
| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) | >95 | The reaction is often initiated at 0°C and then warmed to room temperature for 30 minutes to 2 hours.[11][12] |
| 4M HCl in Dioxane | >95 | An alternative strong acid condition for Boc removal.[5] | |
| NHS Ester Activation | EDC (1.5 eq.), Sulfo-NHS (1.5 eq.) in anhydrous DMF or DMSO | N/A | Molar equivalents are relative to the Boc-NH-PEG-COOH. The reaction proceeds for 15-30 minutes at room temperature. The activated ester should be used immediately.[11] |
| Amine Coupling | 5 to 20-fold molar excess of PEG-NHS over the target molecule in a suitable buffer (pH 7.2 - 8.5) | Variable | Reaction is typically incubated for 1-2 hours at room temperature or 2-4 hours at 4°C.[11] |
Table 1: Representative Reaction Conditions for Boc Protection, Deprotection, and Conjugation of Amino-PEG Linkers. [5][11][12]
| Acidic Reagent & Concentration | Reaction Time (minutes) | Purity of Deprotected Product (by HPLC) (%) |
| 20% TFA in DCM | 30 | ~90 |
| 50% TFA in DCM | 5 | 78 |
| 50% TFA in DCM | 60 | >95 |
| 4M HCl in Dioxane | 5 | ~80 |
| 4M HCl in Dioxane | 60 | >95 |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection. [5]
| Protecting Group | Cleavage Condition | Stability | Common Applications |
| Boc | Strong Acid (e.g., TFA, HF) | Stable to bases and nucleophiles | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs |
| Fmoc | Base (e.g., Piperidine) | Stable to acids | Solid-phase peptide synthesis (Fmoc/tBu strategy) |
Table 3: Comparison of Boc and Fmoc Protecting Groups. [5]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.
Protocol 1: Boc Protection of an Amino-PEG Linker
This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[5]
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl (for washing)
-
Saturated aqueous sodium bicarbonate (for washing)
-
Brine (for washing)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the amino-PEG linker in DCM or DMF.
-
Add a base such as triethylamine or DIPEA (1.5-2.0 equivalents).
-
Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[5]
-
Stir the reaction mixture at room temperature for 3-12 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.[5]
-
Characterize the product by NMR and MS to confirm its identity and purity.[5]
Protocol 2: Boc Deprotection of a PEG Linker
This protocol outlines the removal of the Boc protecting group to expose the terminal amine.[12]
Materials:
-
Boc-protected PEG linker
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (B28343) (for co-evaporation)
-
Saturated aqueous sodium bicarbonate (for neutralization, optional)
Procedure:
-
Dissolve the Boc-protected PEG linker in DCM to a concentration of 0.1-0.2 M.[12]
-
Cool the solution to 0°C in an ice bath.[12]
-
Add TFA to the desired final concentration (e.g., 20-50% v/v).[12]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[12]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[12]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[12]
-
Co-evaporate with toluene (3x) to remove residual TFA.[12]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[12]
Protocol 3: Two-Stage Conjugation Using a Boc-Amino-PEG-Acid Linker
This protocol describes the covalent attachment of a heterobifunctional PEG linker containing a Boc-protected amine and a terminal carboxylic acid to a molecule bearing a primary amine.[11]
Stage 1: NHS Ester Activation of the PEG Linker This step converts the terminal carboxylic acid of the PEG linker into an amine-reactive NHS ester and should be performed immediately before conjugation.[11]
Materials:
-
Boc-amino-PEG-acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Activation Buffer (e.g., anhydrous DMF or DMSO)
Procedure:
-
Dissolve Boc-amino-PEG-acid in anhydrous DMF or DMSO to a final concentration of ~100 mg/mL.[11]
-
In a separate tube, dissolve EDC (1.5 molar equivalents) and Sulfo-NHS (1.5 molar equivalents) in Activation Buffer.[11]
-
Add the EDC/Sulfo-NHS solution to the dissolved PEG linker.[11]
-
Vortex the mixture gently and let it react for 15-30 minutes at room temperature. The resulting activated Boc-amino-PEG-NHS ester is now ready for immediate use.[11]
Stage 2: Amine Coupling Reaction This protocol describes the reaction of the freshly prepared PEG-NHS ester with the primary amine of the target molecule.[11]
Materials:
-
Activated Boc-amino-PEG-NHS ester solution (from Stage 1)
-
Target molecule with a primary amine
-
Conjugation Buffer (e.g., PBS, bicarbonate, or borate (B1201080) buffer, pH 7.2-8.5)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0) (optional)
Procedure:
-
Dissolve the amine-containing target molecule in the Conjugation Buffer.
-
Add the desired molar excess (e.g., 10-fold) of the activated Boc-amino-PEG-NHS ester solution to the target molecule solution. Ensure the volume of organic solvent from the PEG stock does not exceed 10% of the total reaction volume.[11]
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[11]
-
(Optional) To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM and let it sit for 15-30 minutes to hydrolyze any unreacted NHS esters.[11]
-
Purify the resulting conjugate to remove unreacted linker and byproducts using methods such as dialysis, size-exclusion chromatography, or HPLC.
Mandatory Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Strategic Imperative of the PEG4 Spacer in PROTAC Linkers: A Technical Guide
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] Far from being a mere spacer, the linker critically dictates the efficacy and drug-like properties of the PROTAC.[1] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers, particularly the PEG4 spacer, have emerged as a cornerstone of PROTAC design. They afford a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1] This in-depth technical guide elucidates the multifaceted role of the PEG4 spacer in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PROTACs are composed of a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a linker that connects them.[3] PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses a key challenge in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1] Alkyl and PEG chains are the most common motifs in PROTAC linkers, valued for their synthetic accessibility and the ease with which their length and composition can be tuned.[4]
Key Advantages of PEG Linkers:
-
Enhanced Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving interactions with aqueous environments and increasing the solubility of the PROTAC molecule.[1][2] This is crucial for improving bioavailability and overall pharmacokinetic profiles.[1][5]
-
Increased Flexibility: PEG linkers are highly flexible, allowing the PROTAC to adopt multiple conformations. This increases the probability of forming a productive ternary complex between the target protein and the E3 ligase.[6]
-
Tunable Properties: The length of the PEG chain can be easily modified, allowing for precise control over the distance between the two ends of the PROTAC. This enables the optimization of physical properties like topological polar surface area (TPSA) and lipophilicity.[4][7]
The Multifaceted Role of the PEG4 Spacer
A PEG4 spacer specifically refers to a linker containing four ethylene glycol units. This particular length has often been found to strike an optimal balance between the competing requirements for PROTAC efficacy.
The inclusion of a PEG4 spacer has a predictable impact on the physicochemical properties of the PROTAC. The repeating ether units increase polarity and the capacity for hydrogen bonding, which in turn influences solubility and interactions with biological membranes.
Table 1: Illustrative Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |
| Alkyl Chain (12 atoms) | 885.0 | 3.5 | 175.0 | 4 | 12 |
| PEG2 | 875.0 | 3.1 | 184.0 | 4 | 13 |
| PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 |
| PEG6 | 963.0 | 2.5 | 202.0 | 4 | 15 |
Data is illustrative and compiled from publicly available research.[1] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
The primary function of a PROTAC is to induce the formation of a ternary complex (POI-PROTAC-E3 ligase).[8] The length and flexibility of the linker are paramount for the stability and productivity of this complex.[1][6]
-
Optimal Distance: The PEG4 linker provides a specific length that can effectively span the distance between the target protein and the E3 ligase. A linker that is too short can cause steric clashes, preventing complex formation.[1][9]
-
Flexibility and Orientation: The flexibility of the PEG4 chain allows the two proteins to orient themselves favorably for the transfer of ubiquitin, a critical step for subsequent degradation.[6] Rigid linkers, in contrast, can pre-organize the PROTAC into a favorable conformation but are more synthetically challenging.[6]
-
Avoiding the "Hook Effect": An excessively long linker can lead to an unstable complex or favor the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex, a phenomenon known as the "hook effect".[1][5]
The PEG4 spacer plays a dual role in influencing a PROTAC's ability to dissolve in aqueous environments and traverse the cell membrane.
-
Solubility: As previously mentioned, the hydrophilic nature of the PEG chain enhances the aqueous solubility of the often large and lipophilic PROTAC molecules.[2][7]
-
Cell Permeability: The relationship with cell permeability is more intricate. While high hydrophilicity can impede passive diffusion across the cell membrane, the flexibility of PEG linkers can be advantageous.[1] They can adopt folded conformations that shield the polar surface area, creating a more compact, less polar structure that is better suited for membrane traversal.[1][10] This is sometimes referred to as the "chameleon effect".[6] However, excessive PEGylation can decrease cellular uptake, making the optimization of PEG length critical.[1]
Table 2: Illustrative Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs
| PROTAC Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (Pₑ, 10⁻⁶ cm/s) |
| PEG2 | 50 | 85 | 5.2 |
| PEG4 | 15 | >95 | 4.1 |
| PEG6 | 35 | 90 | 3.5 |
| PEG8 | 120 | 70 | 2.8 |
Data is illustrative and compiled from various sources in the literature.[1] DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are cell-line dependent.
The linker is a major contributor to the overall drug metabolism and pharmacokinetic (DMPK) profile of a PROTAC.[6][11] The inclusion of a PEG4 spacer can influence metabolic stability. While PEG chains are generally biocompatible, they can be susceptible to metabolism, such as O-dealkylation.[2][][] However, shorter PEG linkers like PEG4 may exhibit greater steric hindrance, potentially protecting them from metabolic enzymes compared to longer chains.[] Introducing more rigid structures like piperazine (B1678402) rings into the linker is a strategy to improve metabolic stability.[]
Experimental Protocols
The successful development of PROTACs with PEG4 spacers relies on a suite of robust experimental assays.
This is the standard method for quantifying the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 for ERα) at a suitable density and allow them to adhere overnight. Treat cells with a concentration range of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
SPR is a label-free technique used to measure the binding affinity and kinetics of the ternary complex.[14]
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip surface.
-
Binary Interaction: Inject the PROTAC over the surface to measure its binding to the E3 ligase.
-
Ternary Complex Formation: Pre-incubate the PROTAC with the target protein and inject the mixture over the E3 ligase-functionalized surface.[14] The resulting binding signal represents the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.
PAMPA is a non-cell-based assay that predicts passive membrane permeability.
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Assay Setup: A donor plate is filled with the PROTAC solution in a buffer at a specific pH (e.g., pH 7.4). The acceptor plate is filled with a matching buffer. The filter plate is placed on top of the donor plate, and this assembly is placed into the acceptor plate.
-
Incubation: The "sandwich" is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor, through the artificial membrane, into the acceptor compartment.
-
Quantification: The concentration of the PROTAC in the donor and acceptor wells is measured using LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the concentrations and incubation parameters.
Conclusion
The PEG4 spacer is far more than a simple tether in PROTAC design; it is a critical determinant of a molecule's physicochemical properties, its ability to form a productive ternary complex, and its overall pharmacokinetic profile. Its inherent flexibility, hydrophilicity, and defined length provide a powerful tool to enhance solubility, modulate cell permeability, and optimize the geometry for efficient protein degradation.[1] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1] As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through advanced structural biology and computational modeling, the ability to rationally design PROTACs with superior potency, selectivity, and drug-like properties will continue to expand, pushing the boundaries of modern medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
N,N-Diethanolamine-PEG4-Boc: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethanolamine-PEG4-Boc is a valuable heterobifunctional linker used in bioconjugation and drug delivery systems. Its utility is predicated on the stability of its components: the Boc-protected amine, the polyethylene (B3416737) glycol (PEG) spacer, and the diethanolamine (B148213) core. This technical guide provides an in-depth analysis of the stability profile of N,N-Diethanolamine-PEG4-Boc and outlines best practices for its storage and handling to ensure its integrity and performance in research and drug development applications. While specific quantitative stability data for this exact molecule is not extensively available in public literature, this guide synthesizes information from structurally related compounds and general principles of organic chemistry to provide a robust framework for its use.
Chemical Structure and Functional Group Analysis
The stability of N,N-Diethanolamine-PEG4-Boc is intrinsically linked to its three key structural components:
-
tert-Butyloxycarbonyl (Boc) Protecting Group: This acid-labile carbamate (B1207046) is designed for the temporary protection of the primary amine. It is generally stable under basic and nucleophilic conditions, which allows for selective reactions at other sites of the molecule.[1] The primary degradation pathway for the Boc group is acid-catalyzed hydrolysis.
-
Polyethylene Glycol (PEG) Linker (PEG4): The short PEG chain enhances the hydrophilicity of the molecule. While the ether linkages of the PEG backbone are generally stable, they can be susceptible to oxidative degradation over long-term storage or upon exposure to oxidative conditions.[2]
-
N,N-Diethanolamine Core: The tertiary amine and terminal hydroxyl groups offer points for further functionalization. The stability of these functionalities is generally high under neutral and basic conditions.
Stability Profile
The overall stability of N,N-Diethanolamine-PEG4-Boc is influenced by pH, temperature, and the presence of oxidizing agents.
pH Stability
The most critical factor governing the stability of N,N-Diethanolamine-PEG4-Boc is pH, due to the acid-labile nature of the Boc protecting group.
-
Acidic Conditions (pH < 4): The Boc group is readily cleaved under acidic conditions, leading to the formation of the deprotected primary amine, isobutylene, and carbon dioxide. The rate of hydrolysis is dependent on the acid concentration and temperature.[3] Therefore, exposure to acidic environments should be strictly avoided during storage and handling unless deprotection is intended.
-
Neutral to Basic Conditions (pH 7-12): The carbamate linkage of the Boc group is significantly more stable to hydrolysis than an ester linkage and is generally stable in neutral to basic media.[4] The PEG backbone and the diethanolamine core are also stable under these conditions.
Thermal Stability
Elevated temperatures can accelerate the degradation of the molecule.
-
PEG Chain: High temperatures can promote the oxidative degradation of the PEG linker, especially in the presence of oxygen.[2]
-
Boc Group: While generally stable at ambient temperatures, prolonged exposure to high temperatures, particularly in the presence of even trace amounts of acid, can lead to the cleavage of the Boc group.
Oxidative Stability
The PEG chain is the primary site of oxidative degradation. This can be initiated by atmospheric oxygen, especially when catalyzed by light or trace metal ions.[2]
Quantitative Stability Data
| Condition | Stressor | Expected Outcome | Rate of Degradation |
| Hydrolytic Stability | 0.1 M HCl, 25 °C | Rapid cleavage of Boc group | High |
| pH 7.4 (PBS), 25 °C | Stable | Very Low | |
| 0.1 M NaOH, 25 °C | Generally Stable | Low | |
| Thermal Stability | 40 °C, solid state | Stable | Very Low |
| 60 °C, solid state | Potential for slow degradation | Low to Medium | |
| Oxidative Stability | 3% H₂O₂, 25 °C | Degradation of PEG chain | Medium to High |
| Photostability | UV/Vis light exposure | Potential for oxidative degradation of PEG | Low to Medium |
Recommended Storage and Handling
To ensure the long-term stability and integrity of N,N-Diethanolamine-PEG4-Boc, the following storage and handling procedures are recommended:
Long-Term Storage
For long-term storage (months to years), the compound should be stored as a solid under the following conditions:
-
Temperature: ≤ -15°C (e.g., in a freezer).[5]
-
Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation.[2]
-
Light: Protected from light in an amber vial or other light-blocking container.[2]
-
Moisture: In a desiccated environment to prevent hydrolysis.
Short-Term Storage
For short-term storage (days to weeks), the compound can be stored at 2-8°C under an inert atmosphere and protected from light.
Handling
-
Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the compound.
-
After use, flush the container with an inert gas before sealing.
-
For preparing solutions, use anhydrous solvents if the subsequent reaction chemistry is sensitive to water.
Experimental Protocols
The following are generalized protocols for assessing the stability of N,N-Diethanolamine-PEG4-Boc.
Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[6]
Objective: To assess the intrinsic stability of N,N-Diethanolamine-PEG4-Boc under various stress conditions.
Materials:
-
N,N-Diethanolamine-PEG4-Boc
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffered saline (PBS)
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of N,N-Diethanolamine-PEG4-Boc in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Stress: Incubate a solid sample of the compound at an elevated temperature (e.g., 60°C).
-
Photostability: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a suitable reversed-phase HPLC method with UV or MS detection to quantify the remaining parent compound and detect any degradation products.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent N,N-Diethanolamine-PEG4-Boc from its potential degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry (for identification of degradants).
-
Injection Volume: 10 µL.
This method should be validated for specificity by analyzing the stressed samples from the forced degradation study to ensure that all degradation products are resolved from the parent peak.
Visualizations
Chemical Degradation Pathway
Caption: Acid-catalyzed degradation pathway of the Boc-protecting group.
Experimental Workflow for Stability Study
Caption: A typical experimental workflow for conducting a forced degradation study.
Conclusion
The stability of N,N-Diethanolamine-PEG4-Boc is primarily dictated by the acid sensitivity of the Boc protecting group and the oxidative lability of the PEG linker. By adhering to the recommended storage and handling conditions—specifically, low temperature, inert atmosphere, and protection from light—researchers can ensure the integrity of this versatile linker for its intended applications. The provided experimental protocols offer a framework for conducting stability assessments to further characterize its behavior under specific experimental conditions.
References
An In-depth Technical Guide to the Solubility of N,N-Diethanolamine-PEG4-Boc in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Diethanolamine-PEG4-Boc, a bifunctional PEG-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given the critical role of solubility in the successful design, synthesis, and formulation of novel therapeutics, this document offers insights into the expected solubility of this linker in a range of common organic solvents, alongside detailed methodologies for its empirical determination.
Introduction to N,N-Diethanolamine-PEG4-Boc
N,N-Diethanolamine-PEG4-Boc is a heterobifunctional linker that incorporates a Boc-protected amine and a hydroxyl group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This structure allows for sequential chemical modifications, making it a versatile building block in medicinal chemistry, particularly in the development of PROTACs where it connects a target protein ligand to an E3 ligase ligand. The polyethylene (B3416737) glycol chain enhances the aqueous solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Predicted Solubility Profile
While specific quantitative solubility data for N,N-Diethanolamine-PEG4-Boc is not extensively documented in publicly available literature, a qualitative solubility profile can be predicted based on the general characteristics of PEGylated molecules and its structural components. The presence of the hydrophilic PEG chain is a dominant factor in its solubility.
Table 1: Predicted Qualitative Solubility of N,N-Diethanolamine-PEG4-Boc in Common Organic Solvents
| Solvent Family | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | High | The ethylene (B1197577) glycol units readily form hydrogen bonds with water. |
| Methanol, Ethanol | High | The hydroxyl groups of the alcohols can act as hydrogen bond donors and acceptors. | |
| Polar Aprotic | Dimethylformamide (DMF) | High | The polar nature of DMF can effectively solvate the PEG chain. |
| Dimethyl sulfoxide (B87167) (DMSO) | High | DMSO is a strong hydrogen bond acceptor and a highly polar solvent. | |
| Acetonitrile (ACN) | Moderate | While polar, ACN is less effective at solvating PEG chains compared to DMF or DMSO. | |
| Chlorinated | Dichloromethane (DCM) | High | DCM is a good solvent for a wide range of organic molecules, including PEGylated compounds. |
| Chloroform (B151607) | High | Similar to DCM, chloroform is expected to readily dissolve this linker. | |
| Ethers | Diethyl Ether | Low to Insoluble | PEGs generally exhibit poor solubility in diethyl ether. |
| Tetrahydrofuran (THF) | Moderate to High | THF is more polar than diethyl ether and is generally a better solvent for PEGylated molecules. | |
| Hydrocarbons | Toluene (B28343) | Low | The non-polar nature of toluene makes it a poor solvent for the polar PEG chain. |
| Hexanes | Insoluble | Highly non-polar solvent, not suitable for dissolving polar molecules. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of N,N-Diethanolamine-PEG4-Boc in a given organic solvent.
Objective: To determine the saturation solubility of N,N-Diethanolamine-PEG4-Boc in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
N,N-Diethanolamine-PEG4-Boc
-
Selected organic solvents (analytical grade or higher)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known mass of N,N-Diethanolamine-PEG4-Boc and dissolve it in a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Add an excess amount of N,N-Diethanolamine-PEG4-Boc to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
-
Quantification:
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the calibration standards.
-
Determine the concentration of N,N-Diethanolamine-PEG4-Boc in the diluted supernatant from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
Logical Pathway for Solvent Selection
The choice of solvent is critical in various stages of drug development, from synthesis and purification to formulation. The following diagram illustrates a logical pathway for selecting an appropriate solvent based on the intended application.
Caption: Decision pathway for selecting an appropriate solvent system.
Conclusion
N,N-Diethanolamine-PEG4-Boc is a key building block in modern drug discovery, and understanding its solubility is paramount for its effective use. While quantitative data requires empirical determination, its predicted solubility profile, based on its PEGylated structure, suggests high solubility in polar protic and aprotic solvents and lower solubility in non-polar and some ether-based solvents. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility in their solvents of interest, enabling more informed decisions in their research and development endeavors.
An In-depth Technical Guide on the Safety and Handling of N,N-Diethanolamine-PEG4-Boc
Introduction
N,N-Diethanolamine-PEG4-Boc is a polyethylene (B3416737) glycol (PEG)-based linker molecule commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are novel therapeutic agents that leverage the ubiquitin-proteasome system to selectively degrade target proteins.[2] The N,N-Diethanolamine-PEG4-Boc linker connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein.[2] Its PEG4 spacer enhances solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[3] The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, sequential chemical synthesis.[3] Given its integral role in the development of advanced therapeutics, a thorough understanding of its safety and handling is paramount.
Physicochemical Properties
The following table summarizes the known physical and chemical properties of structurally related compounds. This data should be used as an estimation for N,N-Diethanolamine-PEG4-Boc.
| Property | N-Boc-diethanolamine | Diethanolamine | N-Boc-PEG4-alcohol |
| Molecular Formula | C9H19NO4[4] | C4H11NO2[5] | C13H27NO6[6][7] |
| Molecular Weight | 205.25 g/mol [4] | 105.14 g/mol [5] | 293.35 g/mol [8] |
| Appearance | Not Available | Oily colorless liquid or solid white crystals[5] | Colorless to light yellow liquid[8] |
| Boiling Point | 324.2°C at 760 mmHg[1] | 268°C[9] | 414°C at 760 mmHg[8] |
| Density | 1.085 g/mL[1][4] | 1.09 g/mL[9] | 1.078 g/cm³[8] |
| Flash Point | 149.9°C[1] | 138°C[9] | 204.2°C[8] |
| Solubility | Not Available in water[1] | Soluble in water[9] | Soluble in Water, DMSO, DCM, DMF[7] |
| Storage Temperature | Dry, sealed place[1] | Store under an inert atmosphere, protect from moisture[9] | -20°C or -5°C, keep dry and avoid sunlight[6][7] |
Toxicological Information
The toxicological properties of N,N-Diethanolamine-PEG4-Boc have not been fully investigated.[1] The data below for related compounds should be considered indicative of potential hazards.
| Hazard | N-Boc-diethanolamine | Diethanolamine |
| Acute Toxicity | No data available. | Harmful if swallowed. LD50 (intraperitoneal, mouse): 2.3 g/kg bw.[10] |
| Skin Corrosion/Irritation | No data available. | Causes skin irritation. |
| Serious Eye Damage/Irritation | No data available. | Causes serious eye damage. |
| Respiratory or Skin Sensitization | May cause respiratory irritation upon inhalation.[1] | No data available. |
| Germ Cell Mutagenicity | No data available. | Not mutagenic in AMES Test.[9] |
| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC.[1] | California Proposition 65: Carcinogen.[9] |
| Reproductive Toxicity | No data available. | Suspected of damaging fertility or the unborn child. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] | No data available. |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | May cause damage to organs (Kidney, Liver, Blood) through prolonged or repeated exposure if swallowed.[9] |
| Aspiration Hazard | No data available. | No information available.[9] |
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.
4.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[4][11]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.[1][4] Inspect gloves before use and use proper glove removal technique.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][9] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
4.2. Safe Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of vapor or mist.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.
4.3. Storage Conditions
-
Store in a tightly closed container in a dry and well-ventilated place.[1][3]
-
Recommended storage temperatures vary for related compounds, ranging from 2-8°C to -20°C.[3][7] A conservative approach of storing at -20°C is advisable.
-
Protect from moisture.[9]
-
Incompatible materials include strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][9]
Experimental Protocols
5.1. General Weighing and Dispensing Protocol
-
Preparation: Ensure the chemical fume hood is operational. Gather all necessary equipment: analytical balance, weighing paper/boat, spatulas, and appropriate containers. Don the required PPE.
-
Dispensing: Allow the container of N,N-Diethanolamine-PEG4-Boc to equilibrate to room temperature before opening to prevent condensation. Carefully transfer the desired amount of the compound from the storage container to the weighing vessel inside the fume hood.
-
Cleanup: Tightly seal the storage container and return it to the appropriate storage location. Clean any spills immediately according to the spill response protocol. Dispose of contaminated weighing paper and other disposable materials in a designated chemical waste container.
-
Documentation: Record the amount of substance used in the laboratory notebook.
5.2. Spill Response Protocol
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.[1]
-
Cleanup: Pick up and arrange disposal without creating dust.[1] Place the absorbed or swept material into a suitable, closed container for disposal.[1]
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.
Visualizations
6.1. Safe Handling Workflow
Caption: A workflow diagram illustrating the key steps for safely handling N,N-Diethanolamine-PEG4-Boc.
6.2. Risk Assessment Logic
Caption: A logical diagram outlining the risk assessment process for N,N-Diethanolamine-PEG4-Boc.
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.[1]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx).[1]
-
Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[1]
Disposal Considerations
Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[1] Do not let the product enter drains.[1]
This technical guide provides a summary of the available safety and handling information for N,N-Diethanolamine-PEG4-Boc, based on data from structurally similar compounds. Researchers and all personnel handling this substance must exercise due diligence and adhere to all institutional and regulatory safety protocols.
References
- 1. capotchem.cn [capotchem.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N,N-Diethanol amine-PEG4-Boc [myskinrecipes.com]
- 4. N-Boc-diethanolamine ≥98.0% (GC) | 103898-11-9 [sigmaaldrich.com]
- 5. Diethanolamine | C4H11NO2 | CID 8113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Boc-NH-PEG4-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]
- 7. N-Boc-PEG4-alcohol, 106984-09-2 | BroadPharm [broadpharm.com]
- 8. N-Boc-PEG4-alcohol | PROTAC Linkers | CAS 106984-09-2 | Buy N-Boc-PEG4-alcohol from Supplier InvivoChem [invivochem.com]
- 9. fishersci.com [fishersci.com]
- 10. Diethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to PROTAC Technology and Linkers
Introduction to PROTAC Technology: A Paradigm Shift in Targeted Therapeutics
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to achieve targeted protein degradation.[1][2][3] PROTACs are heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][4] This technology offers the potential to target proteins previously considered "undruggable" due to the lack of a defined active site for small molecule inhibitors.[1][5]
A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][4][6][7][8] The fundamental mechanism involves the PROTAC molecule acting as a bridge to form a ternary complex between the POI and the E3 ligase.[1][4][6] This proximity induces the E3 ligase to tag the POI with ubiquitin molecules. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][9] Following the degradation of the target protein, the PROTAC molecule is released and can engage in further catalytic cycles of degradation.[1][6] This catalytic nature allows PROTACs to be effective at very low concentrations.[6]
The Critical Role of the Linker in PROTAC Design
While the ligands for the POI and E3 ligase provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[4][6][7][8] It is not merely a passive tether; its length, chemical composition, and rigidity profoundly influence the formation and stability of the ternary complex.[4][6][10][11] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[4]
Key considerations in linker design include:
-
Length: The linker must be long enough to span the distance between the POI and the E3 ligase without causing steric clashes, but not so long that it leads to unproductive binding or a "hook effect," where binary complexes are favored over the ternary complex.[4][11]
-
Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[4][]
-
Flexibility and Rigidity: The rigidity of the linker can influence the conformational dynamics of the ternary complex. While flexible linkers are common, more rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially improving potency.[4][]
-
Attachment Points: The points at which the linker connects to the two ligands are crucial and are typically chosen based on solvent-exposed areas to minimize disruption of ligand binding.[11]
The optimization of the linker is often an empirical process, requiring the synthesis and testing of libraries of PROTACs with varying linker characteristics.[6][]
Classification of PROTAC Linkers
PROTAC linkers are typically categorized based on their chemical structure. The most common types include:
-
Alkyl Chains: These are simple, flexible linkers composed of repeating hydrocarbon units. They are synthetically accessible and allow for straightforward modulation of length.[4][]
-
Polyethylene Glycol (PEG) Chains: PEG linkers contain repeating ethylene (B1197577) glycol units. They are also flexible and can improve the solubility and other drug-like properties of the PROTAC molecule.[4][]
-
"Click Chemistry" Linkers: These linkers are formed using highly efficient and specific reactions, such as the copper-catalyzed Huisgen 1,3-dipolar cycloaddition, which creates a stable triazole ring.[6][] This approach is valuable for rapidly generating libraries of PROTACs for optimization.[6]
Quantitative Analysis of PROTAC Performance
The optimization of a PROTAC, particularly its linker, is guided by quantitative measurements of its performance. Key parameters include binding affinities (Kd) and degradation efficiency (DC50 and Dmax). The relationship between linker length and these parameters is complex and must be determined on a case-by-case basis.[8]
| PROTAC Example | Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Binary Binding (Kd, nM) | Degradation (DC50, nM) | Max Degradation (Dmax, %) |
| ARV-471 | Estrogen Receptor α | Cereblon | N/A | N/A | N/A | ~1-5 | >90 |
| ARV-110 | Androgen Receptor | Cereblon | N/A | N/A | N/A | ~1 | >95 |
| dBET1 | BRD4 | Cereblon | PEG | ~12 | BRD4: 170, CRBN: 1800 | 4.3 | >98 |
| MZ1 | BRD4 | VHL | PEG/Alkyl | ~12 | BRD4: 26, VHL: 1400 | 24 | >90 |
| BTK Degrader (29) | BTK | VHL | PEG/Alkyl | ~16-20 | N/A | 1-40 | N/A |
Note: Data is compiled from various sources and serves as an illustrative example.[1][5][6] Direct comparison between different studies can be challenging due to variations in experimental conditions.
Key Experimental Protocols
The development and characterization of PROTACs rely on a suite of biochemical and cell-based assays.
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding a PROTAC's mechanism of action.[14]
Method: Co-Immunoprecipitation (Co-IP)
This technique is used to verify protein-protein interactions within a cell lysate. A two-step Co-IP can be employed to confirm the formation of a ternary complex.[15][16][17]
-
Objective: To demonstrate that the POI and the E3 ligase interact in the presence of the PROTAC.
-
Principle: An antibody against one component of the complex (e.g., a tagged E3 ligase) is used to pull down that protein and any associated proteins. The resulting precipitate is then analyzed for the presence of the other component (the POI).
-
Detailed Protocol:
-
Cell Culture and Lysis:
-
Culture cells to an appropriate density and treat with the PROTAC or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice to ensure complete lysis.[9]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.[9]
-
-
First Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to a tagged version of one of the proteins (e.g., anti-FLAG for a FLAG-tagged E3 ligase) overnight at 4°C.[15]
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[15]
-
-
Elution:
-
Elute the captured protein complexes from the beads using a competitive agent (e.g., a FLAG peptide for an anti-FLAG antibody) or a low-pH elution buffer.[15]
-
-
Second Immunoprecipitation:
-
Incubate the eluate from the first IP with an antibody against the second protein of interest (e.g., an antibody for the endogenous POI).
-
Capture these complexes with fresh protein A/G beads and wash thoroughly.
-
-
Analysis:
-
Other techniques for studying ternary complex formation include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and proximity-based assays like NanoBRET® and AlphaLISA®.[14][18][19]
Target Protein Degradation Assay
The most common method to quantify the extent of POI degradation is Western blotting.
Method: Western Blot Analysis
-
Objective: To measure the decrease in the level of the target protein following PROTAC treatment.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using an antibody specific to the POI.
-
Detailed Protocol:
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[9]
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.[9]
-
Wash the membrane multiple times with TBST.[9]
-
Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again with TBST.[9]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[9]
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-actin).[9]
-
Quantify the band intensities using densitometry software. Normalize the intensity of the POI band to the corresponding loading control band.[9]
-
Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
-
-
Conclusion and Future Directions
PROTAC technology represents a powerful strategy for targeted protein degradation, with several agents now in clinical trials.[1][5][6] The linker, once an overlooked component, is now recognized as a key driver of PROTAC activity.[6][7] Future research will likely focus on the development of more sophisticated, functional linkers and the use of computational and structural methods to enable more rational, predictive design of PROTACs, thereby accelerating the development of this promising new class of medicines.[6][10]
References
- 1. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 2. An overview of PROTACs: a promising drug discovery paradigm [ouci.dntb.gov.ua]
- 3. ijcrr.com [ijcrr.com]
- 4. chempep.com [chempep.com]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. Ternary Complex Formation [worldwide.promega.com]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western blot protocol for low abundance proteins | Abcam [abcam.com]
The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of complex molecular architectures. Its widespread adoption stems from its unique combination of stability under a broad range of reaction conditions and its facile, selective removal under mild acidic conditions. This technical guide provides an in-depth exploration of the Boc group's function, application, and the experimental protocols crucial for its successful implementation.
Core Function and Mechanism of Action
The primary function of the Boc group is to temporarily block a reactive amine functional group, preventing it from participating in undesired side reactions during a synthetic sequence. Chemically, the Boc group converts the nucleophilic and basic amine into a neutral, sterically hindered carbamate. This transformation renders the nitrogen atom significantly less reactive towards electrophiles and bases.
The Chemistry of Protection and Deprotection
The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O, often in the presence of a base. The deprotection, or removal, of the Boc group is typically accomplished using a moderately strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
The stability of the Boc group to a variety of synthetic reagents, including catalytic hydrogenation, basic, and nucleophilic environments, makes it an invaluable tool for orthogonal protection strategies in multi-step syntheses.[1]
Quantitative Analysis of Boc Protection and Deprotection
The efficiency of both the introduction and removal of the Boc group is critical for the overall success of a synthetic route. The following tables summarize quantitative data for common protection and deprotection protocols, offering a comparative overview to aid in method selection.
Table 1: N-Boc Protection of Primary Amines using (Boc)₂O
| Amine Substrate | Solvent | Base | Reaction Time | Yield (%) | Reference |
| Benzylamine | Water/Acetone (9.5:0.5) | None | 10 min | 95 | [2] |
| Aniline | Water/Acetone (9.5:0.5) | None | 8 min | 98 | [2] |
| Glycine Methyl Ester | Water/Acetone (9.5:0.5) | None | 12 min | 92 | [2] |
| L-Alanine Methyl Ester | Water/Acetone (9.5:0.5) | None | 10 min | 94 | [2] |
Table 2: Comparative Data for Boc Deprotection Methods
| Substrate | Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| N-Boc-Aniline | TFA (50%) | Dichloromethane (B109758) | Room Temp. | 1 h | >95 | [3] |
| N-Boc-Aniline | 4M HCl | Dioxane | Room Temp. | 2 h | 92 | [4] |
| N-Boc-Hydrazone | TFA (10-20 equiv) | Dichloromethane | 0°C to Room Temp. | 1-2 h | 90-99 | [5] |
| N-Boc-Hydrazone | HCl | Dioxane | 0°C to Room Temp. | 1-4 h | 85-98 | [5] |
| N-Boc-Tryptamine (Aryl) | Thermal | Trifluoroethanol | 150°C | 60 min | 49-72 | [6] |
| N-Boc-Phenethylamine (Alkyl) | Thermal | Trifluoroethanol | 150°C | 60 min | 27-50 | [6] |
Experimental Protocols
Detailed and reliable experimental procedures are paramount for reproducible results in the laboratory. The following sections provide step-by-step protocols for the protection of a primary amine and the subsequent deprotection using common acidic reagents.
Protocol 1: N-Boc Protection of a Primary Amine
This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale using di-tert-butyl dicarbonate.[1][2]
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equiv)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran, or Water/Acetone)
-
Optional Base (e.g., Triethylamine, Sodium Bicarbonate)
-
1 M HCl (for workup if a base is used)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 mmol) in the chosen solvent (e.g., 10 mL of Dichloromethane).
-
If a base is required, add it to the solution.
-
Add di-tert-butyl dicarbonate (1.1 mmol) to the stirred solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.
-
If necessary, purify the product by column chromatography.
Protocol 2: Acidic Deprotection of a Boc-Protected Amine using TFA
This protocol outlines the removal of the Boc group using trifluoroacetic acid in dichloromethane.[3][7]
Materials:
-
N-Boc protected amine (1.0 mmol)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected amine (1.0 mmol) in dichloromethane (e.g., 5 mL).
-
Add trifluoroacetic acid to the solution (e.g., 1 mL for a final concentration of ~20% v/v).[7]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[8] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[4]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[4]
Protocol 3: Acidic Deprotection of a Boc-Protected Amine using HCl
This protocol describes the deprotection of a Boc-protected amine using a solution of hydrogen chloride in dioxane.[4][9]
Materials:
-
N-Boc protected amine (1.0 mmol)
-
4M HCl in 1,4-dioxane (B91453)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Suspend or dissolve the Boc-protected amine (1.0 mmol) in a 4M solution of HCl in 1,4-dioxane (e.g., 5 mL).
-
Stir the mixture at room temperature for 1 to 4 hours.[4] Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
Collect the solid by filtration and wash with a solvent like diethyl ether.[4]
-
Alternatively, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.
Visualizing the Chemistry: Mechanisms and Workflows
To further elucidate the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of N,N-Diethanolamine-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N,N-Diethanolamine-PEG4-Boc, a valuable bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2][3] The unique structure, featuring a Boc-protected amine and a PEGylated diethanolamine (B148213) scaffold, offers a versatile platform for conjugating different molecular entities.[4][5]
Introduction
N,N-Diethanolamine-PEG4-Boc serves as a hydrophilic spacer that can connect a target protein ligand and an E3 ubiquitin ligase ligand in a PROTAC.[1] The polyethylene (B3416737) glycol (PEG) linker enhances solubility and can influence the pharmacokinetic properties of the final conjugate. The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle for the secondary amine, allowing for selective reactions at other positions of the molecule, which can be deprotected under acidic conditions for further functionalization.[4][6][7]
Synthesis Overview
The synthesis of N,N-Diethanolamine-PEG4-Boc is a multi-step process that begins with the mono-PEGylation of a Boc-protected diethanolamine derivative. This is followed by the introduction of the second PEG4 chain and subsequent protection of the terminal amine. A common synthetic strategy involves the initial protection of diethanolamine, followed by sequential PEGylation and a final Boc protection step.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-diethanolamine
This initial step involves the protection of the secondary amine of diethanolamine to allow for selective modification of the hydroxyl groups.
Materials:
-
Diethanolamine
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)[8]
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[9]
Procedure:
-
Dissolve diethanolamine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃, followed by brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-diethanolamine.
-
Purify the product by silica (B1680970) gel column chromatography if necessary.
Protocol 2: Synthesis of N,N-Di(hydroxy-PEG4)-N-Boc-amine
This protocol describes the etherification of N-Boc-diethanolamine with a protected PEG4 derivative, followed by deprotection to yield the diol.
Materials:
-
N-Boc-diethanolamine (from Protocol 1)
-
Tetraethylene glycol mono-tosylate (or another suitable activated PEG4 derivative)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend NaH (2.5 eq) in anhydrous DMF in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C.
-
Add a solution of N-Boc-diethanolamine (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add tetraethylene glycol mono-tosylate (2.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Final Boc Protection to Yield N,N-Diethanolamine-PEG4-Boc
The final step involves the protection of the terminal amine of the PEGylated intermediate.
Materials:
-
N,N-Di(hydroxy-PEG4)-amine (deprotected intermediate from a variation of Protocol 2)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N,N-Di(hydroxy-PEG4)-amine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq).
-
Stir the reaction mixture at room temperature for 3-12 hours.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product, N,N-Diethanolamine-PEG4-Boc, by silica gel column chromatography.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| N-Boc-diethanolamine | C₉H₁₉NO₄ | 205.25 | 85-95 | >95% |
| N,N-Diethanolamine-PEG4-Boc | C₁₉H₃₉NO₈ | 409.51[1] | 60-70 (over 2 steps) | >95% |
Visualizations
Synthesis Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. targetmol.cn [targetmol.cn]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. nbinno.com [nbinno.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of N,N-Diethanolamine-PEG4-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] These molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3][4] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[5] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[5]
The N,N-Diethanolamine-PEG4-Boc linker is a versatile building block for PROTAC synthesis. It features a Boc-protected amine for initial conjugation and a diethanolamine (B148213) moiety that, after deprotection and activation, provides two potential attachment points. This dual functionality allows for the potential synthesis of multi-specific or branched PROTAC architectures. This document provides detailed protocols and application notes for the strategic use of N,N-Diethanolamine-PEG4-Boc in the synthesis of PROTACs.
Mechanism of Action of PROTACs
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Synthetic Strategy Overview
The synthesis of a PROTAC using N,N-Diethanolamine-PEG4-Boc typically follows a multi-step sequence. A key consideration is the management of the two hydroxyl groups of the diethanolamine moiety. An orthogonal protection strategy is recommended to enable the sequential and controlled attachment of the POI and E3 ligase ligands.
Experimental Protocols
Protocol 1: Boc Deprotection of N,N-Diethanolamine-PEG4-Boc
This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.
Materials:
-
N,N-Diethanolamine-PEG4-Boc
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve N,N-Diethanolamine-PEG4-Boc (1.0 eq) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 eq, typically as a 20-50% solution in DCM) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine TFA salt is often used directly in the next step without further purification.
| Parameter | Condition | Typical Yield | Notes |
| Reagent | 20-50% TFA in DCM | >95% | Highly effective and common method.[4] |
| Temperature | 0 °C to Room Temperature | - | Initial cooling helps to control any exothermic reaction. |
| Reaction Time | 30-60 minutes | - | Monitor by TLC or LC-MS for completion. |
Protocol 2: Amide Coupling of the Deprotected Linker with a POI Ligand
This protocol describes the formation of an amide bond between the deprotected linker and a carboxylic acid-functionalized POI ligand.
Materials:
-
Deprotected N,N-Diethanolamine-PEG4 amine salt (from Protocol 1)
-
Carboxylic acid-functionalized POI ligand (POI-COOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the POI-COOH (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the crude deprotected linker amine salt (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-Linker-Diol intermediate.
| Parameter | Condition | Typical Yield | Notes |
| Coupling Reagent | HATU | 70-90% | A common and effective peptide coupling agent. |
| Base | DIPEA | - | Neutralizes the TFA salt and facilitates the reaction. |
| Solvent | Anhydrous DMF | - | Ensure the solvent is dry to prevent hydrolysis. |
| Reaction Time | 2-16 hours | - | Monitor by LC-MS for completion. |
Protocol 3: Orthogonal Protection and Sequential Functionalization of the Diol
This protocol outlines a strategy for the selective functionalization of the two hydroxyl groups of the diethanolamine moiety.
A. Protection of the Diol:
-
Dissolve the POI-Linker-Diol intermediate (1.0 eq) in anhydrous DMF.
-
Add imidazole (B134444) (2.5 eq) and tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq per hydroxyl group) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup and purify by flash chromatography to obtain the di-TBDMS protected intermediate.
B. Selective Deprotection and Activation:
-
For selective deprotection of one TBDMS group, milder acidic conditions can be employed. Dissolve the di-protected intermediate in a suitable solvent and treat with a controlled amount of a mild acid (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS).
-
Monitor the reaction carefully by TLC or LC-MS to maximize the yield of the mono-protected alcohol.
-
Isolate the mono-protected alcohol by chromatography.
-
Activate the free hydroxyl group by converting it to a better leaving group, for example, by reaction with methanesulfonyl chloride (MsCl) in the presence of triethylamine (B128534) (TEA) in DCM at 0 °C.
C. Coupling with the E3 Ligase Ligand:
-
Dissolve the activated POI-Linker intermediate (1.0 eq) and the amine-functionalized E3 ligase ligand (E3-NH₂) (1.2 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (3.0 eq) and stir the reaction at room temperature or elevated temperature as needed.
-
Monitor the reaction by LC-MS.
-
Perform an aqueous workup and purify the crude product to obtain the fully protected PROTAC.
D. Final Deprotection:
-
Dissolve the protected PROTAC in THF.
-
Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 eq per silyl (B83357) group) and stir at room temperature until deprotection is complete as monitored by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
Characterization and Biological Evaluation
After synthesis and purification, the final PROTAC should be thoroughly characterized.
Characterization Methods:
-
LC-MS: To confirm the molecular weight and purity.
-
¹H and ¹³C NMR: To verify the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Biological Evaluation Assays:
Protocol 4: Target Protein Degradation Assay (Western Blot)
This is a standard method to quantify the amount of target protein remaining after PROTAC treatment.
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC and a vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against the POI
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC and the vehicle control for a predetermined time (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them.
-
Determine the total protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting according to standard protocols.
-
Probe the membrane with primary antibodies against the POI and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Data Presentation:
The quantitative data from the Western blot analysis can be used to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).[6][7]
| PROTAC Concentration | % Protein Degradation (Mean ± SD) |
| 0.1 nM | ... |
| 1 nM | ... |
| 10 nM | ... |
| 100 nM | ... |
| 1 µM | ... |
| 10 µM | ... |
DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.[6] Dₘₐₓ: The maximum percentage of degradation achieved.[7]
These values are crucial for comparing the potency and efficacy of different PROTAC molecules.
Conclusion
The N,N-Diethanolamine-PEG4-Boc linker offers unique opportunities for the synthesis of novel PROTACs, including the potential for creating branched or multi-specific degraders. The successful implementation of this linker requires a careful synthetic strategy, particularly concerning the selective functionalization of the diethanolamine moiety. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this versatile building block in the development of next-generation targeted protein degraders. Rigorous characterization and biological evaluation are essential to validate the efficacy and mechanism of action of the resulting PROTACs.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of a PROTAC Precursor via Conjugation of N,N-Diethanol amine-PEG4-Boc to a Target Protein Ligand
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade specific proteins of interest (POIs).[1] These molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical element, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2][3] Polyethylene glycol (PEG) chains are frequently used as linkers because they enhance solubility and provide flexibility.[3][]
This application note provides a detailed protocol for a key step in PROTAC synthesis: the conjugation of a bifunctional linker, N,N-Diethanol amine-PEG4-Boc, to a ligand for a protein of interest.[5][6] The protocol covers the deprotection of the tert-butyloxycarbonyl (Boc) group to reveal a primary amine, followed by its covalent attachment to a carboxylic acid-bearing target protein ligand via amide bond formation. This process yields a key intermediate, ready for subsequent conjugation to an E3 ligase ligand to complete the PROTAC structure.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing proximity between a target protein and an E3 ligase.[7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[1] Poly-ubiquitination marks the protein for recognition and degradation by the 26S proteasome, thereby eliminating the target protein from the cell. The PROTAC molecule is then released and can catalyze further degradation cycles.
Caption: Logical workflow of PROTAC-mediated protein degradation.[8]
Experimental Protocols
This section details the workflow for conjugating the this compound linker to a target protein ligand possessing a carboxylic acid functional group. The process involves two primary chemical steps: Boc deprotection and amide coupling, followed by purification and characterization.
Experimental Workflow
The overall synthetic strategy follows a logical progression from starting materials to the final purified conjugate.
Caption: A typical workflow for the synthesis of a ligand-linker conjugate.
Protocol 1: Boc Deprotection of this compound
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines that is stable under many conditions but can be easily removed under acidic conditions.[9] Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a common and highly effective method for this transformation.[9][10]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 eq, often as a 20-50% solution in DCM) to the stirred solution.[9]
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
The resulting crude amine (as a TFA salt) can often be used directly in the next step without further purification.
Protocol 2: Amide Coupling to Target Protein Ligand
This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent to form a stable amide bond between the deprotected linker's primary amine and the ligand's carboxylic acid.
Materials:
-
Deprotected Linker from Protocol 1 (1.0 eq)
-
Target Protein Ligand with a carboxylic acid (POI-Ligand-COOH) (1.0 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2-3 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the POI-Ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2-3 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.[11]
-
In a separate flask, dissolve the crude deprotected linker (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the linker solution to the activated ligand mixture.
-
Stir the reaction at room temperature for 4-12 hours (or overnight).[11]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Protocol 3: Purification and Characterization
Purification is essential to remove unreacted starting materials, coupling reagents, and byproducts. High-performance liquid chromatography (HPLC) is the standard method for purifying PROTACs and their intermediates.[11]
Materials & Equipment:
-
Crude conjugate from Protocol 2
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Mobile phase solvents (e.g., water, acetonitrile, with 0.1% formic acid or TFA)
-
LC-MS system for analysis
-
NMR spectrometer
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
-
Purify the crude product by preparative HPLC using an appropriate gradient method.
-
Collect fractions corresponding to the desired product peak.
-
Confirm the identity and purity of the collected fractions using analytical LC-MS.
-
Combine the pure fractions and lyophilize to obtain the final, purified ligand-linker conjugate.
-
Further characterize the final product using high-resolution mass spectrometry and NMR spectroscopy to confirm its structure and purity.[11]
Chemical Reaction Scheme
The two-step process involves the initial deprotection of the amine followed by the amide bond formation.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.cn [targetmol.cn]
- 7. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for N,N-Diethanolamine-PEG4-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the N,N-Diethanolamine-PEG4-Boc linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the reaction of this bifunctional linker with E3 ligase ligands, offering detailed experimental protocols for key synthetic steps and subsequent evaluation of the resulting PROTACs.
Introduction to N,N-Diethanolamine-PEG4-Boc in PROTAC Development
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a chemical linker that connects the two.
The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to improve solubility and permeability. The N,N-Diethanolamine-PEG4-Boc linker offers a versatile platform for PROTAC synthesis. The Boc-protected amine allows for a controlled, stepwise conjugation to either the E3 ligase ligand or the POI ligand, while the diethanolamine (B148213) moiety can be further functionalized.
Signaling Pathway and Mechanism of Action
The ultimate function of a PROTAC synthesized using the N,N-Diethanolamine-PEG4-Boc linker is to induce the degradation of a target protein. The general mechanism is depicted in the signaling pathway diagram below.
Experimental Protocols
The synthesis of a PROTAC using N,N-Diethanolamine-PEG4-Boc typically involves a two-step process: 1) Boc deprotection to reveal the primary amine, and 2) amide coupling of the free amine to a carboxylic acid-functionalized E3 ligase ligand or POI ligand.
Protocol 1: Boc Deprotection of N,N-Diethanolamine-PEG4-Boc
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.
Application Notes and Protocols for Boc Deprotection of N,N-Diethanol amine-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as PROTACs and other bioconjugates. Its popularity stems from its stability under a range of reaction conditions and the relative ease of its removal under acidic conditions.[1][2] N,N-Diethanol amine-PEG4-Boc is a valuable building block in drug development, incorporating a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties.[3][4] The selective deprotection of its Boc group is a critical step to reveal the primary amine for subsequent conjugation or modification.[3]
This document provides detailed protocols for the acidic deprotection of this compound, offering two common and effective methods using trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Chemical Structures
This compound
-
Molecular Formula: C₁₉H₃₉NO₈
-
Molecular Weight: 409.51 g/mol
-
CAS Number: 2279944-66-8[3]
Deprotected N,N-Diethanol amine-PEG4-Amine
-
Molecular Formula: C₁₄H₃₁NO₆
-
Molecular Weight: 309.40 g/mol
Signaling Pathway and Deprotection Mechanism
The Boc deprotection proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbamate (B1207046) oxygen, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[2][5]
Caption: Acid-catalyzed Boc deprotection mechanism.
Experimental Protocols
Two primary methods for the Boc deprotection of this compound are presented below. The choice of method may depend on the scale of the reaction, the desired salt form of the final product, and the compatibility of other functional groups in the molecule.
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM)
This is a widely used and generally effective method for Boc deprotection.[1][6]
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Experimental Workflow:
Caption: Workflow for Boc deprotection using TFA.
Procedure:
-
Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[7]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[7]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) (3 x 10 mL).[7]
-
For applications where the TFA salt is not desired, proceed with an aqueous workup. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane (B91453)
This method is another common procedure and often yields the hydrochloride salt of the deprotected amine, which can be advantageous for stability and handling.[8][9][10]
Materials and Reagents:
-
This compound
-
1,4-Dioxane, anhydrous
-
4M HCl in 1,4-Dioxane
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Experimental Workflow:
Caption: Workflow for Boc deprotection using HCl.
Procedure:
-
Dissolve this compound in anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.[7]
-
Upon completion, the product may precipitate as the hydrochloride salt. If not, the product can often be precipitated by the addition of a non-polar solvent like diethyl ether.[7]
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the deprotected amine as its hydrochloride salt.
Data Presentation
| Parameter | Method 1: TFA/DCM | Method 2: HCl/Dioxane |
| Reagent | Trifluoroacetic acid (TFA) | Hydrochloric acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Concentration | 20-50% TFA in DCM[7] | 4M HCl in Dioxane[9] |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 1-2 hours[7] | 1-4 hours |
| Workup | Evaporation followed by optional aqueous workup | Precipitation and filtration |
| Final Product Form | Free amine or TFA salt | Hydrochloride salt |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid strength or concentration. Inadequate reaction time or temperature. Steric hindrance from the PEG chain.[7] | Increase the concentration of the acid. Extend the reaction time and monitor progress. Consider gentle heating if the substrate is stable. |
| Side Product Formation | Alkylation of nucleophilic sites by the tert-butyl cation.[11] | Add a scavenger such as triisopropylsilane (B1312306) (TIS) to the reaction mixture. |
| Difficulty in Isolation | High water solubility of the deprotected PEGylated amine. | If the product is water-soluble, avoid aqueous workup and isolate as the salt. Lyophilization can be an alternative to concentration for highly water-soluble products. |
Safety Precautions
-
Both trifluoroacetic acid and hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound [myskinrecipes.com]
- 4. rsc.org [rsc.org]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for N,N-Diethanol amine-PEG4-Boc in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethanol amine-PEG4-Boc is a heterobifunctional linker utilized in the field of bioconjugation for the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This linker is composed of three key components: an N,N-diethanolamine group, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected functional group. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal functional groups allow for a controlled, stepwise synthesis of the desired bioconjugate. Specifically, the diethanolamine (B148213) provides hydroxyl groups for conjugation, and the Boc group serves as a protecting group for a terminal amine, which can be deprotected under acidic conditions for subsequent reactions. This orthogonal reactivity is highly valuable in the precise assembly of different molecular components.
Applications in Bioconjugation
The unique structure of this compound makes it a versatile tool for advanced bioconjugation strategies.
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a critical role in connecting the monoclonal antibody to the cytotoxic payload. The properties of the linker can significantly impact the stability, solubility, and efficacy of the ADC. The incorporation of a PEG4 spacer, such as the one in this compound, offers several advantages:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can help to offset the hydrophobicity of the cytotoxic drug, reducing the propensity for aggregation and improving the overall solubility and stability of the ADC.[1]
-
Improved Pharmacokinetics: The PEG spacer can create a "hydration shell" around the ADC, which can prolong its circulation half-life by reducing non-specific clearance.[1]
-
Higher Drug-to-Antibody Ratio (DAR): By improving the solubility of the conjugate, PEG linkers can enable the attachment of a higher number of drug molecules to a single antibody without leading to aggregation, which can enhance the potency of the ADC.[1]
-
Reduced Immunogenicity: The PEG chain can also shield the cytotoxic drug from the immune system, potentially reducing the immunogenicity of the ADC.[1]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The linker is a critical component of a PROTAC, as its length and composition can significantly influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
The this compound linker can be used in PROTAC synthesis to:
-
Optimize Ternary Complex Formation: The flexibility and length of the PEG4 spacer can be advantageous in achieving the optimal orientation of the target protein and the E3 ligase for efficient ubiquitination.
-
Enhance Solubility and Cell Permeability: The hydrophilicity of the PEG linker can improve the solubility and cell permeability of the PROTAC, which are often challenging properties for these relatively large molecules.[2]
-
Provide a Scaffold for Synthesis: The bifunctional nature of the linker allows for the sequential conjugation of the target protein ligand and the E3 ligase ligand in a controlled manner.
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of PEG linkers in the development of bioconjugates.
| Parameter | Value/Range | Context | Source |
| Optimal Drug-to-Antibody Ratio (DAR) | 2-4 | Balances potency and half-life for many ADCs. | [1] |
| High DAR enabled by PEG linkers | > 6 | PEG linkers can prevent aggregation at higher drug loadings. | [1] |
| PROTAC Synthesis Yield (Click Chemistry Step) | up to 90% | Yield for the final conjugation step in the synthesis of a library of BRD4-targeting PROTACs with PEG linkers. | [3] |
| Effect of PEG4 on Cytotoxicity | ~6.5-fold reduction | Modification of an affibody-drug conjugate with a 4 kDa PEG chain reduced cytotoxicity compared to the unmodified conjugate. | [4] |
| Maximum Tolerated Dose (MTD) Improvement | At least 4-fold higher | An affibody-drug conjugate with a 10 kDa PEG linker showed a significantly higher MTD compared to the free drug. | [4] |
| ADC Aggregate Formation (DAR 8) | Increased over 28 days | A study on PEGylated ADCs showed an increase in aggregates over a 28-day stability study, with the rate and composition of aggregates being dependent on the specific linker design. | [5] |
Experimental Protocols
The following are detailed protocols for the use of this compound in the synthesis of an Antibody-Drug Conjugate and a PROTAC.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes a two-step process for conjugating a cytotoxic drug to an antibody using the this compound linker. The first step involves the conjugation of the linker to the antibody via the diethanolamine hydroxyl groups. The second step involves the deprotection of the Boc group and subsequent conjugation of the cytotoxic drug.
Materials:
-
Antibody of interest
-
This compound
-
Activation reagent for hydroxyl groups (e.g., p-nitrophenyl chloroformate)
-
Anhydrous organic solvent (e.g., DMF, DMSO)
-
Cytotoxic drug with a suitable functional group (e.g., a carboxylic acid)
-
Amide coupling reagents (e.g., HATU, HOBt, DIPEA)
-
Boc deprotection reagent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))
-
Purification supplies (e.g., size-exclusion chromatography (SEC) columns, HPLC)
-
Reaction buffers (e.g., PBS, pH 7.4)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF.
-
Add an activating agent, such as p-nitrophenyl chloroformate, to convert one of the hydroxyl groups into a more reactive carbonate ester. This reaction should be performed under inert atmosphere and monitored by TLC or LC-MS.
-
Purify the activated linker using flash column chromatography.
-
-
Conjugation of Activated Linker to Antibody:
-
Prepare the antibody in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
Add the activated linker to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired DAR.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purify the antibody-linker conjugate using a desalting column or SEC to remove excess linker.
-
-
Boc Deprotection:
-
Lyophilize the purified antibody-linker conjugate.
-
Dissolve the dried conjugate in anhydrous DCM and cool to 0°C.
-
Add a solution of TFA in DCM (e.g., 50% v/v) and stir for 1-2 hours at room temperature.
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the deprotected antibody-linker conjugate by SEC.
-
-
Conjugation of Cytotoxic Drug:
-
Activate the carboxylic acid group of the cytotoxic drug using HATU and HOBt in anhydrous DMF.
-
Add the activated drug to the deprotected antibody-linker conjugate solution.
-
Add DIPEA to the reaction mixture and stir overnight at room temperature.
-
Purify the final ADC using SEC or preparative HPLC.
-
-
Characterization:
-
Determine the final DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Assess the purity and aggregation of the ADC by SEC.
-
Protocol 2: Synthesis of a PROTAC
This protocol outlines the synthesis of a PROTAC in a stepwise manner, first conjugating the E3 ligase ligand to the this compound linker, followed by deprotection and conjugation of the target protein ligand.
Materials:
-
E3 ligase ligand with a carboxylic acid group
-
Target protein ligand with a carboxylic acid group
-
This compound
-
Amide coupling reagents (e.g., HATU, HOBt, DIPEA)
-
Boc deprotection reagent (e.g., TFA in DCM)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., HPLC, flash column chromatography)
Procedure:
-
Conjugation of E3 Ligase Ligand to Linker:
-
Dissolve the E3 ligase ligand (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) and stir for 10 minutes.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the E3 ligase-linker intermediate by preparative HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified E3 ligase-linker intermediate in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
-
Conjugation of Target Protein Ligand:
-
In a separate flask, activate the carboxylic acid of the target protein ligand (1 equivalent) with HATU (1.2 equivalents) and DIPEA (3 equivalents) in anhydrous DMF.
-
Add the deprotected E3 ligase-linker intermediate to the activated target protein ligand solution.
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
-
Visualizations
The following diagrams illustrate key workflows and mechanisms described in these application notes.
Caption: Workflow for ADC synthesis using a heterobifunctional linker.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Logic of stepwise bioconjugation using a protecting group.
References
- 1. labinsights.nl [labinsights.nl]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Bond Formation with N,N-Diethanol amine-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethanol amine-PEG4-Boc is a versatile, heterobifunctional linker commonly employed in the field of drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule features a tert-butyloxycarbonyl (Boc)-protected primary amine and a diethanolamine (B148213) moiety, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[3][4]
The primary application for amide bond formation with this linker involves a two-step process: first, the removal of the acid-labile Boc protecting group to expose a primary amine, followed by the coupling of this amine with a carboxylic acid. This process is fundamental for conjugating a protein-of-interest (POI) "warhead" (a ligand with a carboxylic acid handle) to the linker as part of a PROTAC synthesis workflow.[5][6]
Key Applications
-
PROTAC Synthesis: The most prominent application is in the construction of PROTACs, where the linker bridges a target-binding warhead and an E3 ubiquitin ligase ligand.[1][6]
-
Bioconjugation: Used to conjugate molecules to proteins, antibodies, or other biomolecules to enhance their solubility and pharmacokinetic profiles.
-
Drug Delivery Systems: Incorporated into drug delivery systems to improve the properties of therapeutic agents.
Experimental Protocols
This section details the sequential protocols for the deprotection of this compound and its subsequent coupling to a carboxylic acid to form a stable amide bond.
Protocol 1: Boc-Deprotection of this compound
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the corresponding primary amine as a TFA salt.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
TFA Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to the DCM solution for a 50% concentration.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. This typically takes 1-2 hours.[7]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) or DCM (3x).
-
Product Isolation: The resulting crude product, N,N-Diethanol amine-PEG4-amine TFA salt, is often an oil or waxy solid and can typically be used in the subsequent coupling step without further purification.[7]
Protocol 2: HATU-Mediated Amide Bond Formation
This protocol outlines the coupling of the deprotected N,N-Diethanol amine-PEG4-amine (TFA salt) with a generic carboxylic acid using HATU as the coupling agent.
Materials:
-
N,N-Diethanol amine-PEG4-amine TFA salt (from Protocol 1)
-
Carboxylic acid of interest (e.g., a PROTAC warhead)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
-
Reverse-phase HPLC for purification
Procedure:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate vial, dissolve the crude N,N-Diethanol amine-PEG4-amine TFA salt (1.2 eq) in a small amount of anhydrous DMF. Add DIPEA (3.0-4.0 eq) to this solution to neutralize the TFA salt and provide the necessary basic environment for the coupling reaction.
-
Coupling Reaction: Add the amine/DIPEA solution dropwise to the pre-activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the formation of the amide product by LC-MS. The reaction is typically complete within 2-12 hours.[8][9]
-
Work-up (Optional): Once the reaction is complete, the mixture can be diluted with a suitable organic solvent like ethyl acetate, washed with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. However, for many small-scale syntheses, direct purification is preferred.
-
Purification: Purify the crude product by reverse-phase preparative HPLC to obtain the desired N,N-Diethanol amine-PEG4-amide conjugate.[][11]
Data Presentation
The following tables provide expected or typical quantitative data for the two-step amide bond formation process. Actual results may vary depending on the specific carboxylic acid used and the precise reaction conditions.
Table 1: Typical Reaction Parameters for Boc-Deprotection
| Parameter | Value | Notes |
| Substrate | This compound | 1.0 equivalent |
| Reagent | TFA in DCM (50% v/v) | Acid catalyst for Boc removal |
| Temperature | 0 °C to Room Temp. | Initial cooling controls exotherm |
| Reaction Time | 1 - 2 hours | Monitor by TLC or LC-MS |
| Expected Yield | >95% (crude) | Product is TFA salt, used directly |
| Purity (crude) | Sufficient for next step | Contains residual TFA salts |
Table 2: Typical Reaction Parameters for HATU-Mediated Amide Coupling
| Parameter | Value | Notes |
| Amine | Deprotected Linker (TFA salt) | 1.2 equivalents |
| Carboxylic Acid | Substrate of Interest | 1.0 equivalent |
| Coupling Agent | HATU | 1.1 equivalents |
| Base | DIPEA | 3.0 - 4.0 equivalents |
| Solvent | Anhydrous DMF | Ensures solubility of reactants |
| Temperature | Room Temperature | Mild conditions prevent side reactions |
| Reaction Time | 2 - 12 hours | Monitor by LC-MS |
| Expected Yield (Purified) | 55 - 85% | Dependent on substrate and purification |
| Expected Purity (Post-HPLC) | >95% | By analytical HPLC |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of the amide conjugate, from starting materials to the purified product.
Caption: Workflow for Boc deprotection and subsequent amide coupling.
Logical Relationship of Reagents in Amide Coupling
This diagram shows the roles of the different components in the HATU-mediated coupling reaction.
Caption: Reagent roles in HATU-mediated amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-Diethanol amine-PEG4-Boc in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects these two components is critical to the ADC's success, influencing its stability, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance solubility, reduce aggregation, and prolong circulation time.
While N,N-Diethanol amine-PEG4-Boc is primarily described as a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), its core structure presents a versatile scaffold that can be adapted for ADC development.[1][2][3][4] This document provides detailed application notes and hypothetical protocols for the use of a modified this compound as a heterobifunctional linker in the creation of ADCs.
Conceptual Application in ADC Development
To be utilized as an ADC linker, the this compound molecule would require modification to possess two distinct reactive functional groups: one for conjugation to the antibody and one for attachment of the cytotoxic payload. The existing N,N-diethanolamine moiety contains two hydroxyl groups, and the Boc-protected amine provides another functional point.
One conceptual strategy involves:
-
Activation of a hydroxyl group on the diethanolamine (B148213) portion to create a reactive site for drug conjugation.
-
Deprotection of the Boc-amine to reveal a primary amine, which can then be reacted with an activated ester on the antibody (e.g., targeting lysine (B10760008) residues).
This would transform the molecule into a heterobifunctional linker, enabling the sequential attachment of the drug and the antibody.
Data Presentation: Illustrative Properties of PEGylated ADCs
The inclusion of a PEG4 spacer is expected to improve the biophysical and pharmacokinetic properties of an ADC. The following tables summarize representative data, illustrating the potential impact of PEGylation.
Table 1: Representative Pharmacokinetic Parameters of a PEGylated vs. Non-PEGylated ADC
| ADC Construct | Linker Type | Mean Residence Time (MRT) in vivo (hours) | Plasma Clearance (mL/h/kg) |
| ADC-DrugX | Non-PEGylated | 40 | 0.6 |
| ADC-PEG4-DrugX | Linear PEG4 | 75 | 0.3 |
Note: Data is illustrative and based on general trends observed for PEGylated ADCs.
Table 2: Illustrative In Vitro Cytotoxicity Data
| Cell Line | ADC Construct | IC50 (nM) |
| Cancer Cell Line A | ADC-DrugX | 1.5 |
| Cancer Cell Line A | ADC-PEG4-DrugX | 1.8 |
| Normal Cell Line B | ADC-DrugX | > 1000 |
| Normal Cell Line B | ADC-PEG4-DrugX | > 1000 |
Note: Data is illustrative. A slight increase in IC50 for PEGylated ADCs can sometimes be observed due to altered cell permeability, but this is often offset by improved in vivo performance.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and characterization of an ADC using a hypothetical heterobifunctional linker derived from this compound.
Protocol 1: Preparation of a Drug-Linker Intermediate
This protocol describes the activation of one hydroxyl group on the this compound linker and its conjugation to a cytotoxic drug.
-
Selective Activation of a Hydroxyl Group:
-
Dissolve this compound in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Add a suitable activating agent (e.g., p-nitrophenyl chloroformate) in the presence of a non-nucleophilic base (e.g., triethylamine) at 0°C.
-
Allow the reaction to proceed for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Purify the activated linker using column chromatography.
-
-
Conjugation to the Cytotoxic Drug:
-
Dissolve the cytotoxic drug (containing a nucleophilic group like an amine or hydroxyl) in a suitable solvent (e.g., dimethylformamide).
-
Add the activated linker from the previous step and a base (e.g., diisopropylethylamine).
-
Stir the reaction at room temperature for 12-24 hours.
-
Purify the drug-linker intermediate by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Antibody-Drug Conjugation
This protocol outlines the deprotection of the Boc group and conjugation to a monoclonal antibody.
-
Boc Deprotection:
-
Dissolve the drug-linker intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (e.g., 20% TFA).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected drug-linker with a free amine.
-
-
Antibody Preparation (Lysine Conjugation):
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure the antibody concentration is between 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the deprotected drug-linker in a co-solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Add the drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker to antibody) to achieve the desired drug-to-antibody ratio (DAR).
-
The reaction can be facilitated by pre-activating the antibody's lysine residues with an agent like N-hydroxysuccinimide (NHS) ester, or by directly coupling the amine of the linker to the carboxylic acids of the antibody using a coupling agent like EDC.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Protocol 3: Characterization of the ADC
This protocol describes key analytical techniques to characterize the final ADC product.
-
Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and a wavelength specific to the drug. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and drug.[5]
-
Hydrophobic Interaction Chromatography (HIC): This method separates ADC species based on the number of conjugated drugs. The relative peak areas can be used to determine the distribution of different DAR species and the average DAR.
-
Mass Spectrometry: Intact mass analysis of the ADC can provide a precise measurement of the mass of the conjugate, from which the DAR can be calculated.[6]
-
-
Analysis of Purity and Aggregation:
-
Size-Exclusion Chromatography (SEC): Use SEC to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates.[7]
-
-
In Vitro Cytotoxicity Assay:
-
Plate target cancer cells and control cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug.
-
Incubate for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
-
Calculate the IC50 value for each compound.
-
Visualizations
Caption: Generalized workflow for ADC synthesis and characterization.
Caption: General mechanism of action for an antibody-drug conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
Application Notes and Protocols for N,N-Diethanolamine-PEG4-Boc in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of N,N-Diethanolamine-PEG4-Boc as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document outlines the rationale for its use, detailed synthetic protocols, and methods for the biophysical and cellular characterization of the resulting PROTACs.
Introduction to Targeted Protein Degradation and the Role of Linkers
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the degrader. Its length, flexibility, and chemical properties influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.[3] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance solubility and improve pharmacokinetic properties.[4]
N,N-Diethanolamine-PEG4-Boc is a versatile PEG-based linker. The PEG4 chain provides a flexible spacer of a defined length, while the diethanolamine (B148213) core offers branching possibilities. The Boc-protected amine allows for controlled, sequential conjugation to either the POI ligand or the E3 ligase ligand.
Mechanism of Action of a PROTAC
The general mechanism of action for a PROTAC synthesized using the N,N-Diethanolamine-PEG4-Boc linker is depicted below. The PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC utilizing the N,N-Diethanolamine-PEG4-Boc linker.
Protocol 1: PROTAC Synthesis
This protocol describes a two-step synthesis involving the deprotection of the Boc group on the N,N-Diethanolamine-PEG4-Boc linker, followed by coupling to a pre-synthesized ligand (either for the POI or E3 ligase).
Step 1: Boc Deprotection of N,N-Diethanolamine-PEG4-Boc
-
Dissolve N,N-Diethanolamine-PEG4-Boc (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt is typically used in the next step without further purification.
Step 2: Amide Coupling to a Carboxylic Acid-Functionalized Ligand
-
Dissolve the carboxylic acid-functionalized ligand (POI or E3 ligase ligand) (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected N,N-Diethanolamine-PEG4-amine from Step 1 (1.1 equivalents) in anhydrous DMF.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC.
Caption: A generalized workflow for PROTAC synthesis.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[5]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
-
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the ternary complex in live cells.[6][7][8][9]
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor). A 1:10 donor to acceptor plasmid ratio is a good starting point.[1]
-
Seed the transfected cells into a white, 96-well assay plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time.
-
-
Detection:
-
Add the HaloTag® NanoBRET® 618 Ligand (acceptor substrate) and Nano-Glo® Live Cell Substrate (donor substrate) to the wells.
-
Measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Protocol 4: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA®)
CETSA® is used to confirm that the PROTAC binds to its intended target protein within the complex cellular environment.[10][11]
-
Cell Treatment:
-
Treat intact cells with the PROTAC or vehicle control.
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
-
Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble target protein remaining at each temperature by Western blot, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature. Ligand binding will stabilize the protein, resulting in a shift of the melting curve to a higher temperature.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization of a PROTAC synthesized with N,N-Diethanolamine-PEG4-Boc. The values presented are for a representative PROTAC and should be determined experimentally for each new molecule.
Table 1: In Vitro Degradation Profile of a Representative PROTAC
| Parameter | Value | Cell Line |
| DC50 | 50 nM | MCF7 |
| Dmax | >90% | MCF7 |
| Time to 50% Degradation | 4 hours | MCF7 |
Table 2: Biophysical Characterization of a Representative PROTAC
| Assay | Parameter | Value |
| NanoBRET™ | Ternary Complex EC50 | 100 nM |
| CETSA® | Thermal Shift (ΔTm) | +5 °C |
Summary
N,N-Diethanolamine-PEG4-Boc is a valuable tool for the construction of PROTACs in the field of targeted protein degradation. Its PEG4 linker provides desirable physicochemical properties, while the Boc-protected amine allows for versatile and controlled synthesis. The protocols outlined in these application notes provide a solid foundation for the synthesis, characterization, and cellular evaluation of PROTACs incorporating this linker. The successful application of these methods will enable researchers to develop novel and effective protein degraders for therapeutic and research purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 8. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pelagobio.com [pelagobio.com]
Application Notes and Protocols for Experimental Design of PROTACs Utilizing a PEG4 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for successful protein degradation.[2][3]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to increase aqueous solubility, a common challenge for these high molecular weight molecules.[4] A PEG4 linker, with its defined length and flexibility, offers a balance of properties that can facilitate the formation of a productive ternary complex.[] This document provides a detailed guide to the experimental design for PROTACs incorporating a PEG4 linker, including key assays for their characterization and comprehensive protocols.
Physicochemical and Pharmacokinetic Properties
The inclusion of a PEG4 linker significantly impacts the physicochemical properties of a PROTAC, which in turn affects its pharmacokinetic (DMPK) profile. Generally, PEG linkers increase hydrophilicity, which can enhance solubility but may reduce cell permeability.[5] Optimizing the overall properties of the PROTAC is a key challenge in discovery and development.[6]
Table 1: Representative Physicochemical Properties of PROTACs
| Property | Alkyl Linker | PEG4 Linker | General Trend with PEGylation |
| Molecular Weight ( g/mol ) | Lower | Higher | Increases |
| cLogP | Higher | Lower | Decreases |
| Topological Polar Surface Area (TPSA) (Ų) | Lower | Higher | Increases |
| Aqueous Solubility | Lower | Higher | Increases |
| Cell Permeability | Higher | Lower | Generally Decreases |
Note: This table represents general trends. Actual values are highly dependent on the specific POI and E3 ligase ligands.
Table 2: Representative In Vitro DMPK Profile of PROTACs
| Assay | Typical Readout | Desired Profile for a PROTAC |
| Caco-2 Permeability | Apparent Permeability (Papp) | Moderate to high for oral bioavailability |
| Plasma Protein Binding | % Bound | Lower binding may lead to higher free drug concentration |
| Metabolic Stability (Microsomes/Hepatocytes) | Intrinsic Clearance (CLint) | Low clearance for longer half-life |
| CYP Inhibition | IC50 | High IC50 to minimize drug-drug interactions |
Core Signaling Pathway and Experimental Workflow
The mechanism of action of a PROTAC involves several key steps, from cell entry to the final degradation of the target protein. A typical experimental workflow is designed to interrogate each of these steps to build a comprehensive understanding of the PROTAC's activity.
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A typical experimental workflow for PROTAC characterization.
Key Experiments and Protocols
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To quantify the formation and stability of the ternary complex. This assay is crucial for understanding the cooperativity of the system.[7]
Protocol:
-
Immobilization:
-
Immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip surface.[8]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding affinity (KD-binary).[8]
-
In a separate experiment, inject a series of concentrations of the POI over an appropriate sensor surface to determine its affinity for the PROTAC if necessary.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase to measure the binding kinetics and affinity of the ternary complex (KD-ternary).[9]
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the formula: α = KD-binary / KD-ternary.[9] An α value greater than 1 indicates positive cooperativity, meaning the binding of one component enhances the binding of the other.
-
Table 3: Representative Ternary Complex Formation Data for a BRD4-targeting PROTAC
| Complex | KD (nM) | Cooperativity (α) |
| PROTAC-VHL (Binary) | 70 | - |
| PROTAC-BRD4(BD2) (Binary) | 150 | - |
| VHL-PROTAC-BRD4(BD2) (Ternary) | 5.4 | ~13 |
Data synthesized from representative literature values.[8][10]
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC-induced ternary complex is functional and can lead to the ubiquitination of the POI.[11]
Protocol:
-
Reaction Setup:
-
Initiation:
-
Add the PROTAC (or DMSO as a vehicle control) to the reaction mixture to initiate the ubiquitination reaction.
-
-
Incubation:
-
Incubate the reaction at 30-37°C for 1-2 hours.[14]
-
-
Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE and analyze by Western blot using an antibody against the POI. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated POI should be observed in the presence of a functional PROTAC.[12]
-
Cellular Protein Degradation Assay (Western Blot)
Objective: To measure the dose- and time-dependent degradation of the POI in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells expressing the POI and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[15]
-
Table 4: Representative Degradation Data for a BRD4-targeting PROTAC with a PEG4 Linker
| Parameter | Value |
| DC50 (nM) | ~20 |
| Dmax (%) | >95 |
Data synthesized from representative literature values. It is important to note that DC50 and Dmax are cell-line dependent.
Cell Viability Assay
Objective: To assess the functional consequence of POI degradation on cell proliferation and determine the EC50 of the PROTAC.
Protocol:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the PROTAC concentration.
-
Calculate the EC50 value (the concentration that causes 50% of the maximal effect on cell viability).
-
Table 5: Representative Cell Viability Data for a BRD4-targeting PROTAC in a sensitive cell line
| Parameter | Value |
| EC50 (nM) | ~6 |
Data synthesized from representative literature values.[15]
In Vivo Considerations
For PROTACs intended for in vivo use, further characterization of their pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential.
Table 6: Key In Vivo Studies for PROTACs
| Study | Purpose | Key Parameters |
| Pharmacokinetics (PK) | To assess the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC.[16] | Cmax, Tmax, AUC, half-life, bioavailability. |
| Pharmacodynamics (PD) | To measure the extent and duration of POI degradation in target tissues. | % POI degradation over time. |
| Efficacy Studies | To evaluate the therapeutic effect of the PROTAC in a relevant disease model. | Tumor growth inhibition, survival, etc. |
Conclusion
The rational design and thorough experimental evaluation of PROTACs are critical for their successful development. The use of a PEG4 linker can impart favorable properties, but its impact must be carefully assessed through a suite of biophysical, biochemical, and cellular assays. The protocols and data presented here provide a framework for the systematic characterization of PROTACs containing a PEG4 linker, from initial ternary complex formation to in-cell protein degradation and functional outcomes. This comprehensive approach will enable researchers to optimize the design of these promising therapeutic agents.
References
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. scispace.com [scispace.com]
- 15. plexium.com [plexium.com]
- 16. researchgate.net [researchgate.net]
Application Note: Analytical Characterization of N,N-Diethanol amine-PEG4-Boc
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the analytical characterization of N,N-Diethanol amine-PEG4-Boc, a heterobifunctional PEG-based linker. Due to its structure, featuring a Boc-protected amine and two terminal hydroxyl groups, this compound is valuable in bioconjugation and as a component in Proteolysis Targeting Chimeras (PROTACs)[1]. Ensuring the identity, purity, and stability of this reagent is critical for reproducible results in drug development and research. This note details standardized protocols for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC).
Compound Information
This compound is a branched PEG derivative that incorporates a tert-Butoxycarbonyl (Boc) protected amine for controlled, sequential conjugation. The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility in aqueous and organic media, a crucial property for bioconjugation strategies[2]. The two terminal hydroxyl groups offer additional sites for derivatization[3].
Table 1: Compound Properties
| Property | Value | Source |
| Full Chemical Name | tert-butyl (2-(bis(2-hydroxyethyl)amino)ethyl)carbamate | N/A |
| Common Name | This compound | [1] |
| Molecular Formula | C₁₉H₃₉NO₈ | [4] |
| Molecular Weight | 409.51 g/mol | [1][4] |
| CAS Number | 2279944-66-8 | [4] |
| Purity (Typical) | ≥95% | [2] |
| Appearance | Colorless to Light Yellow Liquid/Oil |
Analytical Methods & Protocols
A multi-faceted analytical approach is required for comprehensive characterization. NMR spectroscopy confirms the chemical structure, LC-MS verifies the mass and provides purity information, and HPLC is the gold standard for quantitative purity assessment[5][6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the molecular structure of this compound. ¹H NMR provides information on the proton environment, while ¹³C NMR confirms the carbon backbone.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1.0 second.
-
Temperature: 298 K (25 °C).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm). Integrate all peaks and assign them to the corresponding protons.
Table 2: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.10 | br s | 1H | -NH- (Boc) |
| ~3.65 | t | 4H | -N(CH₂CH₂ OH)₂ |
| ~3.60 - 3.50 | m | 16H | PEG chain (-OCH₂CH₂ O-) |
| ~3.25 | q | 2H | -CH₂ -NH(Boc) |
| ~2.65 | t | 4H | -N(CH₂ CH₂OH)₂ |
| ~2.55 | t | 2H | -N-CH₂ -CH₂-NH(Boc) |
| 1.44 | s | 9H | -C(CH₃)₃ (Boc) |
| Note: Chemical shifts are predictive and may vary slightly based on solvent and concentration. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capability of mass spectrometry, making it ideal for confirming molecular weight and assessing purity by identifying impurities[7][8].
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution in a 50:50 mixture of acetonitrile (B52724) and water. Dilute to a final concentration of 10-20 µg/mL.
-
Instrumentation: An HPLC system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
LC Conditions:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Table 3: Expected LC-MS Data
| Analyte | Expected [M+H]⁺ (m/z) | Observed [M+Na]⁺ (m/z) |
| This compound | 410.51 | 432.49 |
| Note: The sodium adduct [M+Na]⁺ is commonly observed for PEGylated compounds. |
HPLC for Purity Determination
Reverse-Phase HPLC (RP-HPLC) with UV detection is a robust method for quantifying the purity of the compound[5][7]. While the target compound lacks a strong chromophore, detection at low wavelengths (~210 nm) is effective for this analysis.
Experimental Protocol: HPLC
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm[7].
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: 10% to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min[7].
-
Column Temperature: 30 °C[5].
-
Detection: UV at 210 nm[7].
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak area of all detected peaks. Calculate purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Workflow and Data Visualization
The following diagrams illustrate the logical flow of the analytical characterization process.
Caption: Analytical workflow for the characterization of this compound.
Caption: Decision pathway for quality control (QC) testing of the title compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. N,N-diethanol amine-PEG4-tert-butyl ester, CAS 2279944-66-8 | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. enovatia.com [enovatia.com]
Application Note: 1H NMR Analysis of N,N-Diethanolamine-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data interpretation guide for the ¹H Nuclear Magnetic Resonance (NMR) analysis of N,N-Diethanolamine-PEG4-Boc. This compound is a valuable bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecules. Accurate structural confirmation by ¹H NMR is crucial for quality control and subsequent synthetic steps. This application note outlines the experimental procedure, expected chemical shifts, and provides a visual representation of the molecular structure and analytical workflow.
Introduction
N,N-Diethanolamine-PEG4-Boc is a chemical linker featuring a Boc-protected secondary amine, two terminal hydroxyl groups from the diethanolamine (B148213) core, and a tetraethylene glycol (PEG4) spacer. The PEG spacer enhances solubility and provides optimal spacing for bivalent interactions, while the Boc group offers a stable protecting group for the amine that can be readily removed under acidic conditions. Verification of the structure and purity of this linker is paramount before its incorporation into larger, more complex molecules such as PROTACs. ¹H NMR spectroscopy is a powerful and definitive analytical technique for this purpose, providing unambiguous evidence of the key structural motifs.[1][2][3][4]
Molecular Structure and Proton Environments
The structure of N,N-Diethanolamine-PEG4-Boc contains several distinct proton environments that give rise to characteristic signals in the ¹H NMR spectrum. Understanding these is key to accurate spectral interpretation.
Caption: Molecular structure of N,N-Diethanolamine-PEG4-Boc with key proton environments labeled.
Predicted ¹H NMR Data
The following table summarizes the expected chemical shifts (δ), multiplicities, and integration values for the protons in N,N-Diethanolamine-PEG4-Boc, typically recorded in CDCl₃. Actual chemical shifts may vary slightly depending on the solvent and concentration.
| Label | Assignment | Multiplicity | Integration | Approx. δ (ppm) |
| a | N-CH₂ -CH₂-O (Diethanolamine) | Triplet (t) | 4H | 3.55 - 3.75 |
| b | N-CH₂-CH₂ -O (Diethanolamine) | Triplet (t) | 4H | 2.65 - 2.85 |
| c | -O-CH₂ -CH₂-O- (PEG backbone) | Multiplet (m) | 12H | 3.60 - 3.70 |
| d | -O-CH₂-CH₂ -OH (PEG terminus) | Triplet (t) | 2H | 3.70 - 3.80 |
| e | -C(CH₃ )₃ (Boc group) | Singlet (s) | 9H | 1.45 |
| - | -OH | Broad Singlet (br s) | 2H | Variable |
Note on PEG Signals: The methylene (B1212753) protons within the PEG chain (labeled 'c') often overlap, resulting in a complex multiplet. The terminal methylene group adjacent to the hydroxyl ('d') may be distinguishable.
Experimental Protocol
This protocol provides a standardized procedure for acquiring high-quality ¹H NMR spectra of N,N-Diethanolamine-PEG4-Boc.
1. Sample Preparation
-
Materials:
-
N,N-Diethanolamine-PEG4-Boc (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃) or other appropriate deuterated solvent
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
-
Procedure:
2. NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Typical Parameters:
-
Pulse Program: Standard single pulse (zg30 or similar)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16-64 (adjust for desired signal-to-noise)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): ~16 ppm (e.g., -2 to 14 ppm)
-
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm.
-
Integrate all peaks and normalize the integration values. The singlet from the Boc group protons (e) is an excellent reference for setting the integration to 9.
-
Assign the peaks based on their chemical shift, multiplicity, and integration values as detailed in the data table.
Experimental Workflow
The following diagram illustrates the logical workflow for the ¹H NMR analysis of N,N-Diethanolamine-PEG4-Boc.
Caption: Workflow for the ¹H NMR analysis of N,N-Diethanolamine-PEG4-Boc.
Discussion of Expected Results
The ¹H NMR spectrum of a pure sample of N,N-Diethanolamine-PEG4-Boc should exhibit several key features:
-
The Boc Group Singlet: A sharp singlet integrating to 9 protons at approximately 1.45 ppm is the most unambiguous indicator of the presence of the Boc protecting group.[5][6] Its presence and correct integration are crucial for confirming the identity of the compound.
-
The PEG Region: A large, complex signal between 3.60 and 3.80 ppm, integrating to approximately 18 protons (4H from the diethanolamine backbone, 12H from the PEG backbone, and 2H from the PEG terminus), is characteristic of the PEG chain and the adjacent methylene groups.
-
The Diethanolamine Methylene Protons: Two triplets, one around 3.55-3.75 ppm (overlapping with the PEG signal) and another more upfield around 2.65-2.85 ppm, each integrating to 4 protons, correspond to the methylene groups of the diethanolamine moiety.[7]
-
Hydroxyl Protons: The signals for the hydroxyl protons are often broad and their chemical shift is highly dependent on concentration, temperature, and the presence of water. They may appear as a broad singlet anywhere from 1.5 to 4.0 ppm.
The absence of signals corresponding to starting materials, such as free diethanolamine, and the correct integration ratios of the assigned peaks are indicative of a pure sample.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural verification of N,N-Diethanolamine-PEG4-Boc. By following the detailed protocol and using the provided data for interpretation, researchers can confidently confirm the identity and purity of this important synthetic linker, ensuring the quality of their starting materials for downstream applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Boc-diethanolamine | 103898-11-9 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. Diethanolamine(111-42-2) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for Mass Spectrometry Analysis of N,N-Diethanol amine-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethanol amine-PEG4-Boc is a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that facilitate the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1] The linker component, such as this compound, plays a crucial role in connecting the target protein-binding ligand to the E3 ligase-recruiting moiety, and its physicochemical properties can significantly influence the potency and pharmacokinetic profile of the resulting PROTAC.
Accurate and robust bioanalytical methods are essential for the quantitative determination of PROTACs and their linkers in biological matrices to support pharmacokinetic and pharmacodynamic studies during drug development.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity, selectivity, and throughput.[3][4]
These application notes provide a comprehensive guide to the mass spectrometry analysis of this compound, including detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation.
Molecular Profile of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₃₉NO₈ | [5] |
| Molecular Weight | 409.5 g/mol | [5] |
| CAS Number | 2279944-66-8 | [5] |
| Purity | >96% | [5] |
| Structure | OCCN(CCO)CCOCCOCCOCCOCCC(OC(C)(C)C)=O | [5] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound and related PROTACs from plasma samples.[1][3]
Materials:
-
Plasma samples containing the analyte
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of internal standard solution to each sample.
-
Add 200 µL of ice-cold ACN:MeOH (1:1, v/v) to precipitate proteins.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
MS/MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Predicted MRM Transitions for this compound:
The fragmentation of this compound is predicted to involve characteristic losses of the Boc protecting group and cleavages along the PEG chain.
-
Precursor Ion ([M+H]⁺): m/z 410.3
-
Potential Product Ions:
-
m/z 354.3: Loss of isobutylene (B52900) (-56 Da) from the Boc group.
-
m/z 310.3: Loss of the entire Boc group (-100 Da).
-
Series of ions with neutral loss of 44.03 Da: Corresponding to the cleavage of ethylene (B1197577) glycol units from the PEG chain.[6]
-
Quantitative Data Presentation
The following tables provide representative data for the quantitative analysis of a PROTAC molecule, demonstrating the expected performance of the described LC-MS/MS method.
Table 1: Calibration Curve for a Representative PROTAC in Rat Plasma [2][7]
| Concentration (ng/mL) | Mean Response (Peak Area Ratio) | % Accuracy | % CV |
| 1 | 0.012 | 105.3 | 4.5 |
| 5 | 0.058 | 101.2 | 3.1 |
| 20 | 0.225 | 98.7 | 2.5 |
| 100 | 1.134 | 99.5 | 1.8 |
| 500 | 5.689 | 100.8 | 1.2 |
| 1000 | 11.456 | 102.1 | 0.9 |
-
Linear Range: 1 - 1000 ng/mL
-
Correlation Coefficient (r²): >0.998
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
Table 2: Intra-day and Inter-day Precision and Accuracy [8][9][10]
| QC Level | Concentration (ng/mL) | Intra-day Precision (% CV) | Intra-day Accuracy (%) | Inter-day Precision (% CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 5.2 | 103.5 | 6.8 | 104.2 |
| Low QC | 3 | 4.1 | 101.8 | 5.5 | 102.7 |
| Mid QC | 75 | 2.8 | 99.2 | 3.9 | 100.5 |
| High QC | 800 | 2.1 | 100.9 | 3.2 | 101.3 |
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic mechanism of a PROTAC, leading to target protein degradation.
LC-MS/MS Experimental Workflow
Caption: A typical workflow for the quantitative analysis of small molecules by LC-MS/MS.
References
- 1. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. sciex.com [sciex.com]
- 4. selectscience.net [selectscience.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. rsc.org [rsc.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol for HPLC Purification of N,N-Diethanolamine-PEG4-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethanolamine-PEG4-Boc is a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility, while the Boc-protected amine and the diethanolamine (B148213) moiety offer versatile points for further chemical modification. Ensuring the purity of this linker is critical for the successful synthesis of the final drug conjugate and for obtaining reliable experimental results.
This document provides a detailed protocol for the purification of N,N-Diethanolamine-PEG4-Boc using High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for the separation and purification of such molecules. Reversed-phase HPLC (RP-HPLC) is the method of choice, separating compounds based on their hydrophobicity.
Experimental Protocol
This protocol outlines the materials, equipment, and step-by-step procedure for the purification of N,N-Diethanolamine-PEG4-Boc conjugates.
1. Materials and Equipment
-
Reagents:
-
N,N-Diethanolamine-PEG4-Boc (crude reaction mixture)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Trifluoroacetic acid (TFA), HPLC grade
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Preparative or semi-preparative C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size)
-
Fraction collector
-
Rotary evaporator or lyophilizer
-
Analytical HPLC system for purity analysis
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for identity confirmation (recommended)
-
2. Sample Preparation
-
Dissolve the crude N,N-Diethanolamine-PEG4-Boc conjugate in a minimal amount of a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
3. HPLC Method
The following HPLC method is a starting point and may require optimization based on the specific impurities present in the crude sample.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 10-70% Mobile Phase B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | UV absorbance at 214 nm or 220 nm |
| Injection Volume | Dependent on the concentration of the crude sample and the loading capacity of the column. |
| Column Temperature | Ambient |
4. Purification and Post-Purification Processing
-
Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
-
Inject the prepared crude sample onto the column.
-
Run the gradient method and collect fractions corresponding to the main peak of the N,N-Diethanolamine-PEG4-Boc conjugate.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
Data Presentation
The following table summarizes exemplary quantitative data that can be obtained from the HPLC purification and analysis of N,N-Diethanolamine-PEG4-Boc.
| Parameter | Crude Product | Purified Product |
| Purity (by HPLC area %) | ~75% | >98% |
| Retention Time (min) | 15.2 | 15.2 |
| Yield (%) | N/A | 85% |
| Molecular Weight (Da) | 379.48 | 379.48 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the HPLC purification workflow for N,N-Diethanolamine-PEG4-Boc conjugates.
Caption: Workflow for HPLC Purification of N,N-Diethanolamine-PEG4-Boc.
Logical Relationship of Purification Parameters
This diagram shows the relationship between the key parameters influencing the HPLC separation.
Caption: Factors Influencing HPLC Separation and Resolution.
Application Notes and Protocols for In-Cell Click Chemistry with PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing in-cell click chemistry reactions utilizing PEGylated linkers. This powerful bioorthogonal technique allows for the specific labeling and tracking of biomolecules within the complex environment of living cells, offering significant advantages for basic research and drug development.
Introduction to In-Cell Click Chemistry
In-cell click chemistry refers to a set of biocompatible reactions that can occur within living cells without interfering with native biochemical processes. The most common example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and an alkyne.[1][2] This reaction is highly specific and efficient, making it an ideal tool for attaching probes, such as fluorescent dyes or affinity tags, to target biomolecules that have been metabolically or genetically engineered to contain either an azide or an alkyne functional group.[3][4]
The Role of PEGylated Linkers
Polyethylene glycol (PEG) is a biocompatible and hydrophilic polymer that can be incorporated as a linker between the click chemistry handle (azide or alkyne) and the reporter molecule.[5][6] The use of PEGylated linkers in in-cell click chemistry offers several advantages:
-
Enhanced Solubility and Biocompatibility: PEGylation increases the water solubility of hydrophobic probes, improving their delivery and distribution within the aqueous cellular environment.[5]
-
Reduced Steric Hindrance: The flexible PEG chain can act as a spacer, minimizing steric hindrance between the reporter molecule and the target biomolecule, which can lead to improved reaction efficiency.[7]
-
Improved Pharmacokinetics: In the context of drug development, particularly for antibody-drug conjugates (ADCs), PEG linkers can prolong the circulation half-life and reduce immunogenicity.[6]
-
Controlled Drug Release: Cleavable PEG linkers can be designed to release a therapeutic payload under specific physiological conditions.[8]
Core Requirements: Data Presentation
The efficiency of in-cell click chemistry can be influenced by various factors, including reagent concentrations, incubation times, and the choice of copper-chelating ligands. The following table summarizes typical experimental conditions for CuAAC reactions in cellular environments based on published protocols.
| Parameter | Concentration Range | Incubation Time | Key Considerations |
| Copper(II) Sulfate (B86663) (CuSO₄) | 10 µM - 2 mM | 15 - 60 minutes | The source of the catalytic Cu(I) ions.[9][10] Higher concentrations can be cytotoxic.[2] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 mM - 50 mM | 15 - 60 minutes | Reduces Cu(II) to the active Cu(I) state.[11] Should be prepared fresh.[11] |
| Copper(I)-Stabilizing Ligand (e.g., THPTA, BTTAA) | 50 µM - 10 mM | 15 - 60 minutes | Protects Cu(I) from oxidation and reduces cytotoxicity.[12][13] A 5:1 ligand to copper ratio is often recommended.[11] |
| Azide or Alkyne Probe | 10 µM - 100 µM | 15 - 60 minutes | The concentration should be optimized to maximize signal and minimize background.[12] |
| Metabolically Labeled Biomolecule | Varies with experiment | N/A | The incorporation of the azide or alkyne handle into the target biomolecule is a critical first step.[14] |
Experimental Protocols
Protocol 1: General In-Cell Labeling using Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the general steps for labeling a metabolically tagged biomolecule within a cell lysate.
Materials:
-
Cell lysate containing the azide- or alkyne-labeled protein of interest (1-5 mg/mL)
-
Phosphate-Buffered Saline (PBS)
-
Azide or alkyne detection reagent (e.g., a fluorescent probe with a PEGylated linker)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Reducing agent (e.g., Sodium Ascorbate) stock solution (e.g., 300 mM in water, freshly prepared)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following:
-
50 µL of cell lysate
-
90 µL of PBS buffer
-
20 µL of 2.5 mM azide or alkyne detection reagent.[10]
-
-
Add Ligand: Add 10 µL of 100 mM THPTA solution and vortex briefly to mix.[9][10]
-
Add Copper: Add 10 µL of 20 mM CuSO₄ solution and vortex briefly to mix.[9][10]
-
Initiate the Reaction: Add 10 µL of 300 mM freshly prepared sodium ascorbate (B8700270) solution to initiate the click reaction.[9][10] Vortex briefly to mix.
-
Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.[9][10]
-
Downstream Analysis: The click-labeled proteins in the lysate are now ready for downstream processing and analysis, such as SDS-PAGE and in-gel fluorescence scanning.
Protocol 2: In-Situ Labeling of Live Cells
This protocol outlines the steps for performing click chemistry on intact, living cells.
Materials:
-
Adherent or suspension cells metabolically labeled with an azide or alkyne.
-
Cell culture medium
-
PBS
-
Azide or alkyne detection reagent with a PEGylated linker
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., BTTAA)
-
Reducing agent (e.g., Sodium Ascorbate)
Procedure:
-
Cell Preparation:
-
For adherent cells, grow cells on coverslips or in culture plates.
-
For suspension cells, wash and resuspend cells in a suitable buffer.
-
-
Prepare Click Reaction Cocktail: Prepare a fresh cocktail containing the detection reagent, CuSO₄, ligand, and sodium ascorbate in a biocompatible buffer (e.g., PBS). The final concentrations will need to be optimized, but a starting point could be:
-
Labeling:
-
Remove the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the click reaction cocktail to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the reaction cocktail.
-
Wash the cells three times with PBS to remove excess reagents.
-
-
Fixation and Permeabilization (Optional):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular targets are to be visualized.
-
-
Imaging: The cells are now ready for visualization by fluorescence microscopy.
Mandatory Visualization
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. purepeg.com [purepeg.com]
- 7. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 8. purepeg.com [purepeg.com]
- 9. broadpharm.com [broadpharm.com]
- 10. confluore.com [confluore.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N,N-Diethanolamine-PEG4-Boc Conjugation
Welcome to the technical support center for the N,N-Diethanolamine-PEG4-Boc linker. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.
Troubleshooting Guide: Low Conjugation Yield
Low yield is a common challenge in bioconjugation. The following guide addresses potential causes and solutions when using the N,N-Diethanolamine-PEG4-Boc linker. This linker has two distinct reactive ends: the N,N-diethanolamine (a secondary amine with two hydroxyl groups) and a Boc-protected primary amine. The troubleshooting strategies will depend on which end of the linker is involved in the conjugation.
Scenario A: Conjugation to the N,N-Diethanolamine Moiety This typically involves reacting the secondary amine of the diethanolamine (B148213) with an activated functional group, such as an NHS ester.
Scenario B: Conjugation to the Primary Amine (after Boc-Deprotection) This involves first removing the Boc protecting group to reveal a primary amine, which is then reacted with an activated molecule.
The table below summarizes common causes of low yield and provides targeted solutions for both scenarios.
| Potential Cause | Scenario A: N,N-Diethanolamine Conjugation | Scenario B: Primary Amine (Post-Deprotection) Conjugation | Recommended Solutions |
| Suboptimal pH | The secondary amine of diethanolamine (pKa ~8.7) is less nucleophilic than a primary amine.[1] Reaction with NHS esters requires a significant fraction of the amine to be deprotonated. | Primary amines are most reactive at a pH slightly above their pKa (typically 7.5-8.5) to ensure sufficient nucleophilicity while minimizing NHS ester hydrolysis.[2] | Scenario A: Use a higher pH buffer, in the range of 8.5-9.0, to favor deprotonation of the secondary amine. Monitor for any base-catalyzed hydrolysis of your activated molecule. Scenario B: Maintain the reaction pH between 7.2 and 8.5. Use amine-free buffers such as phosphate, borate, or HEPES.[2] |
| Reagent Quality & Stability | The activated molecule (e.g., NHS ester) is susceptible to hydrolysis, especially at higher pH. | The activated molecule is susceptible to hydrolysis. EDC is moisture-sensitive and should be used immediately after reconstitution.[3] | Use fresh, high-quality reagents. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous solvents (e.g., DMSO, DMF) immediately before use.[2] |
| Incomplete Boc Deprotection | Not applicable. | If the Boc group is not fully removed, the primary amine will not be available for conjugation. | Ensure complete deprotection using an appropriate concentration of acid (e.g., 20-50% TFA in DCM). Monitor the deprotection reaction by LC-MS or TLC. Thoroughly remove residual acid before proceeding to the conjugation step, as it will quench the amine.[4] |
| Steric Hindrance | The N,N-diethanolamine moiety is sterically hindered compared to a simple secondary amine. | The PEG4 spacer is designed to reduce steric hindrance, but bulky conjugation partners can still pose a challenge. | Consider using a linker with a longer PEG chain if steric hindrance is suspected. Increase reaction time and/or temperature (if the stability of biomolecules permits). |
| Side Reactions (Esterification) | The hydroxyl groups of diethanolamine can potentially react with activated carboxyl groups (e.g., from EDC/NHS) to form ester bonds, consuming the activated molecule. | Not applicable to the amine end. | If using carbodiimide (B86325) chemistry (EDC/NHS) to conjugate a carboxylic acid, use a two-step activation process. First, activate the carboxylic acid with EDC/NHS at a lower pH (e.g., 6.0) to form the NHS ester, then purify and add it to the diethanolamine-PEG linker at the optimal higher pH for amidation. This minimizes the exposure of the hydroxyl groups to the highly reactive O-acylisourea intermediate. |
| Incorrect Stoichiometry | Insufficient molar excess of the activated molecule will lead to low conversion. | Insufficient molar excess of the activated PEG-linker will result in low conjugation to the target molecule. | Empirically optimize the molar ratio of the reactants. A 5 to 20-fold molar excess of the smaller molecule is a common starting point. |
| Inadequate Reaction Time/Temp | Reactions involving less nucleophilic secondary amines may require longer incubation times. | Standard reaction times are 1-4 hours at room temperature. | Monitor the reaction progress over time using an appropriate analytical method (e.g., RP-HPLC, LC-MS) to determine the optimal reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the N,N-Diethanolamine-PEG4-Boc linker used for? A1: This is a bifunctional linker commonly used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5][6] Its two distinct ends allow for the sequential conjugation of two different molecules, such as a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The PEG4 spacer enhances solubility and provides optimal spacing between the two conjugated moieties.
Q2: How do I remove the Boc protecting group? A2: The Boc group is reliably removed under acidic conditions. A common method is to treat the linker with a solution of 20-50% trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (B109758) (DCM) for 30-60 minutes at room temperature.[4] It is crucial to remove all traces of TFA before proceeding with any subsequent amine-reactive chemistry, as the acid will protonate the newly exposed amine, rendering it non-nucleophilic.
Q3: What is the optimal pH for reacting with the N,N-diethanolamine end of the linker? A3: The pKa of diethanolamine's conjugate acid is approximately 8.7.[1] To ensure a sufficient concentration of the free, nucleophilic amine for reaction with electrophiles like NHS esters, a pH of 8.5 to 9.0 is recommended. However, you must balance this with the stability of your activated molecule, as hydrolysis rates increase at higher pH.
Q4: Can the hydroxyl groups on the diethanolamine cause side reactions? A4: Yes, the two hydroxyl groups can potentially undergo esterification if you are conjugating a carboxylic acid-containing molecule using a one-pot carbodiimide method (like EDC/NHS). The highly reactive O-acylisourea intermediate formed by EDC can react with alcohols. To avoid this, it is best practice to perform a two-step reaction: first, activate your carboxylic acid with EDC and NHS to form the more stable NHS ester, purify it from excess EDC, and then add the NHS ester to the diethanolamine-PEG linker.
Q5: How can I monitor the progress and yield of my conjugation reaction? A5: The most effective methods are chromatographic. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is excellent for separating the starting materials from the product and quantifying the yield by integrating the peak areas.[7][8][9] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming that the product has the correct molecular weight, verifying that the desired reaction has occurred.
Experimental Protocols
Protocol 1: Boc Deprotection of N,N-Diethanolamine-PEG4-Boc
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) group to yield a free primary amine.
Materials:
-
N,N-Diethanolamine-PEG4-Boc
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the N,N-Diethanolamine-PEG4-Boc in anhydrous DCM (e.g., 0.1 M concentration).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add TFA dropwise to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitoring: Monitor the reaction for completion by TLC or LC-MS until the starting material is fully consumed.
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, N,N-Diethanolamine-PEG4-Amine.
-
Protocol 2: Conjugation of a Carboxylic Acid to the Deprotected Amine via EDC/NHS Chemistry
This protocol outlines the conjugation of a carboxylic acid-containing molecule to the primary amine of the linker generated in Protocol 1.
Materials:
-
N,N-Diethanolamine-PEG4-Amine (from Protocol 1)
-
Carboxylic acid-containing molecule ("Molecule-COOH")
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.5
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of Molecule-COOH, EDC, and NHS in anhydrous DMSO or DMF.
-
Activation of Carboxylic Acid:
-
Dissolve Molecule-COOH in Activation Buffer.
-
Add EDC (1.5 molar equivalents relative to Molecule-COOH).
-
Immediately add NHS (1.5 molar equivalents relative to Molecule-COOH).
-
Incubate for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.
-
-
Conjugation:
-
Dissolve the N,N-Diethanolamine-PEG4-Amine in Conjugation Buffer.
-
Add the activated Molecule-COOH-NHS ester solution to the amine-linker solution. A 5-10 fold molar excess of the activated acid over the amine is a good starting point.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes.
-
Purification: Purify the final conjugate using an appropriate method such as RP-HPLC or size-exclusion chromatography to remove unreacted starting materials and byproducts.
-
Analysis: Confirm the identity and purity of the final conjugate by LC-MS and quantify by HPLC.
Visualizations
Caption: Troubleshooting workflow for low yield in N,N-Diethanolamine-PEG4-Boc conjugations.
Caption: Reaction pathway for conjugating a carboxylic acid to the deprotected amine of the linker.
References
- 1. Diethanolamine | C4H11NO2 | CID 8113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. N,N-Diethanol amine-PEG4-Boc [myskinrecipes.com]
- 6. targetmol.cn [targetmol.cn]
- 7. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
N,N-Diethanol amine-PEG4-Boc solubility problems in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with N,N-Diethanol amine-PEG4-Boc.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing precipitation of this compound in my aqueous buffer. What are the likely causes?
A1: While the PEG4 (polyethylene glycol) chain in this compound is designed to enhance aqueous solubility, precipitation can still occur due to a few factors. The most common cause is the hydrophobic nature of the tert-butyloxycarbonyl (Boc) protecting group. This group can significantly reduce the overall water solubility of the molecule, especially at higher concentrations. Additionally, the diethanolamine (B148213) core, while generally hydrophilic, can participate in intermolecular interactions that may reduce solubility under certain buffer conditions (e.g., high ionic strength).
Q2: How does the Boc protecting group affect the solubility of the molecule?
A2: The Boc group is a bulky, nonpolar functional group used to protect the amine during synthesis. Its hydrophobic character can lead to aggregation and precipitation in aqueous solutions, counteracting the solubilizing effect of the hydrophilic PEG4 chain.
Q3: Can the type of aqueous buffer I use impact the solubility of this compound?
A3: Yes, the composition of your buffer can influence solubility. High concentrations of salts (high ionic strength) in buffers like phosphate-buffered saline (PBS) can sometimes lead to a "salting-out" effect, where the solubility of solutes like your PEGylated amine is reduced, causing precipitation. The pH of the buffer can also play a role, although the Boc-protected amine is generally stable across a neutral pH range.
Q4: Is this compound more soluble in organic solvents?
A4: Yes, due to the presence of the hydrophobic Boc group, this compound is expected to have good solubility in many common organic solvents.
Solubility Profile
The following table provides a qualitative summary of the expected solubility of this compound in various solvents. This information is based on the properties of its structural components and data for similar molecules.
| Solvent/Buffer System | Expected Solubility | Rationale |
| Deionized Water | Moderate to Low | The hydrophilic PEG4 chain and diethanolamine core are countered by the hydrophobic Boc group. Solubility is concentration-dependent. |
| Phosphate-Buffered Saline (PBS) | Moderate to Low | Similar to water, but high salt concentrations may decrease solubility ("salting-out"). |
| TRIS Buffer | Moderate to Low | Generally similar to other aqueous buffers. |
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent that can effectively solvate both polar and nonpolar parts of the molecule. |
| Dimethylformamide (DMF) | High | Another polar aprotic solvent with good solvating properties for this type of molecule. |
| Dichloromethane (DCM) | High | A nonpolar organic solvent that readily dissolves molecules with hydrophobic character. |
| Ethanol/Methanol | High to Moderate | Polar protic solvents that can solvate the molecule, though solubility might be slightly lower than in DMSO or DMF. |
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this step-by-step guide to help resolve the problem.
Caption: A workflow for troubleshooting solubility issues.
Detailed Steps:
-
Prepare a Concentrated Stock Solution: Instead of dissolving this compound directly into your aqueous buffer, first prepare a high-concentration stock solution in an organic solvent like DMSO.
-
Dilute into Aqueous Buffer: Add the organic stock solution dropwise to your vigorously stirring aqueous buffer. This method, known as solvent exchange, can often prevent immediate precipitation. Aim for a final organic solvent concentration that does not exceed what is permissible for your experiment (typically <1-5%).
-
Use a Co-solvent: If direct dilution still results in precipitation, consider adding a small percentage of a water-miscible organic solvent (a co-solvent) to your aqueous buffer before adding the stock solution. Good options include:
-
DMSO (5-10%)
-
Ethanol (5-10%)
-
Propylene glycol or PEG 400
-
-
Adjust the pH: While the molecule itself is not strongly ionizable at neutral pH, slight adjustments to the buffer's pH (e.g., from 7.4 to 8.0) can sometimes improve solubility by altering intermolecular interactions.
-
Gentle Warming and Sonication: Gently warming the solution to around 37°C while sonicating can help to break up aggregates and promote dissolution. However, be cautious as the compound may precipitate again upon cooling.
Experimental Protocol: Solubility Assessment
This protocol outlines a method for determining the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Organic solvent for stock solution (e.g., DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Incubate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24 hours with continuous agitation to ensure equilibrium is reached.
-
-
Separate Undissolved Solute:
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
-
Quantify the Soluble Fraction:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (this may be your buffer or an organic solvent depending on the analytical method) to a concentration within the linear range of your analytical instrument.
-
Determine the concentration of this compound in the diluted supernatant using a pre-established calibration curve on a UV-Vis spectrophotometer or HPLC.
-
-
Calculate Solubility:
-
Back-calculate the concentration in the original supernatant to determine the solubility in your chosen buffer.
-
Visualizing Molecular Influences on Solubility
The solubility of this compound is a balance between its different chemical moieties.
Caption: Factors influencing the molecule's solubility.
Incomplete Boc deprotection of N,N-Diethanol amine-PEG4-Boc
This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the Boc deprotection of N,N-Diethanolamine-PEG4-Boc.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of N,N-Diethanolamine-PEG4-Boc incomplete?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process.[1] The rate of this reaction has a second-order dependence on the acid's concentration, meaning a small decrease in acid strength can significantly slow the reaction.[2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; short reaction times or low temperatures may be insufficient for the reaction to reach completion.[1] While often performed at room temperature, some substrates require more time or gentle heating.[1][2]
-
Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain, combined with the bulky Boc group, can sterically hinder the acid's approach to the carbamate (B1207046) nitrogen, slowing down the cleavage reaction.[1][2]
-
Reagent Quality: The use of old or degraded reagents, particularly the acid (e.g., trifluoroacetic acid - TFA), can lead to lower reaction efficiency.
Q2: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to track the reaction's progress:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. An incomplete reaction will show a persistent spot corresponding to the starting material. The newly formed free amine product will appear as a new spot, which can often be visualized using a ninhydrin (B49086) stain.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive technique for monitoring the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the reaction's completion by observing the disappearance of the characteristic singlet peak for the tert-butyl protons of the Boc group (typically around 1.4 ppm).
Q3: What are common side reactions during Boc deprotection with TFA, and how can they be minimized?
The primary side reaction is caused by the tert-butyl cation (tBu⁺) generated during the cleavage of the Boc group.[2][7] This reactive electrophile can alkylate nucleophilic sites on the substrate or in the reaction mixture.[8] To prevent this, "scavengers" such as triisopropylsilane (B1312306) (TIS) can be added to the reaction mixture to trap the tert-butyl cation.[2]
Q4: After the reaction, is my product the free amine or a salt?
When using strong acids like trifluoroacetic acid (TFA) for deprotection, the resulting free amine is protonated by the excess acid in the mixture.[7] Therefore, the final product is typically isolated as the corresponding trifluoroacetate (B77799) salt.[7]
Q5: How do I remove the excess TFA after the reaction is complete?
For a volatile acid like TFA, it can be removed under reduced pressure using a rotary evaporator.[1] To ensure the complete removal of residual traces, co-evaporation with a solvent like toluene (B28343) or dichloromethane (B109758) two to three times is a common and effective practice.[1][2][9]
Troubleshooting Guide
If you have confirmed incomplete deprotection via analytical methods like TLC or LC-MS, follow this workflow to troubleshoot the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. microsaic.com [microsaic.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Side Reactions of Boc-Protected Amines in Synthesis
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when working with tert-butyloxycarbonyl (Boc)-protected amines.
Frequently Asked Questions (FAQs)
Boc Protection
Q1: What are the most common side reactions during the introduction of the Boc protecting group?
A1: The most frequently observed side reactions during Boc protection with di-tert-butyl dicarbonate (B1257347) (Boc₂O) include:
-
Double Boc Protection (Formation of N,N-di-Boc amines): Primary amines can sometimes react with two equivalents of Boc₂O to form the di-Boc protected amine. This is more likely to occur with less sterically hindered amines and when an excess of Boc₂O and a strong base or catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are used.[1][2]
-
Formation of Isocyanates and Ureas: Under certain conditions, particularly at elevated temperatures, the Boc-protected amine can decompose to form an isocyanate intermediate. This intermediate can then react with another amine to form a urea (B33335) byproduct.[3]
-
Oxazolidinone Formation: When protecting amino alcohols, intramolecular cyclization can occur to form an oxazolidinone, especially if the reaction is carried out under conditions that favor this cyclization.[3]
Q2: How can I prevent the formation of N,N-di-Boc amines?
A2: To minimize the formation of doubly Boc-protected amines, consider the following strategies:
-
Control Stoichiometry: Use a controlled amount of Boc₂O (typically 1.05-1.2 equivalents).
-
Choice of Base: Employ a milder base like sodium bicarbonate instead of stronger bases or DMAP.
-
Reaction Conditions: Perform the reaction at room temperature or below, as higher temperatures can favor over-reaction.
-
Solvent Selection: Using a solvent system like water-acetone under catalyst-free conditions has been shown to produce mono-carbamates in excellent yields with no competitive side reactions.[4]
Boc Deprotection
Q3: What are the primary side reactions during acidic Boc deprotection?
A3: The most common side reactions during acid-catalyzed Boc deprotection (e.g., with trifluoroacetic acid - TFA) are caused by the formation of the reactive tert-butyl cation intermediate.[5][6][7] These include:
-
tert-Butylation of Nucleophilic Residues: The tert-butyl cation is a potent electrophile and can alkylate electron-rich amino acid side chains, particularly tryptophan, methionine, and tyrosine.[6][7]
-
Aspartimide Formation: In peptide synthesis, a Boc-protected aspartic acid residue can undergo intramolecular cyclization to form a stable aspartimide intermediate, especially when the following amino acid is glycine, alanine, or serine. This can lead to a mixture of α- and β-aspartyl peptides upon ring opening.[8][9]
-
Pyroglutamate Formation: An N-terminal glutamine residue can cyclize under acidic conditions to form pyroglutamate.
-
Diketopiperazine Formation: At the dipeptide stage, especially when proline is one of the first two residues, intramolecular cyclization can lead to the formation of a diketopiperazine.[10][11][12][13][14]
Q4: How can I prevent side reactions caused by the tert-butyl cation during deprotection?
A4: The most effective way to prevent tert-butylation side reactions is to use "scavengers" in the deprotection cocktail. These are nucleophilic species that are more reactive towards the tert-butyl cation than the sensitive residues of your product.[6]
-
For Tryptophan: Use scavengers like triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or anisole.[6]
-
For Methionine: Thioanisole is effective at preventing S-alkylation.[6]
-
General Scavenger Cocktails: A mixture of scavengers can be more effective. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[6]
Other Side Reactions
Q5: Can the Boc group migrate or participate in intramolecular reactions under non-acidic conditions?
A5: Yes, under certain conditions, the Boc group can be involved in side reactions even without strong acid:
-
N to O Boc Migration: In molecules containing both a Boc-protected amine and a nearby hydroxyl group (e.g., amino alcohols), treatment with a base can lead to the intramolecular transfer of the Boc group from the nitrogen to the oxygen.[6]
-
Intramolecular Cyclization: A Boc-protected amine can undergo intramolecular cyclization if there is a suitably positioned internal nucleophile. For example, upon deprotonation, the nitrogen of the Boc-carbamate can become nucleophilic enough to attack an adjacent epoxide, leading to the formation of an oxazolidinone.[15]
Troubleshooting Guides
Problem 1: Incomplete Boc Deprotection
Symptoms:
-
Significant amount of starting material remains after the reaction.
-
Low yield of the desired deprotected product.
-
Complex mixture of products observed by TLC or LC-MS.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The rate of Boc cleavage has a second-order dependence on acid concentration. Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[16] Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[1] |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 30 min, 1h, 2h) to determine the optimal reaction time.[16] |
| Steric Hindrance | For sterically hindered amines, longer reaction times or higher temperatures may be required. Thermal deprotection can be an alternative. |
| Poor Resin Swelling (Solid-Phase Synthesis) | Ensure the resin is adequately swollen in the reaction solvent before adding the deprotection reagent.[16] |
Problem 2: Observation of Unexpected Byproducts
Symptoms:
-
Unexpected peaks in HPLC or LC-MS analysis.
-
Mass corresponding to the addition of a tert-butyl group (+56 Da).
-
Formation of urea or other unidentified impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected byproducts.
Quantitative Data Summary
The choice of deprotection method can significantly impact the yield and purity of the final product. The following table summarizes typical conditions and outcomes for various Boc deprotection methods.
| Deprotection Method | Reagent(s) | Typical Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 0 - RT | 0.5 - 2 h | 90-99% | Fast, efficient, and widely applicable.[17] | Harsh conditions can cleave other acid-labile groups.[17] |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate (B1210297) | 0 - RT | 1 - 4 h | 85-98% | Cost-effective and readily available.[17] | Can be corrosive; dioxane is a hazardous solvent.[17] | |
| Thermal Deprotection | None | Water (reflux) | 100 | 10 - 15 min | 90-97% | Neutral, environmentally friendly, and fast.[17] | High temperature can be detrimental to sensitive molecules.[17] |
| None | Toluene (B28343), Dioxane | Reflux | Several hours | Variable | Avoids strong acids. | Long reaction times, potential for side reactions at high temperatures.[18] | |
| Lewis Acid-Mediated | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT | Overnight | Variable | Can be selective for Boc groups.[1] | Longer reaction times. |
| Neutral Deprotection | Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | RT | Overnight | Variable | Mild and non-hydrolytic.[1][19] | Longer reaction times, reagent sensitivity.[19] |
Experimental Protocols
Protocol 1: Standard Boc Protection of a Primary Amine
Objective: To protect a primary amine with a Boc group using Boc₂O and a mild base.
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the primary amine in a mixture of THF and water (1:1).
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Add Boc₂O to the reaction mixture portion-wise at room temperature.
-
Stir the reaction for 4-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amine.
Protocol 2: TFA-Mediated Boc Deprotection with Scavengers
Objective: To deprotect a Boc-protected amine while minimizing side reactions using TFA and a scavenger.
Materials:
-
Boc-protected compound (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (if Trp is present)
-
Toluene (for co-evaporation)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
If tryptophan is present, add TIS (2.5% v/v).
-
Cool the solution to 0 °C and slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
To ensure complete removal of TFA, co-evaporate the residue with toluene (2-3 times).[16] The resulting product is the TFA salt of the deprotected amine.
Protocol 3: Thermal Boc Deprotection in Water
Objective: To deprotect a Boc-protected amine using a green, acid-free method.
Materials:
-
Boc-protected amine
-
Deionized water
-
Dichloromethane (for extraction)
Procedure:
-
Suspend the Boc-protected amine in deionized water in a round-bottom flask.
-
Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction by TLC; the reaction is often complete within 15 minutes.[5]
-
Cool the reaction to room temperature.
-
Add dichloromethane to extract the product (if it is organic soluble).
-
Separate the layers, dry the organic phase over anhydrous sodium sulfate, and evaporate the solvent.[5]
Visualized Pathways and Workflows
Caption: General pathway for Boc protection and a common side reaction.
Caption: Mechanism of acidic Boc deprotection and the role of scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. Double BOC protection selective removal method [en.highfine.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Controlled Boc-Protection of Diketopiperazine Using Tributylphosphine [jstage.jst.go.jp]
- 15. Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 19. Amine Protection / Deprotection [fishersci.co.uk]
How to improve PROTAC cell permeability with PEG linkers
Welcome to the technical support center for PROTAC development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address challenges related to PROTAC cell permeability, with a specific focus on the role of Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTACs?
Most PROTACs are large molecules, often with a molecular weight (MW) exceeding 800 Da and a large polar surface area (PSA).[1][2] These characteristics place them "beyond the Rule of 5" (bRo5), a set of guidelines used to predict the oral bioavailability of small-molecule drugs.[3] Consequently, many PROTACs exhibit poor passive diffusion across the cell membrane, which is a critical first step to reaching their intracellular protein targets.[1]
Q2: What is the role of the linker in a PROTAC's cell permeability?
The linker is not just a passive spacer; it is a critical determinant of a PROTAC's physicochemical properties and, therefore, its biological activity.[4][5] The linker's length, composition, rigidity, and polarity can significantly influence the molecule's ability to cross the cell membrane.[4][6] By modifying the linker, researchers can tune properties like solubility, lipophilicity, and the ability to form intramolecular hydrogen bonds, all of which impact permeability.[3][7]
Q3: How do PEG linkers specifically influence PROTAC cell permeability?
PEG linkers are commonly used in PROTAC design due to several beneficial properties:
-
Increased Solubility : The ethylene (B1197577) glycol units in PEG linkers are hydrophilic, which can improve the aqueous solubility of the often-hydrophobic PROTAC molecule.[4][8]
-
Flexibility and Conformational Folding : Flexible linkers, like PEG, allow the PROTAC to adopt different conformations. In aqueous environments, it may be extended, but within the nonpolar lipid bilayer of the cell membrane, it can fold.[9][10][11] This folding can shield polar parts of the molecule, reducing the effective PSA and facilitating membrane passage—a phenomenon sometimes called the "chameleon effect".[3][12]
-
Synthetic Accessibility : PEG linkers of various lengths are commercially available, enabling the systematic and rapid synthesis of a library of PROTACs to optimize for activity and permeability.[8][13]
Q4: What is the "chameleon effect" and how do PEG linkers facilitate it?
The "chameleon effect" describes the ability of a molecule to change its conformation to adapt to different environments.[10][12] For a PROTAC, this means adopting a more extended, soluble form in the aqueous extracellular space and a more compact, folded conformation to cross the nonpolar cell membrane.[10][11] The flexibility of PEG linkers is crucial for this process, as it allows the molecule to form intramolecular hydrogen bonds that shield polar functional groups, effectively reducing its polarity and size to facilitate membrane permeation.[9][11] Studies have shown that PEG linkers are more likely to induce a folded structure compared to more rigid alkyl linkers.[3]
Q5: Is a shorter or longer PEG linker better for improving cell permeability?
The relationship between PEG linker length and cell permeability is not linear and must be empirically determined for each PROTAC system.
-
Shorter linkers generally result in lower molecular weight and PSA, which can favor higher permeability.[2][14]
-
Longer linkers can increase flexibility, which may be necessary to achieve the optimal folded conformation for membrane passage. However, excessively long linkers can increase the MW and PSA to a point where permeability is hindered.[6]
-
Optimal Length is Key : Studies have shown that both excessively short and long linkers can be detrimental. For example, in one study of BRD4 degraders, PROTACs with 1-2 PEG units showed reduced potency compared to those with 0 or 4-5 PEG units, highlighting a non-linear relationship.[13] Optimization is therefore essential.
Troubleshooting Guides
Problem 1: My PROTAC shows good binding to the target protein and E3 ligase in biochemical assays, but has poor activity in cell-based assays.
This is a common issue often pointing to poor cell permeability.
dot
Caption: Workflow for troubleshooting poor cellular activity in PROTACs.
Possible Causes & Solutions:
-
Suboptimal Physicochemical Properties : The PROTAC's high molecular weight or PSA, influenced by the linker, may be preventing it from crossing the cell membrane.
-
Solution : Systematically vary the PEG linker length. Synthesize analogues with both shorter (e.g., 1-2 PEG units) and longer (e.g., 5-6 PEG units) linkers to find an optimal length for permeability.[13]
-
-
Insufficient Conformational Flexibility : The current linker may not allow the PROTAC to adopt a folded, membrane-permeable conformation.
-
Active Efflux : The PROTAC may be entering the cell but is being actively removed by efflux pumps like P-glycoprotein.
-
Solution : Use a Caco-2 permeability assay to measure the efflux ratio. A high efflux ratio suggests the PROTAC is a substrate for transporters.[16] Linker modification may alter efflux pump recognition.
-
Problem 2: My permeability data (PAMPA) shows that increasing the PEG linker length consistently decreases cell permeability.
This indicates that the negative effects of increasing molecular weight and PSA are outweighing any potential benefits from enhanced flexibility or solubility.
dot
Caption: The "Chameleon Effect" facilitated by flexible PEG linkers.
Possible Causes & Solutions:
-
Dominance of MW/PSA : For your specific PROTAC scaffold, the addition of each PEG unit adds more to the molecule's size and polarity than it contributes to beneficial folding.
-
Solution 1 : Focus on shorter linkers. If you have not already, test a PROTAC with no PEG linker (a direct alkyl connection) to establish a baseline.[7]
-
Solution 2 : Replace the PEG linker with a purely aliphatic (alkyl) chain of equivalent length. This will reduce the number of hydrogen bond acceptors and may improve permeability, although it could negatively impact solubility.[14]
-
Solution 3 : Consider introducing rigid elements like piperazine (B1678402) or piperidine (B6355638) into the linker.[1][15] These can improve permeability and solubility without drastically increasing the flexible chain length.[7]
-
Quantitative Data Summary
The following table summarizes experimental permeability data from various studies, illustrating the impact of linker modifications. Note that direct comparison across different studies and cell lines should be done with caution.
| PROTAC Series / Compound | Linker Description | Permeability (Pe) [10-6 cm/s] | Key Finding | Reference |
| MZ Series (BETd) | 2-unit PEG linker (Compound 7) | 0.6 | A shorter PEG linker was 20-fold more permeable than a slightly longer one. | [2][14] |
| 3-unit PEG linker (Compound 8) | 0.03 | [2][14] | ||
| AT Series (BETd) | 1-unit PEG linker (Compound 15) | 0.005 | In this case, the PEG-linked PROTAC was 2.5-fold more permeable than its alkyl equivalent. | [14] |
| Alkyl linker (Compound 17) | 0.002 | [14] | ||
| AR PROTACs | PEG-linker (PROTAC 20d) | B2A rate: 8.6 | A change to a PEG linker induced a high efflux ratio, indicating transporter issues. | [16] |
| Fluorinated Alkyl (PROTAC 20b) | A2B: 0.35, B2A: 0.24 | The fluorinated alkyl linker resulted in low permeability but no significant efflux. | [16] | |
| SL-X Model | No Linker (Compound 4) | 8.6 | Adding a 3-unit PEG linker dramatically reduced permeability by 43-fold. | [2][14] |
| 3-unit PEG linker (Compound 6) | 0.2 | [2][14] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.
Objective: To measure the rate at which a PROTAC passively diffuses from a donor compartment, through a synthetic membrane coated with lipids, into an acceptor compartment.
Materials:
-
PAMPA plate (e.g., 96-well format with a donor plate and an acceptor plate separated by a microfilter)
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Plate shaker, plate reader (UV-Vis or LC-MS/MS compatible)
Methodology:
-
Prepare Acceptor Plate : Add 180 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Membrane : Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate for at least 5 minutes.
-
Prepare Donor Solution : Dilute the PROTAC stock solution in PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤1%).
-
Start Assay : Add 180 µL of the donor solution to each well of the coated donor plate.
-
Assemble Sandwich : Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Incubate : Incubate the plate sandwich at room temperature for a specified time (e.g., 4-18 hours) on a plate shaker with gentle agitation.
-
Measure Concentrations : After incubation, carefully separate the plates. Measure the final concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS). Also, measure the initial concentration from the donor solution (T=0).
-
Calculate Permeability (Pe) : The effective permeability coefficient (Pe) is calculated using the following equation:
Pe = [ -ln(1 - CA(t) / Cequilibrium) ] * ( VD * VA / (Area * time * (VD + VA)) )
Where:
-
CA(t) is the concentration in the acceptor well at time t.
-
Cequilibrium is the concentration at theoretical equilibrium.
-
VD and VA are the volumes of the donor and acceptor wells.
-
Area is the surface area of the membrane.
-
time is the incubation time in seconds.
-
Protocol 2: Caco-2 Permeability Assay Overview
The Caco-2 assay is a cell-based model that predicts human intestinal absorption and can identify if a compound is a substrate for active efflux transporters.
Workflow:
-
Cell Culture : Human colon adenocarcinoma (Caco-2) cells are seeded on a semi-permeable filter support in a transwell plate and cultured for ~21 days until they differentiate into a polarized monolayer resembling the intestinal epithelium.
-
Permeability Measurement (A-to-B) : The PROTAC is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time. This mimics absorption from the gut into the bloodstream.
-
Efflux Measurement (B-to-A) : The PROTAC is added to the basolateral (B) side, and its appearance on the apical (A) side is measured. A significantly higher B-to-A permeability compared to A-to-B indicates active efflux.
-
Analysis : Apparent permeability coefficients (Papp) are calculated for both directions, and the efflux ratio (Papp B-A / Papp A-B) is determined. An efflux ratio >2 is generally considered indicative of active transport.[16]
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diva-portal.org [diva-portal.org]
- 11. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 16. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protein Aggregation with N,N-Diethanol amine-PEG4-Boc
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation when conjugating with N,N-Diethanol amine-PEG4-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation, often for the development of Antibody-Drug Conjugates (ADCs) or other protein modifications. Its structure consists of three key components:
-
N,N-Diethanol amine: This moiety provides a hydrophilic head group and a tertiary amine, which can influence the solubility and charge characteristics of the conjugate.
-
PEG4: A polyethylene (B3416737) glycol (PEG) spacer with four repeating ethylene (B1197577) glycol units. The PEG chain enhances water solubility, increases the hydrodynamic radius of the protein, and can help to shield the protein surface, thereby reducing immunogenicity and aggregation.[1][2]
-
Boc (tert-butyloxycarbonyl): A protecting group on a terminal amine. This group must be removed under acidic conditions to reveal a reactive amine for subsequent conjugation steps.[3][4]
Q2: What are the primary causes of protein aggregation during conjugation with this compound?
A2: Protein aggregation during conjugation is a multifaceted issue that can arise from several factors:
-
Suboptimal Buffer Conditions: The pH and ionic strength of the reaction buffer are critical.[5][6] Proteins are generally least soluble at their isoelectric point (pI), where their net charge is zero, increasing the likelihood of aggregation.[7]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations can promote intermolecular interactions and aggregation.[7][8]
-
Stress Factors: Exposure to elevated temperatures, vigorous mixing (shear stress), or multiple freeze-thaw cycles can lead to protein unfolding and subsequent aggregation.[5][7]
-
Boc Deprotection Conditions: The acidic conditions required to remove the Boc protecting group can be harsh and may lead to protein denaturation and aggregation if not optimized.[3][9]
-
Hydrophobicity: While the PEG linker is hydrophilic, the overall hydrophobicity of the protein surface can be altered by the conjugation, potentially exposing hydrophobic patches that can interact and cause aggregation.
Q3: How does PEGylation with this compound help prevent aggregation?
A3: The PEG4 component of the linker plays a significant role in preventing aggregation. By covalently attaching to the protein, the flexible PEG chains create a hydrophilic shield on the protein's surface.[1] This steric hindrance can mask hydrophobic regions and prevent the close protein-protein interactions necessary for aggregation to occur.[6] Furthermore, PEGylation increases the hydrodynamic size of the protein, which can also contribute to its stability in solution.[1] In some cases, PEGylation can even render small, soluble aggregates from precipitating out of solution.[6]
Q4: What is the role of the N,N-Diethanol amine moiety in protein aggregation?
A4: The N,N-Diethanol amine portion of the linker is hydrophilic due to the presence of two hydroxyl groups, which can contribute to the overall solubility of the protein conjugate in aqueous buffers. As a tertiary amine, its charge will be dependent on the pH of the solution, which can influence the surface charge of the conjugated protein and its interactions with other protein molecules. The stability of N-alkyl diethanolamines can be pH-dependent, and extremes in pH can potentially lead to degradation.[10]
Q5: Can I still observe aggregation even after successful conjugation?
A5: Yes, it is possible to observe aggregation even after the conjugation reaction is complete. This can occur during purification, concentration, or storage of the PEGylated protein. The stability of the final conjugate is dependent on the formulation buffer and storage conditions. It is crucial to identify a suitable formulation that maintains the stability of the conjugated protein long-term.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common aggregation issues encountered during conjugation with this compound.
Issue 1: Visible Precipitation or Turbidity During the Reaction
Visible precipitation is a clear indicator of significant protein aggregation. The following workflow can help identify and resolve the root cause.
Issue 2: Increased Soluble Aggregates Detected by SEC or DLS
Even in the absence of visible precipitation, the formation of soluble aggregates can compromise the quality and efficacy of your conjugate.
Quantitative Data on Factors Influencing Aggregation
The following tables provide a summary of key parameters and their typical ranges for minimizing protein aggregation.
Table 1: Effect of pH and Ionic Strength on Protein Stability
| Parameter | General Guideline | Rationale |
| pH | Maintain pH at least 1-2 units away from the protein's isoelectric point (pI). | At the pI, the net charge of the protein is zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[7] |
| Ionic Strength | 50-150 mM salt (e.g., NaCl) is a common starting point. | Low ionic strength can lead to increased electrostatic interactions, while very high ionic strength can promote hydrophobic interactions, both of which can lead to aggregation.[11][12] The optimal concentration is protein-dependent. |
Table 2: Common Excipients for Preventing Protein Aggregation
| Excipient Class | Examples | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Glycerol | 5-10% (w/v) | Stabilize the native protein structure through preferential exclusion.[13] |
| Amino Acids | Arginine, Glycine, Proline | 50-250 mM | Can suppress protein-protein interactions and increase solubility.[13] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (v/v) | Prevent surface-induced aggregation at air-water interfaces.[13][14] |
| Salts | Sodium Chloride, Potassium Chloride | 50-150 mM | Modulate electrostatic interactions.[11] |
Experimental Protocols
Protocol 1: Buffer Screening for Optimal Protein Stability
This protocol outlines a method for identifying the optimal buffer pH and composition to maintain protein stability.
1. Materials:
-
Purified protein stock solution (e.g., 10 mg/mL)
-
A selection of buffering agents (e.g., citrate, phosphate, Tris, HEPES) covering a range of pH values
-
Sodium chloride stock solution (e.g., 1 M)
-
96-well PCR plate
-
Real-time PCR instrument capable of performing a thermal melt curve
-
Fluorescent dye (e.g., SYPRO Orange)
2. Procedure:
-
Prepare a Buffer Screen Plate: In a 96-well plate, prepare a matrix of different buffers at various pH values (e.g., pH 5.0, 6.0, 7.0, 8.0) and ionic strengths (e.g., 50 mM, 100 mM, 150 mM NaCl).
-
Prepare Protein-Dye Mixture: Dilute the protein stock to a final concentration of 0.1-0.2 mg/mL in each buffer condition in the 96-well plate. Add the fluorescent dye to each well according to the manufacturer's instructions.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument and run a thermal melt experiment, gradually increasing the temperature (e.g., from 25°C to 95°C) while monitoring fluorescence.
-
Data Analysis: The temperature at which the protein unfolds will result in a sharp increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). Higher Tm values indicate greater protein stability.
-
Selection: Identify the buffer conditions that result in the highest Tm for your protein.
Protocol 2: Boc Deprotection of this compound Conjugate
This protocol describes the removal of the Boc protecting group under conditions optimized to minimize protein aggregation.
1. Materials:
-
Boc-protected protein conjugate
-
Anhydrous dichloromethane (B109758) (DCM) or a suitable organic co-solvent if needed
-
Trifluoroacetic acid (TFA)
-
Buffer for exchange (e.g., PBS, pH 7.4)
-
Dialysis cassette or size-exclusion chromatography column
2. Procedure:
-
Reaction Setup: Dissolve the Boc-protected protein conjugate in a suitable buffer. If solubility is an issue, a minimal amount of a water-miscible organic solvent may be required. Cool the solution to 0°C in an ice bath.
-
TFA Addition: While gently stirring, slowly add a pre-determined amount of TFA. A final concentration of 5-20% (v/v) TFA is a typical starting point, but this should be optimized.[15]
-
Incubation: Allow the reaction to proceed at 0°C for 30-60 minutes. Monitor the deprotection by LC-MS if possible.
-
Quenching and Buffer Exchange: Once the deprotection is complete, immediately neutralize the reaction by adding a basic buffer or perform a rapid buffer exchange into the desired conjugation buffer (pH 7.2-8.0) using a pre-chilled dialysis cassette or a size-exclusion column.
-
Characterization: Confirm the removal of the Boc group and assess the aggregation state of the protein using techniques like SEC-HPLC or DLS.
Protocol 3: Excipient Screening to Prevent Aggregation
This protocol provides a framework for screening different excipients to identify those that best prevent aggregation of your protein conjugate.
1. Materials:
-
Purified protein conjugate
-
Stock solutions of various excipients (see Table 2)
-
Optimal buffer identified from Protocol 1
-
96-well plate
-
Incubator or water bath for stress studies
-
Method for assessing aggregation (e.g., turbidity measurement, DLS, SEC-HPLC)
2. Procedure:
-
Prepare Excipient Plate: In a 96-well plate, prepare solutions of your protein conjugate in the optimal buffer, each containing a different excipient at a specific concentration. Include a control with no excipient.
-
Apply Stress (Optional but Recommended): To accelerate the screening process, subject the plate to a stress condition known to induce aggregation for your protein (e.g., incubation at an elevated temperature like 40°C for 24-48 hours, or gentle agitation).
-
Assess Aggregation: After the stress period, measure the extent of aggregation in each well.
-
Turbidity: Measure the absorbance at 340 nm. An increase in absorbance indicates precipitation.
-
Dynamic Light Scattering (DLS): Measure the particle size distribution. An increase in the average particle size or polydispersity indicates aggregation.
-
Size-Exclusion Chromatography (SEC-HPLC): Quantify the percentage of monomer, dimer, and higher-order aggregates.
-
-
Select Optimal Excipient: Identify the excipient(s) and concentration(s) that most effectively minimize aggregation under the tested conditions.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Aggregation and Its Impact on Product Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionic Liquid-Based Strategy for Predicting Protein Aggregation Propensity and Thermodynamic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. The Effect of Ionic Strength, Temperature, and Pressure on the Interaction Potential of Dense Protein Solutions: From Nonlinear Pressure Response to Protein Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. scispace.com [scispace.com]
- 14. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
N,N-Diethanol amine-PEG4-Boc degradation and stability issues
Welcome to the technical support center for N,N-Diethanol amine-PEG4-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential degradation and stability issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for this compound involve the cleavage of the Boc (tert-butoxycarbonyl) protecting group under acidic conditions and the oxidation of the N,N-diethanolamine moiety. The polyethylene (B3416737) glycol (PEG) chain's ether linkages are generally stable to hydrolysis but can be susceptible to oxidative degradation under certain conditions.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor in the stability of this molecule. The Boc group is highly sensitive to acidic conditions and will be removed, exposing the free amine. While the PEG linker and the diethanolamine (B148213) part are more stable, extreme pH values can catalyze the hydrolysis of any potential ester linkages in a larger construct and can also influence the rate of oxidation of the tertiary amine.
Q3: Is this compound susceptible to enzymatic degradation?
A3: The core structure of this compound is not expected to be readily degraded by common enzymes. However, if this linker is part of a larger bioconjugate, the stability will depend on the nature of the entire molecule and the specific enzymes present. Some enzymes, such as proteases or esterases, could potentially cleave bonds if they are part of the conjugated molecule.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation. For long-term storage, keeping the compound at -20°C is recommended.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the use of this compound in your experiments.
Issue 1: Unexpected Deprotection of the Boc Group
Symptoms:
-
Appearance of a new, more polar spot on TLC or a new peak in LC-MS corresponding to the deprotected amine.
-
Loss of biological activity or desired chemical reactivity of the Boc-protected amine.
-
Inconsistent results in subsequent conjugation reactions.
Possible Causes & Solutions:
| Cause | Solution |
| Acidic Conditions | Avoid acidic buffers or reagents. Ensure all solvents and reagents are neutral or slightly basic. Use a non-acidic purification method, such as flash chromatography with a neutral or basic mobile phase. |
| Prolonged Storage in Protic Solvents | Minimize storage time in protic solvents like methanol (B129727) or water. If storage in solution is necessary, use aprotic solvents like DMF or DMSO and store at low temperatures. |
| High Temperatures | Thermal deprotection of the Boc group can occur at elevated temperatures. Avoid heating the compound unnecessarily during your experimental procedures. |
Issue 2: Degradation of the N,N-Diethanolamine Moiety
Symptoms:
-
Appearance of unknown impurities in analytical data (LC-MS, NMR).
-
Discoloration of the sample (e.g., yellowing).
-
Reduced efficacy in its intended application (e.g., as a PROTAC linker).
Possible Causes & Solutions:
| Cause | Solution |
| Oxidation | Handle the compound under an inert atmosphere (argon or nitrogen). Use degassed solvents. Consider adding antioxidants to your formulation if compatible with your experimental setup. |
| Presence of Metal Ions | Use high-purity solvents and reagents to avoid trace metal contamination, which can catalyze oxidation. If metal catalysis is suspected, consider the use of a chelating agent. |
| Exposure to Light | Protect the compound from light by using amber vials or by wrapping containers in aluminum foil. |
Issue 3: Cleavage of the PEG Linker
Symptoms:
-
Fragmentation of the molecule observed in mass spectrometry analysis.
-
Loss of the desired molecular weight in size-exclusion chromatography.
-
Formation of shorter PEG fragments.
Possible Causes & Solutions:
| Cause | Solution |
| Oxidative Cleavage | Similar to the diethanolamine moiety, the PEG chain can be susceptible to oxidative degradation. Follow the same precautions as for Issue 2, such as using an inert atmosphere and high-purity reagents. |
| Extreme pH and High Temperatures | While the ether bonds are generally stable, harsh conditions (strong acids or bases at elevated temperatures) can lead to cleavage. Maintain a near-neutral pH and avoid excessive heat. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the pH Stability of this compound
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the aliquots by a suitable analytical method, such as LC-MS, to quantify the amount of intact this compound and identify any degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH to determine the stability profile.
Protocol 2: General Procedure for Assessing the Thermal Stability of this compound
-
Sample Preparation: Prepare samples of this compound in a solid state or dissolved in a stable, high-boiling point solvent.
-
Incubation: Place the samples in a temperature-controlled environment at various temperatures (e.g., 40°C, 60°C, 80°C).
-
Time Points: At specific time intervals, remove a sample from each temperature condition.
-
Analysis: Analyze the samples using an appropriate analytical technique (e.g., HPLC, LC-MS) to determine the extent of degradation.
-
Data Analysis: Compare the purity of the heated samples to a control sample stored at optimal conditions to assess thermal lability.
Visualizations
Caption: Key degradation pathways for this compound.
Caption: A logical workflow for troubleshooting unexpected results.
Addressing steric hindrance in ternary complex formation with PEG4 linkers
Addressing Steric Hindrance in Ternary Complex Formation with PEG4 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in PROTAC-mediated ternary complex formation, with a specific focus on the role of PEG4 linkers.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTAC ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms that prevents the productive formation of the ternary complex, which consists of the target Protein of Interest (POI), the PROTAC molecule, and an E3 ligase.[1] This can be caused by a linker that is too short, leading to clashes between the POI and the E3 ligase, or by an unfavorable orientation of the proteins that prevents efficient ubiquitination.[2]
Q2: What are common experimental signs that suggest steric hindrance is an issue?
A2: Several key indicators may point to steric hindrance:
-
Good binary binding, but poor degradation: Your PROTAC binds effectively to both the target protein and the E3 ligase individually, but fails to induce significant degradation in cellular assays.[2]
-
Weak ternary complex formation: Biophysical assays like SPR, ITC, or TR-FRET show weak or no formation of the POI-PROTAC-E3 ligase complex.[1]
-
Negative cooperativity (α < 1): The binding of one protein partner to the PROTAC hinders the binding of the second protein partner.[3]
-
Prominent "hook effect": A sharp decrease in protein degradation is observed at higher PROTAC concentrations, suggesting the formation of unproductive binary complexes is favored over the ternary complex.[4]
Q3: How can a PEG4 linker help overcome steric hindrance?
A3: Polyethylene glycol (PEG) linkers, particularly PEG4, offer a combination of flexibility and hydrophilicity that can be advantageous.[5][6] The flexibility of the PEG chain allows the PROTAC to adopt various conformations, which increases the likelihood of finding a productive orientation for the ternary complex and relieving potential steric clashes.[7] The defined length of a PEG4 linker provides a good starting point for rationally tuning the distance between the two recruited proteins.[]
Q4: Can a PEG4 linker also contribute to problems?
A4: Yes. While beneficial, the choice of a PEG4 linker is not a universal solution.
-
Suboptimal Length: For some protein pairs, a PEG4 linker might still be too short or too long to achieve the ideal geometry for ubiquitination.[2]
-
Permeability Issues: While PEG linkers can improve solubility, excessively long PEG chains can increase the molecule's polar surface area and molecular weight, potentially reducing cell permeability.[9][10]
-
Lack of Rigidity: The high flexibility of PEG linkers can sometimes lead to an entropic penalty upon binding, which could decrease the stability of the ternary complex.[5]
Troubleshooting Guide
Problem 1: No or Weak Ternary Complex Formation Detected in Biophysical Assays
-
Possible Cause: The PEG4 linker is too short, causing a direct steric clash between the target protein and the E3 ligase.[2]
-
Troubleshooting Steps:
-
Vary Linker Length: Synthesize and test a series of PROTACs with longer PEG linkers (e.g., PEG6, PEG8) to increase the distance between the two proteins.[7][11]
-
Change Linker Attachment Point: Altering the point where the linker connects to the warhead or the E3 ligand can significantly change the relative orientation of the proteins in the ternary complex.[][]
-
Computational Modeling: Use molecular docking and dynamics simulations to model the ternary complex and predict potential clashes, which can guide a more rational linker design.[14][15]
-
Problem 2: Strong "Hook Effect" Observed in Cellular Degradation Assays
-
Possible Cause: At high concentrations, your PROTAC is forming more binary complexes (PROTAC-POI or PROTAC-E3 Ligase) than the productive ternary complex. This can be worsened by poor cooperativity due to an unfavorable ternary complex conformation.[4]
-
Troubleshooting Steps:
-
Optimize for Positive Cooperativity: A key goal is to design a linker that allows for favorable protein-protein interactions within the ternary complex. This stabilizes the ternary complex over the binary ones, which can mitigate the hook effect.[3][4]
-
Refine Dose-Response: Ensure you are testing a wide range of concentrations, including very low ones, to accurately determine the optimal degradation concentration (DC50) and the maximum degradation level (Dmax).[16]
-
Introduce Rigidity: While PEG linkers are flexible, introducing some rigid elements (e.g., piperazine (B1678402) or cycloalkane rings) can sometimes reduce the conformational flexibility and favor a more productive binding mode.[11][17]
-
Problem 3: Degradation is Observed, but Potency (DC50) is Low
-
Possible Cause: The ternary complex forms, but its conformation is not optimal for efficient ubiquitin transfer from the E2 enzyme to the lysines on the target protein.
-
Troubleshooting Steps:
-
Systematic Linker Modification: Besides changing the length, consider altering the chemical nature of the linker. Sometimes, switching from a PEG linker to an alkyl chain, or a combination, can have a significant impact on potency.[11]
-
In Vitro Ubiquitination Assay: Perform an in vitro ubiquitination assay to confirm that the formed ternary complex is functional. If ubiquitination is weak, it strongly suggests a problem with the complex's geometry.[18]
-
Assess Ternary Complex Stability: Use biophysical methods like Surface Plasmon Resonance (SPR) to measure the dissociation rate (k_off) of the ternary complex. A more stable complex (longer half-life) often correlates with better degradation potency.[19][20]
-
Quantitative Data Summary
When troubleshooting issues related to steric hindrance, it is vital to quantitatively measure the impact of modifications. The following tables provide an example of how to organize data for comparing different PROTAC designs.
Table 1: Biophysical Characterization of PROTAC Variants
| PROTAC Variant | Linker Type | Binary KD (POI) | Binary KD (E3 Ligase) | Ternary KD (Complex) | Cooperativity (α) | Reference Assays |
| Compound X | PEG2 | 25 nM | 150 nM | 500 nM | 0.3 | ITC, SPR[21] |
| Compound Y | PEG4 | 28 nM | 145 nM | 50 nM | 2.9 | ITC, SPR [21] |
| Compound Z | PEG6 | 30 nM | 160 nM | 95 nM | 1.7 | ITC, SPR[21] |
Cooperativity (α) is calculated as (Binary KD of E3 Ligase) / (Ternary KD of Complex). An α > 1 indicates positive cooperativity, which is generally desirable.[3][22]
Table 2: Cellular Activity of PROTAC Variants
| PROTAC Variant | Linker Type | DC50 | Dmax | Cell Permeability (Papp) | Notes |
| Compound X | PEG2 | >1000 nM | <20% | High | Poor degradation likely due to steric hindrance. |
| Compound Y | PEG4 | 75 nM | >90% | Moderate | Optimal linker length for potent degradation. |
| Compound Z | PEG6 | 250 nM | 85% | Moderate | Reduced potency compared to PEG4 variant. |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation level.
Experimental Protocols
Protocol 1: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol is designed to measure the kinetics and affinity of ternary complex formation.[21][23]
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip surface.
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD) and kinetics (k_on, k_off).
-
Ternary Complex Formation: Prepare a series of solutions containing a fixed, saturating concentration of the target protein (POI) and varying concentrations of the PROTAC.
-
Injection: Inject these POI-PROTAC mixtures over the E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the ternary complex affinity (KD) and kinetics. Calculate the cooperativity factor (α).
Protocol 2: In-Cell Target Degradation Assay (Western Blot)
This protocol quantifies the degradation of the target protein in a cellular context.[16]
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (typically from low nM to high µM) for a fixed period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein.
-
Probe with a primary antibody for a loading control (e.g., GAPDH, β-Actin).
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to determine the DC50 and Dmax values.
Visualizations
Caption: Mechanism of Action for a PROTAC, leading to targeted protein degradation.
Caption: Troubleshooting workflow for diagnosing poor PROTAC degradation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. precisepeg.com [precisepeg.com]
- 15. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. precisepeg.com [precisepeg.com]
- 18. benchchem.com [benchchem.com]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 22. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Purification of PROTACs containing N,N-Diethanol amine-PEG4-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with PROTACs containing the N,N-Diethanol amine-PEG4-Boc linker.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of your PROTAC.
Question 1: I am observing significant peak tailing during the reverse-phase HPLC purification of my PROTAC. What could be the cause and how can I resolve it?
Answer:
Peak tailing is a common issue when purifying amine-containing compounds like your PROTAC, which features a tertiary amine (N,N-Diethanol amine). This is often due to secondary interactions between the basic amine groups and residual acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2]
Potential Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Modify the Mobile Phase: Add a competitive amine, such as 0.1% triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase. These additives will preferentially interact with the silanol groups, masking them from your PROTAC.[1] Lower the Mobile Phase pH: Adjust the pH to be between 2.5 and 3.5 using an acid like trifluoroacetic acid (TFA) or formic acid. At this low pH, the silanol groups are protonated and less likely to interact with the amine on your PROTAC.[3][4] Increase Buffer Concentration: Using a higher buffer concentration (e.g., >20 mM) can also help to minimize secondary interactions.[3] |
| Column Choice | Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, which reduces the potential for peak tailing.[1] Consider a Different Stationary Phase: Columns with alternative stationary phases, such as those with a positive surface charge or hybrid silica-polymer materials, can offer improved peak shape for basic compounds.[1] |
| Metal Chelation | The diethanolamine (B148213) moiety can potentially chelate trace metals present in the silica matrix of the column, leading to peak tailing. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help mitigate this issue.[3] |
Question 2: My PROTAC has poor solubility in common HPLC solvents, leading to precipitation and low recovery. What can I do?
Answer:
The amphiphilic nature of your PROTAC, with its hydrophobic warhead and E3 ligase ligand connected by a hydrophilic PEG linker, can lead to solubility challenges.
Potential Causes and Solutions:
| Cause | Solution |
| Poor Solubility in Mobile Phase | Optimize the Organic Modifier: Experiment with different organic modifiers. While acetonitrile (B52724) is common, isopropanol (B130326) or methanol (B129727) might be better solvents for your specific PROTAC. A gradient elution starting with a higher aqueous percentage and gradually increasing the organic content can help to keep the PROTAC in solution. Increase the Injection Volume of a More Dilute Sample: Instead of injecting a small volume of a highly concentrated sample, try injecting a larger volume of a more dilute sample to avoid precipitation upon contact with the mobile phase. |
| "On-Column" Precipitation | Use a Stronger Sample Solvent: Dissolve your crude PROTAC in a stronger solvent, such as 100% DMSO or DMF, before injection. However, be mindful of the injection volume to avoid solvent effects that can distort peak shape. |
Question 3: I am seeing multiple peaks in my chromatogram, even though my reaction should yield a single product. What are the likely impurities?
Answer:
The presence of multiple peaks can be due to incomplete reactions, side reactions, or degradation of your PROTAC.
Potential Causes and Solutions:
| Cause | Solution |
| Incomplete Boc Deprotection | If the Boc protecting group is not completely removed, you will have a mixture of the protected and deprotected PROTAC. Ensure your deprotection reaction goes to completion by monitoring with LC-MS. If necessary, increase the reaction time or the concentration of the deprotecting agent (e.g., TFA). |
| Side Products from Coupling Reactions | Unreacted starting materials (warhead, linker, or E3 ligase ligand) or byproducts from the coupling reaction can be present. Optimize your coupling reaction conditions (reagents, stoichiometry, and reaction time) to maximize the yield of the desired PROTAC. |
| Degradation of the PROTAC | The PEG linker can be susceptible to oxidative degradation, and the overall PROTAC structure might be sensitive to the purification conditions. Use fresh, high-quality solvents and avoid prolonged exposure to strong acids or bases. Analyze your fractions promptly after purification. |
| Rotational Isomers (Rotamers) | The presence of amide bonds in the PROTAC structure can lead to the existence of rotational isomers, which may appear as separate, often broad, peaks in the chromatogram. Heating the column (e.g., to 40-60 °C) can sometimes help to coalesce these peaks. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in my PROTAC?
A1: This linker has three key components:
-
N,N-Diethanol amine: This tertiary amine can influence the physicochemical properties of the PROTAC, such as its solubility and cell permeability. It can also be a site for further chemical modification.
-
PEG4: The polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its biological activity and drug-like properties.[5]
-
Boc (tert-Butyloxycarbonyl): The Boc group is a protecting group for an amine functionality on the linker. It is stable under many reaction conditions and can be selectively removed, typically with an acid like trifluoroacetic acid (TFA), to allow for the coupling of the linker to either the warhead or the E3 ligase ligand.[6]
Q2: What are the best analytical techniques to characterize my purified PROTAC?
A2: A combination of techniques is recommended for full characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for confirming the molecular weight of your PROTAC and assessing its purity.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure of your PROTAC.[6]
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC with a UV detector is used to determine the purity of your final product.
Q3: Can the N,N-Diethanol amine moiety chelate metal ions from the HPLC system?
A3: Yes, the diethanolamine structure has the potential to chelate metal ions. If you suspect this is causing issues with your purification (e.g., peak tailing or low recovery), you can try adding a small amount of a chelating agent like EDTA to your mobile phase.[3] You can also passivate your HPLC system by flushing it with a solution of EDTA to remove any accessible metal ions.
Experimental Protocols
Protocol 1: General Preparative Reverse-Phase HPLC Purification
This protocol provides a starting point for the purification of a PROTAC containing the this compound linker. Optimization will likely be required.
-
Column Selection: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DMSO or DMF.
-
Gradient Elution:
-
Start with a shallow gradient to ensure good separation of impurities. A typical starting point is 5-95% B over 30-40 minutes.
-
Monitor the elution of your PROTAC using a UV detector, typically at 254 nm or another wavelength where your molecule has strong absorbance.
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis of Fractions: Analyze the collected fractions by LC-MS to confirm the presence and purity of the desired PROTAC.
-
Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Protocol 2: LC-MS Analysis
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast gradient is usually sufficient for analysis (e.g., 5-95% B over 5-10 minutes).
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that includes the expected molecular weight of your PROTAC.
Protocol 3: NMR Sample Preparation
-
Sample Purity: Ensure your sample is of high purity (>95%) as determined by HPLC and LC-MS.
-
Solvent: Dissolve 1-5 mg of the purified PROTAC in a deuterated solvent such as DMSO-d6, CDCl3, or Methanol-d4. The choice of solvent will depend on the solubility of your PROTAC.
-
Analysis: Acquire 1H and 13C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be useful for complete structural elucidation.
Visualizations
Workflow for PROTAC Purification and Analysis
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Coupling N,N-Diethanol amine-PEG4-Boc
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful coupling of N,N-Diethanol amine-PEG4-Boc.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of this compound to a molecule containing a carboxylic acid.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient Carboxylic Acid Activation: The coupling reagents (e.g., HATU, HBTU, EDC/NHS) may be old, hydrated, or used in insufficient quantities. | • Use fresh, high-quality coupling reagents stored under anhydrous conditions.• Increase the equivalents of the coupling reagent and base (e.g., 1.2-1.5 equivalents of coupling reagent and 2-4 equivalents of a non-nucleophilic base like DIPEA).• Allow for a pre-activation step where the carboxylic acid is stirred with the coupling reagent and base for 15-30 minutes before adding the this compound. |
| Suboptimal Reaction Conditions: The reaction time may be too short, or the temperature may be too low. | • Monitor the reaction progress using LC-MS or TLC. Extend the reaction time if starting materials are still present.• Gentle heating (e.g., to 40-50 °C) can sometimes improve conversion, but should be monitored for potential side product formation. | |
| Poor Solubility of Reactants: One or more of the reactants may not be fully dissolved in the chosen solvent. | • Ensure all reactants are fully dissolved. Consider using a co-solvent system or a different solvent such as DMF, DMSO, or DCM. | |
| Multiple Products Observed (Side Reactions) | O-Acylation of Diethanolamine (B148213) Hydroxyls: The free hydroxyl groups on the diethanolamine moiety can compete with the deprotected amine for acylation, leading to the formation of ester byproducts. | • This is a significant challenge with this linker. Consider a temporary protection of the hydroxyl groups using, for example, a silyl (B83357) ether protecting group like TBDMS, which can be removed with fluoride (B91410) ions after the coupling reaction. This will, however, add extra steps to your synthesis.• Use milder reaction conditions (e.g., lower temperature, shorter reaction time) to favor N-acylation over O-acylation. |
| Formation of N-Acylurea: When using carbodiimide (B86325) coupling reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. | • The addition of an auxiliary nucleophile like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can suppress this side reaction by forming a more stable active ester intermediate. | |
| Difficult Purification | Polar Nature of PEGylated Product: The PEG chain imparts high polarity, which can lead to streaking on silica (B1680970) gel chromatography and difficulty in separating the product from polar byproducts or excess reagents. | • Utilize reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol gradient.• If the product is of sufficient molecular weight, dialysis or size-exclusion chromatography can be effective for removing small molecule impurities.• Precipitation of the product from the reaction mixture by adding a non-polar solvent like diethyl ether can sometimes be an effective purification step. |
| Incomplete Boc Deprotection (if applicable) | Insufficient Acid Strength or Time: The Boc group may not be fully cleaved prior to the coupling reaction. | • Ensure complete deprotection by monitoring with TLC or LC-MS. If necessary, increase the concentration of TFA (e.g., from 20% to 50% in DCM) or extend the reaction time.• Co-evaporate with toluene (B28343) after deprotection to remove residual TFA, which can interfere with the subsequent coupling reaction. |
Frequently Asked Questions (FAQs)
Q1: What is this compound typically used for?
A1: this compound is a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The Boc-protected amine can be deprotected to reveal a primary amine, which is then coupled to a protein of interest (POI) ligand. The two terminal hydroxyl groups can be further functionalized, for example, to attach an E3 ligase ligand. The PEG4 spacer enhances the solubility and optimizes the distance between the two ligands of the PROTAC.[3]
Q2: Which coupling reagents are recommended for the reaction with this compound?
A2: For coupling a carboxylic acid to the deprotected amine of the linker, common amide coupling reagents are effective. These include uronium/aminium-based reagents like HATU, HBTU, and COMU, often used in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[4] Alternatively, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) can be used to form an active ester intermediate that reacts with the amine.[5]
Q3: How can I prevent the reaction of my carboxylic acid with the hydroxyl groups of the diethanolamine moiety?
A3: The hydroxyl groups of the diethanolamine are nucleophilic and can compete with the intended amine coupling, leading to O-acylation side products. To prevent this, you can employ a protection strategy for the hydroxyl groups. A common approach is to protect the alcohols as silyl ethers (e.g., using TBDMS-Cl), which are generally stable to amide coupling conditions.[6] After the amide bond is formed, the silyl ethers can be selectively removed using a fluoride source like TBAF. This orthogonal protection strategy adds steps to the synthesis but ensures the desired chemoselectivity.[6][7]
Q4: What is a typical protocol for the coupling reaction?
A4: A detailed experimental protocol is provided in the section below. This protocol is a general guideline and may require optimization based on the specific properties of your carboxylic acid-containing molecule.
Q5: How can I monitor the progress of the coupling reaction?
A5: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the product should have a different Rf value than the starting materials. LC-MS is a more definitive method, allowing you to track the consumption of the reactants and the appearance of the product peak with the expected molecular weight.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction for the complete consumption of the starting material by TLC or LC-MS.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting crude amine-TFA salt can be used directly in the next step or after neutralization.
Protocol 2: Amide Coupling of Deprotected N,N-Diethanol amine-PEG4 with a Carboxylic Acid
-
Dissolve the carboxylic acid-containing molecule (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected N,N-Diethanol amine-PEG4 (from Protocol 1, 1.1 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate chromatographic method, such as reverse-phase HPLC.
| Parameter | Typical Range | Notes |
| Carboxylic Acid Equivalents | 1.0 | The limiting reagent. |
| N,N-Diethanol amine-PEG4-Amine Equivalents | 1.1 - 1.5 | A slight excess can help drive the reaction to completion. |
| Coupling Reagent (e.g., HATU) Equivalents | 1.2 - 1.5 | Ensures efficient activation of the carboxylic acid. |
| Base (e.g., DIPEA) Equivalents | 2.0 - 4.0 | Neutralizes acids and facilitates the coupling reaction. |
| Reaction Time | 2 - 24 hours | Highly dependent on the reactivity of the substrates. Monitor by LC-MS. |
| Temperature | Room Temperature (20-25 °C) | Gentle heating (40-50 °C) can be applied if the reaction is sluggish. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. WO2016072941A1 - Diethanolamine derivatives and a preparation method thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protective Groups [organic-chemistry.org]
Technical Support Center: Synthesis of N,N-Diethanolamine-PEG4-Boc
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities during the synthesis of N,N-Diethanolamine-PEG4-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for N,N-Diethanolamine-PEG4-Boc?
The synthesis of N,N-Diethanolamine-PEG4-Boc typically involves a two-step process:
-
PEGylation: N,N-Diethanolamine is reacted with a PEG4 linker that has a reactive group on one end (e.g., a tosylate, mesylate, or halide) to form N,N-bis(2-hydroxyethyl)-PEG4-amine.
-
Boc Protection: The resulting secondary amine is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the final product.[1]
Q2: What are the most common impurities I should be aware of during this synthesis?
Potential impurities can arise from both the PEGylation and the Boc protection steps. These may include:
-
Unreacted Starting Materials: Residual N,N-Diethanolamine or the PEG4-linker.
-
Over-PEGylated Product: Di-PEGylation of N,N-Diethanolamine, where two PEG4 chains are attached to the nitrogen atom.
-
Byproducts of Boc Protection: Formation of N,N-di-Boc-protected product, urea-type impurities, or byproducts from the decomposition of Boc anhydride.[2]
-
O-Alkylated/O-Boc Protected Impurities: Although less common, reaction at the hydroxyl groups of diethanolamine (B148213).
-
Cyclic Impurities: Potential for intramolecular cyclization.
Q3: Which analytical techniques are best for identifying these impurities?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is a powerful technique for separating the desired product from impurities with different polarities.[3]
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the product and identifying the mass of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final product and for identifying and quantifying impurities.
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Cause 1: Unreacted Starting Materials
-
Identification: Compare the retention times of the unexpected peaks with those of the N,N-Diethanolamine and PEG4-linker starting materials.
-
Solution:
-
Ensure the correct stoichiometry of reactants. An excess of one reactant is a common cause of its presence in the final product.
-
Increase the reaction time or temperature to drive the reaction to completion.
-
Optimize the purification method, such as flash column chromatography, to effectively separate the starting materials from the product.
-
Possible Cause 2: Over-PEGylated Impurity (Di-PEGylated Diethanolamine)
-
Identification: This impurity will have a significantly higher molecular weight than the desired product. Use Mass Spectrometry to identify a peak corresponding to the mass of diethanolamine with two PEG4 chains attached. In RP-HPLC, it will likely have a different retention time, often eluting later if it is more hydrophobic.
-
Solution:
-
Use a molar excess of N,N-diethanolamine relative to the PEG4 linker to favor mono-PEGylation.
-
Slowly add the PEG4 linker to the reaction mixture to maintain a low concentration and reduce the likelihood of di-substitution.
-
Purify the product using column chromatography with a suitable gradient to separate the mono- and di-PEGylated products.
-
Possible Cause 3: Boc-Related Impurities
-
Identification:
-
Di-Boc Product: Look for a mass corresponding to the product with two Boc groups.
-
Urea Impurity: These can arise from side reactions of the Boc-protection step. Their identification may require more detailed spectroscopic analysis.
-
-
Solution:
-
Carefully control the stoichiometry of Boc₂O.
-
Maintain a suitable temperature during the Boc protection step, as excessive heat can lead to side reactions.
-
Use appropriate work-up procedures, such as aqueous washes, to remove water-soluble byproducts.
-
Issue 2: Ambiguous NMR Spectra
Possible Cause 1: Residual Solvents
-
Identification: Compare the chemical shifts of unexpected signals with known shifts of common laboratory solvents.[4][5][6]
-
Solution: Ensure the product is thoroughly dried under high vacuum. If residual solvent persists, consider dissolving the product in a minimal amount of a different, more volatile solvent and re-evaporating.
Possible Cause 2: Presence of Structural Isomers or Other Impurities
-
Identification:
-
Look for unexpected splitting patterns or integration values that do not correspond to the desired structure.
-
2D NMR techniques like COSY and HSQC can help in elucidating the structure of unknown impurities.
-
-
Solution:
-
Re-purify the sample using HPLC or column chromatography.
-
Carefully analyze the reaction conditions to identify potential sources of side reactions that could lead to isomeric products.
-
Data Presentation
Table 1: Common Impurities and their Expected Mass Spectrometry Data
| Impurity Name | Molecular Formula | Expected [M+H]⁺ (m/z) |
| N,N-Diethanolamine | C₄H₁₁NO₂ | 106.08 |
| PEG4-Tosylate (Example Linker) | C₁₅H₂₄O₆S | 333.13 |
| N,N-Diethanolamine-PEG4-Boc (Product) | C₁₉H₃₉NO₈ | 410.27 |
| Di-PEGylated Diethanolamine | C₂₂H₄₇NO₈ | 482.33 |
| Di-Boc-N,N-Diethanolamine-PEG4 | C₂₄H₄₇NO₁₀ | 510.32 |
Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Boc Protection of N,N-bis(2-hydroxyethyl)-PEG4-amine
-
Dissolve the N,N-bis(2-hydroxyethyl)-PEG4-amine intermediate in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (B128534) or sodium bicarbonate (1.5-2.0 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis and purification of N,N-Diethanolamine-PEG4-Boc.
References
Improving the pharmacokinetic properties of biomolecules with N,N-Diethanol amine-PEG4-Boc
Welcome to the technical support center for N,N-Diethanol amine-PEG4-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful application of this linker in improving the pharmacokinetic properties of biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It features a Boc-protected amine on one end and a diethanolamine (B148213) group on the other, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its primary applications are in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).[3][4] The PEG spacer enhances the solubility and reduces the immunogenicity of the conjugated biomolecule, thereby improving its pharmacokinetic profile.[1]
Q2: What are the functional groups of this compound and how are they used in conjugation?
A2: This linker has two key functional regions:
-
Boc-protected amine: The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine. It is stable under many conditions but can be selectively removed using acid to reveal a reactive primary amine. This amine can then be conjugated to a biomolecule, typically through amide bond formation with a carboxylic acid.
-
Diethanolamine: This group contains two primary hydroxyl (-OH) groups. These hydroxyl groups can be activated and then reacted with various functional groups on a target biomolecule.
Q3: How do I store and handle this compound?
A3: It is recommended to store this compound at 2-8°C in a sealed container under dry conditions.[1] For N-Boc-diethanolamine, which is a component of the linker, it is stable under recommended storage conditions, but moisture should be avoided. It is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.
Q4: What are the expected benefits of using this compound for modifying my biomolecule?
A4: PEGylation, the process of conjugating PEG linkers to biomolecules, is a well-established method to improve the pharmacokinetic properties of therapeutics.[5] The PEG4 spacer in this linker is expected to:
-
Increase the hydrodynamic radius of the biomolecule, which can reduce renal clearance and prolong its circulation half-life.
-
Enhance the solubility of hydrophobic biomolecules in aqueous solutions.
-
Shield the biomolecule from proteolytic enzymes, increasing its stability.
-
Reduce the immunogenicity of the biomolecule.
Troubleshooting Guides
Problem 1: Incomplete Boc Deprotection
Symptoms:
-
LC-MS analysis shows a significant peak corresponding to the mass of the Boc-protected linker after the deprotection reaction.
-
Subsequent conjugation reaction has a very low yield, as the amine is not available for reaction.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved by acid. If the reaction is incomplete, consider increasing the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). A common starting point is 20-50% TFA in DCM. For substrates resistant to deprotection, a stronger acid system like 4M HCl in dioxane can be used. |
| Inadequate Reaction Time or Temperature | Boc deprotection is a kinetic process. If the reaction is slow, extend the reaction time at room temperature and monitor the progress by TLC or LC-MS. Gentle heating can be attempted, but be cautious of potential side reactions. |
| Steric Hindrance | The bulky nature of the biomolecule conjugated to the other end of the linker might sterically hinder the approach of the acid. In such cases, longer reaction times or a higher concentration of acid may be necessary. |
| Solvent Issues | Ensure that the solvent system (e.g., DCM) fully dissolves your Boc-protected conjugate to allow for efficient access of the acid. |
Problem 2: Low Conjugation Yield at the Diethanolamine End
Symptoms:
-
Characterization of the final product shows a low degree of conjugation to the biomolecule.
-
A large amount of unreacted biomolecule is recovered after the reaction.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Activation of Hydroxyl Groups | The hydroxyl groups of the diethanolamine need to be activated before they can react with the biomolecule. Common activation methods include conversion to a leaving group such as a tosylate or mesylate, or activation with reagents like EDC/NHS for reaction with amines on the biomolecule. Ensure that the activation step is complete before adding the biomolecule. |
| Suboptimal Reaction pH | The pH of the conjugation reaction is critical. For reactions with primary amines on a protein, a pH range of 7.2-8.5 is generally optimal to have a sufficient concentration of deprotonated, nucleophilic amines without promoting rapid hydrolysis of activated esters. |
| Steric Hindrance | The two hydroxyl groups on the diethanolamine are in close proximity, which might lead to steric hindrance, especially if the target functional group on the biomolecule is in a sterically hindered environment. Consider using a longer PEG spacer if this is a recurring issue. |
| Hydrolysis of Activated Linker | If the diethanolamine hydroxyls are activated to form NHS esters, they are susceptible to hydrolysis in aqueous buffers. Perform the conjugation reaction as soon as possible after activation and consider using a higher molar excess of the activated linker. |
Problem 3: Undesired Side Reactions
Symptoms:
-
Mass spectrometry analysis of the conjugate shows multiple species with unexpected masses.
-
The final product has poor purity.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Cross-linking of Biomolecules | Since the diethanolamine has two hydroxyl groups, there is a possibility of cross-linking two biomolecules if both hydroxyls are activated and react. To favor single conjugation, you can try to use a sub-stoichiometric amount of the activating reagent or a large excess of the biomolecule. Alternatively, one hydroxyl could be selectively protected, though this would require a custom-synthesized linker. |
| O-Acylation vs. N-Acylation (during linker synthesis) | While the synthesis of N-Boc-diethanolamine is highly chemoselective for N-acylation due to the higher nucleophilicity of the amine, trace amounts of O-acylated side products could be present.[7] Ensure the purity of the starting linker material to avoid downstream complications. |
| Reaction with Non-target Functional Groups | Depending on the activation chemistry used, there might be side reactions with other nucleophilic amino acid side chains on a protein (e.g., histidine, tyrosine). Ensure the chosen conjugation chemistry is highly specific for the intended target. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free primary amine.
Materials:
-
This compound conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen gas supply
-
Rotary evaporator
Procedure:
-
Dissolve the this compound conjugate in anhydrous DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by LC-MS to confirm the disappearance of the starting material.
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.
-
The resulting amine-PEG4-diethanolamine conjugate (as a TFA salt) can be used directly in the next step or purified further if necessary.
Protocol 2: Two-Step Conjugation to a Protein via Diethanolamine Hydroxyls
This protocol outlines a general procedure for activating the hydroxyl groups of the diethanolamine moiety and conjugating them to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Amine-PEG4-diethanolamine conjugate (from Protocol 1)
-
Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of Hydroxyl Groups:
-
This step is not straightforward as EDC/NHS chemistry is typically used to activate carboxylic acids. A more appropriate method would be to first modify the hydroxyl groups to introduce a carboxyl group or to use a different activation chemistry.
-
Alternative Activation (Conceptual): The hydroxyl groups could potentially be activated using a reagent like p-nitrophenyl chloroformate to form an activated carbonate, which can then react with amines. However, a detailed, validated protocol for this specific linker is not available in the provided search results. Researchers should consult advanced organic chemistry literature for selective activation of diols for amine coupling.
-
-
Conjugation to Protein (assuming successful activation to an NHS ester):
-
Dissolve the activated diethanolamine-PEG4-amine linker in anhydrous DMF or DMSO.
-
Add the activated linker solution to the protein solution. The molar ratio of linker to protein should be optimized to achieve the desired degree of labeling. A starting point could be a 10 to 20-fold molar excess of the linker.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted activated linker.
-
-
Purification:
-
Purify the protein-PEG conjugate from excess reagents and by-products using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Characterize the final conjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy (to determine protein concentration), and mass spectrometry (to confirm the mass of the conjugate and determine the degree of labeling).
-
Data Presentation
Currently, there is no specific quantitative data in the search results on the improvement of pharmacokinetic properties of biomolecules using this compound. The following table provides a template for how such data could be presented if it were available from an experimental study comparing a native biomolecule to its conjugated form.
Table 1: Hypothetical Pharmacokinetic Parameters of a Biomolecule Before and After Conjugation with this compound
| Parameter | Native Biomolecule | Biomolecule-Diethanolamine-PEG4 Conjugate |
| Half-life (t½) (hours) | X | Y (Expected to be > X) |
| Clearance (CL) (mL/h/kg) | A | B (Expected to be < A) |
| Volume of Distribution (Vd) (L/kg) | C | D (Expected to be > C) |
| Area Under the Curve (AUC) (ng·h/mL) | E | F (Expected to be > E) |
Visualizations
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. tandfonline.com [tandfonline.com]
- 6. The pharmacokinetics of diethanolamine in Sprague-Dawley rats following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Boc-diethanolamine | 103898-11-9 | Benchchem [benchchem.com]
Validation & Comparative
A Comparative Guide to N,N-Diethanol amine-PEG4-Boc and Other PEG Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of the N,N-Diethanol amine-PEG4-Boc linker and other polyethylene (B3416737) glycol (PEG) linkers in the context of PROTAC design and performance, supported by representative experimental data and detailed methodologies.
The Role of PEG Linkers in PROTACs
PEG linkers are widely incorporated in PROTAC design due to their favorable physicochemical properties.[1][2] They enhance the hydrophilicity and aqueous solubility of the often large and hydrophobic PROTAC molecules, which can improve cell permeability and overall pharmacokinetic profiles.[1][3] The flexibility of the PEG chain is also thought to be advantageous for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3]
This compound: A Hydrophilic and Functionalizable Linker
This compound is a PEG-based linker that features a four-unit PEG chain, providing a balance of flexibility and length. A key distinguishing feature is the N,N-diethanolamine group, which significantly increases the hydrophilicity of the linker. This functional group may also serve as a handle for further chemical modifications or potentially engage in additional interactions within the cellular environment. The Boc (tert-butyloxycarbonyl) protecting group allows for the controlled and sequential synthesis of the PROTAC molecule.
Performance Comparison of PEG Linkers in PROTACs
Data Presentation: Impact of PEG Linker Length on PROTAC Performance
The following tables summarize representative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of PEG linker length on degradation efficiency and cell permeability.
Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths
| Linker | DC50 (nM)[4] | Dmax (%)[4] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
-
DC50: Half-maximal degradation concentration. A lower value indicates higher potency.
-
Dmax: Maximum percentage of target protein degradation.
Table 2: Cellular Permeability of PROTACs with Varying PEG Linker Lengths
| Linker | Apparent Permeability (Papp, 10⁻⁶ cm/s)[4] |
| PEG3 | 0.8 |
| PEG4 | 1.2 |
| PEG5 | 1.5 |
| PEG6 | 1.0 |
-
Papp: Apparent permeability coefficient, a measure of passive diffusion across a cell membrane. A higher value indicates better permeability.
From this representative data, a PEG4 linker demonstrates a potent degradation of the target protein with good cell permeability. The N,N-diethanolamine moiety in the this compound linker is expected to further enhance hydrophilicity, which could positively influence both solubility and permeability, though this requires experimental validation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
Protocol 1: Synthesis of a PROTAC using an Amine-PEG-Boc Linker
This protocol describes a general method for coupling a target protein ligand (with a carboxylic acid handle) and an E3 ligase ligand (with an amine handle) using a Boc-protected amine-PEG linker.
-
Step 1: Coupling of Target Ligand to the Linker
-
Dissolve the carboxylic acid-functionalized target protein ligand (1.0 eq) and a coupling agent such as HATU (1.2 eq) in an anhydrous solvent like DMF.
-
Add a non-nucleophilic base, for example, DIPEA (2.0 eq), and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the amine-PEG-Boc linker (e.g., this compound after deprotection of the Boc group) (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the product by flash column chromatography or preparative HPLC.
-
-
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
-
Step 3: Coupling of E3 Ligase Ligand
-
In a separate flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and a coupling agent (e.g., HATU, 1.2 eq) in anhydrous DMF.
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) and stir for 15 minutes.
-
Add the deprotected product from Step 2 to the activated E3 ligase ligand solution.
-
Stir at room temperature for 2-4 hours, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: Western Blot for Protein Degradation
This assay is used to quantify the degradation of the target protein in cells treated with a PROTAC.
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to a vehicle-treated control to determine DC50 and Dmax values.[4]
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This in vitro assay is used to predict the passive permeability of a compound.
-
Plate Preparation: A filter plate is coated with a lipid mixture to form an artificial membrane.
-
Compound Addition: The PROTAC solution is added to the donor wells of the filter plate.
-
Incubation: The donor plate is placed in an acceptor plate containing buffer, and the assembly is incubated.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS to determine the apparent permeability coefficient (Papp).[4]
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide: N,N-Diethanol amine-PEG4-Boc vs. Alkyl Linkers for Protein Degradation
In the rapidly evolving field of targeted protein degradation, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, significantly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a detailed comparison of N,N-Diethanol amine-PEG4-Boc, a polyethylene (B3416737) glycol (PEG)-based linker, and traditional alkyl linkers, offering researchers and drug developers insights into their respective advantages and disadvantages, supported by experimental data and detailed protocols.
Overview of Linker Properties
The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] This proximity enables the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.[2] The chemical nature, length, and flexibility of the linker all play crucial roles in this process.[3]
This compound is a hydrophilic linker composed of four ethylene (B1197577) glycol units. The PEG chain imparts increased water solubility, which can improve the overall physicochemical properties of the PROTAC molecule.[4] This enhanced solubility can be advantageous for formulation and may improve bioavailability.[5]
Alkyl linkers , on the other hand, are composed of saturated or unsaturated hydrocarbon chains. They are generally more hydrophobic than PEG linkers, which can sometimes limit aqueous solubility.[4] However, their synthetic accessibility and metabolic stability are often considered advantageous.[5]
Data Presentation: A Comparative Overview of Linker Performance
Direct head-to-head comparisons of this compound with a systematic series of alkyl linkers for the same biological target and E3 ligase are not extensively available in the public domain. However, by summarizing data from various studies, we can observe general trends in the performance of PROTACs utilizing these different linker classes.
It is crucial to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and therefore, the following data should be considered as a representative summary rather than a direct comparison.
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| PEG-based | PEG4 | BRD4 | CRBN | < 0.5 µM | > 80% | Potent degradation, but potency can decrease with longer PEG chains in some systems.[3] |
| PEG-based | PEG | PI3K/mTOR | VHL | Not specified | Not specified | Flexible PEG linkers showed superior degradation efficiency in a PI3K/mTOR dual-targeting PROTAC screen.[6] |
| Alkyl-based | C8 alkyl chain | PI3K/mTOR | VHL | 42.23 - 227.4 | 71.3 - 88.6 | An 8-carbon alkyl linker resulted in the most potent dual-degrader (GP262) in the study.[6] |
| Alkyl-based | Alkyl chains | BTK | CRBN | < 10 | ~90% | Highly potent degradation observed with various covalent PROTACs utilizing alkyl-based linkers.[7] |
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. Dmax : The maximum percentage of target protein degradation achieved.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are outlines of key experimental protocols.
Western Blot Analysis of Target Protein Degradation
This assay is a fundamental method to quantify the reduction in the levels of a target protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Treat cells with a range of concentrations of the PROTACs (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading in the subsequent steps.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8][9]
Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of a PROTAC, providing an indication of its potential for oral bioavailability.[10]
1. Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter supports in a transwell plate for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
2. Permeability Measurement:
-
The assay measures the permeability in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).
-
Add the PROTAC compound to the donor chamber (either apical or basolateral).
-
At specific time points (e.g., 2 hours), collect samples from the receiver chamber.
3. Sample Analysis and Calculation:
-
Quantify the concentration of the PROTAC in the collected samples using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.[10][11]
Mandatory Visualization
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated ubiquitin-proteasome pathway for targeted protein degradation.
Experimental Workflow: Comparing Linker Performance
Caption: A generalized workflow for comparing the performance of different PROTAC linkers.
Conclusion
The selection of a linker is a multifaceted decision in PROTAC design, with no single "best" choice. This compound offers the advantage of increased hydrophilicity, which can lead to improved solubility and potentially favorable pharmacokinetic properties. Conversely, alkyl linkers provide synthetic simplicity and are often associated with good metabolic stability and cell permeability.
Ultimately, the optimal linker is highly context-dependent, relying on the specific characteristics of the target protein and the E3 ligase. A systematic evaluation of a variety of linker types and lengths, using the robust experimental protocols outlined in this guide, is crucial for the development of potent and effective protein degraders. The provided workflows and diagrams serve as a foundational guide for researchers to navigate the complexities of PROTAC linker optimization.
References
- 1. explorationpub.com [explorationpub.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for N,N-Diethanol amine-PEG4-Boc
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. While N,N-Diethanol amine-PEG4-Boc is a commonly utilized building block, a diverse array of alternative linkers offers opportunities to optimize PROTAC performance. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the optimal linker for your targeted protein degradation research.
The linker in a PROTAC is not merely a spacer; it actively participates in the formation of a productive ternary complex between the target protein and the E3 ligase.[1][2] Its length, composition, and rigidity profoundly influence the stability and geometry of this complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation of the target protein.[3][4] Key considerations in linker design include modulating physicochemical properties such as solubility and cell permeability, which are critical for a PROTAC's therapeutic potential.[5][6]
Comparative Analysis of Linker Classes
PROTAC linkers can be broadly categorized into three main classes: flexible, rigid, and "clickable" linkers. Each class presents distinct advantages and disadvantages that must be weighed in the context of a specific PROTAC design.
Flexible Linkers: The Workhorses of PROTAC Synthesis
Flexible linkers, predominantly composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, are the most common motifs in PROTAC design due to their synthetic accessibility and the ease with which their length can be varied.[2][6]
-
PEG Linkers: These hydrophilic linkers can enhance the aqueous solubility of PROTACs, a crucial factor for bioavailability.[7][8] The ethylene (B1197577) glycol units provide conformational flexibility, which can be advantageous for achieving a productive ternary complex formation.[7] However, longer PEG chains can sometimes lead to reduced metabolic stability.[6]
-
Alkyl Linkers: Simple alkyl chains offer a straightforward and synthetically tractable option. They are generally more hydrophobic than PEG linkers, which can sometimes improve cell permeability.[7] However, their increased lipophilicity can also lead to lower solubility and potential off-target effects.[2]
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG Linker | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1 - 40 | >85 | [2] |
| Alkyl Linker | Estrogen Receptor α (ERα) | von Hippel-Lindau (VHL) | ~10 | >90 | [3] |
| PEG Linker | TANK-binding kinase 1 (TBK1) | von Hippel-Lindau (VHL) | ~100 | ~80 | [4] |
| Alkyl/Ether Linker | BCL-XL | von Hippel-Lindau (VHL) | 5.9 | >95 | [2] |
Table 1: Representative Performance of Flexible Linkers. Note: Direct comparison should be made with caution as experimental conditions, target proteins, and E3 ligases vary between studies.
Rigid Linkers: Enhancing Potency and Selectivity
Incorporating cyclic or aromatic structures into the linker can introduce conformational rigidity.[5] This can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced ternary complex stability and improved potency.[6] Rigid linkers, such as those containing piperazine (B1678402) or piperidine (B6355638) rings, can also improve a PROTAC's physicochemical properties and metabolic stability.[2][6]
| Linker Feature | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Piperazine-containing | BRD4 | Cereblon (CRBN) | <1 | >90 | [2] |
| Cyclohexane-containing | Androgen Receptor | von Hippel-Lindau (VHL) | ~5 | >90 | [9] |
| Triazole-containing | BRD4 | von Hippel-Lindau (VHL) | ~20 | >80 | [2] |
Table 2: Representative Performance of Rigid Linkers. Note: Direct comparison should be made with caution as experimental conditions, target proteins, and E3 ligases vary between studies.
"Clickable" Linkers: Streamlining PROTAC Synthesis
The use of "clickable" linkers, often featuring azide (B81097) or alkyne functionalities, facilitates the rapid and efficient synthesis of PROTAC libraries.[2] This modular approach allows for the systematic variation of linker length, composition, and attachment points, accelerating the optimization process. The resulting triazole ring from a copper-catalyzed azide-alkyne cycloaddition (CuAAC) is metabolically stable and can participate in hydrogen bonding within the ternary complex.[2]
Experimental Protocols
PROTAC Synthesis: A General Workflow
The synthesis of a PROTAC typically involves a multi-step process. For linkers like this compound, the Boc-protected amine serves as a handle for conjugation to a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase) via amide bond formation. The other end of the linker is then deprotected and coupled to the second ligand.
Below is a generalized workflow for PROTAC synthesis.
Western Blot for Target Protein Degradation
A standard method to quantify the degradation of a target protein following PROTAC treatment.[10][11]
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of the PROTAC for a specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by a secondary antibody.
-
Detection and Analysis: Detect the protein bands and quantify their intensity to determine the extent of degradation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across a lipid membrane, providing an indication of its potential for cell permeability.[12][13]
-
Plate Preparation: A filter plate is coated with a lipid solution to form an artificial membrane.
-
Compound Addition: The PROTAC solution is added to the donor wells.
-
Incubation: The donor plate is placed into an acceptor plate containing buffer, and the assembly is incubated.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated.
Signaling Pathway Visualization
Understanding the signaling pathway of the target protein is crucial for assessing the downstream consequences of its degradation. Below are diagrams for two well-studied PROTAC targets, Bruton's Tyrosine Kinase (BTK) and Estrogen Receptor α (ERα).
Conclusion
The selection of an appropriate linker is a critical, and often empirical, step in the development of a successful PROTAC. While this compound provides a reliable starting point, exploring a diverse range of linker architectures is essential for optimizing a PROTAC's degradation efficacy, selectivity, and drug-like properties. This guide provides a framework for understanding the available alternatives and the experimental approaches required to evaluate their performance. By systematically exploring the linker landscape, researchers can unlock the full therapeutic potential of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Permeability Assay - Profacgen [profacgen.com]
A Comparative Guide to the Validation of Ternary Complex Formation with N,N-Diethanol Amine-PEG4-Boc and Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex between a target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase is the linchpin of targeted protein degradation. The linker connecting the two ends of a PROTAC is a critical determinant of the efficiency and stability of this complex. This guide provides an objective comparison of the performance of PROTACs utilizing a PEG-based linker, exemplified by N,N-Diethanol amine-PEG4-Boc, against other common linker classes. The information is supported by experimental data from various studies and includes detailed protocols for key validation assays.
While direct comparative studies on PROTACs specifically employing this compound are not extensively available in the public domain, its structural characteristics as a Boc-protected amine with a four-unit polyethylene (B3416737) glycol (PEG) chain allow for a robust comparison with other well-documented PEG4 and alternative linkers. The data presented for PEG4 linkers can be considered a close proxy for the performance of this compound.
Comparative Analysis of Linker Performance in PROTACs
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for PROTACs with different linker types targeting various proteins.
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PEG4 | BRD4 | CRBN | <1 | >90 | Burkitt's Lymphoma | [1] |
| PEG4 | BTK | CRBN | ~1-40 | Not Specified | Ramos | [] |
| Alkyl (C3) | H-PGDS | CRBN | >1000 | <20 | KU812 | [3] |
| Alkyl (C5) | BRD4 | CRBN | 1.8 | >95 | RS4;11 | [] |
| Rigid (Piperazine) | BRD4 | VHL | Not Specified | Not Specified | Not Specified | [4] |
Table 1: Comparison of Degradation Efficiency (DC50 & Dmax) for PROTACs with Different Linkers. This table highlights the potent degradation activity often achieved with PEG4 linkers compared to some alkyl linkers.
| Linker Type | Target Protein | E3 Ligase | Binary Kd (PROTAC to E3) | Ternary Kd (PROTAC to E3 in presence of Target) | Cooperativity (α) | Reference |
| PEG-based (MZ1) | BRD4BD2 | VHL | 67 ± 8 nM | 4.4 ± 1.0 nM | 15.2 | [5] |
| Alkyl-based | SMARCA2 | VHL | Not Specified | Not Specified | >10 | [6] |
Table 2: Biophysical Parameters of Ternary Complex Formation. This table showcases the cooperativity factor (α), a measure of the favorable interaction between the target protein and E3 ligase within the ternary complex. A cooperativity value greater than 1 indicates a more stable ternary complex.
Experimental Protocols for Ternary Complex Validation
Accurate and reproducible data are fundamental to the successful development of PROTACs. Below are detailed methodologies for key experiments used to validate ternary complex formation.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Objective: To determine the association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D) for binary and ternary complex formation.
Protocol:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the kinetics of the binary interaction.
-
Separately, flow a series of concentrations of the PROTAC over the immobilized target protein to determine the other binary interaction kinetics.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface to measure the kinetics of ternary complex formation.
-
-
Data Analysis: Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off, and K_D) for both binary and ternary interactions. The cooperativity factor (α) can be calculated as the ratio of the binary K_D to the ternary K_D.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Objective: To determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation, and to calculate the cooperativity factor (α).
Protocol:
-
Sample Preparation: Prepare purified protein (target and E3 ligase) and PROTAC solutions in the same matched buffer to minimize heats of dilution.
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the K_D of this binary interaction.
-
Titrate the PROTAC into the target protein solution to determine the K_D of the other binary interaction.
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex solution.
-
-
Data Analysis: Analyze the titration data using a suitable binding model to determine the thermodynamic parameters for each interaction. The cooperativity factor (α) is calculated from the ratio of the binary and ternary binding affinities.[6][7]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Proximity Assay
Objective: To detect the proximity of the target protein and the E3 ligase induced by the PROTAC in a homogeneous assay format.
Protocol:
-
Reagent Preparation:
-
Label the target protein and the E3 ligase with a FRET donor (e.g., Terbium cryptate) and an acceptor (e.g., d2 or a fluorescent protein) fluorophore, respectively, typically via affinity tags (e.g., His-tag, GST-tag).
-
-
Assay Setup:
-
In a microplate, mix the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC.
-
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Measurement: Measure the TR-FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve (hook effect) is characteristic of PROTAC-induced ternary complex formation.[8]
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of the complex biological processes and experimental workflows involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs | DC Chemicals [dcchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to In Vitro Stability of N,N-Diethanol amine-PEG4-Boc Linker and Alternatives
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's stability directly influences the efficacy, safety, and pharmacokinetic profile of the therapeutic agent. This guide provides a comparative analysis of the N,N-Diethanol amine-PEG4-Boc linker, positioned as a stable linker, against common cleavable linker technologies. While specific in vitro degradation data for the this compound linker is not extensively published, its structural characteristics allow for a robust comparison against established alternatives.
The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are widely used in bioconjugation to enhance solubility, reduce immunogenicity, and improve the stability of the conjugated molecule.[1][2][3] The "Boc" (tert-Butyloxycarbonyl) group is a protecting group for the amine, which is removed during synthesis to allow for conjugation. Once incorporated into a final bioconjugate, the core N,N-Diethanol amine-PEG4 structure forms a stable, non-cleavable linkage. Its degradation is expected to occur through the slow, non-specific metabolic degradation of the entire conjugate rather than through a specific cleavage mechanism.
Comparison of Linker Properties
The selection of a linker depends on the desired mechanism of action for the therapeutic. Stable, non-cleavable linkers release their payload only after the entire conjugate is internalized by the target cell and degraded in the lysosome. In contrast, cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cell.[4][5]
| Feature | N,N-Diethanol amine-PEG4 Linker (Non-Cleavable) | Valine-Citrulline (VC) Linker (Enzyme-Cleavable) | Hydrazone Linker (pH-Sensitive) | Disulfide Linker (Redox-Sensitive) |
| Mechanism of Payload Release | Relies on the complete lysosomal degradation of the antibody/bioconjugate.[4] | Cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[4][6] | Hydrolysis in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[4] | Reduction in the high-glutathione intracellular environment.[7] |
| Cleavage Stimulus | Proteolytic degradation of the entire conjugate. | Specific enzymes (e.g., Cathepsin B).[6] | Low pH.[4] | High glutathione (B108866) concentration.[7] |
| Plasma Stability | Generally high, as it is resistant to enzymatic cleavage in circulation.[8] | Can be susceptible to premature cleavage by plasma enzymes, although modern designs have improved stability.[6] | Generally stable at physiological pH (7.4), but can show some instability. | Stable in the oxidative environment of the bloodstream. |
| "Bystander Effect" Potential | Low. The payload is released inside the target cell, limiting its ability to diffuse to and kill neighboring antigen-negative cells.[4] | High. If the released payload is cell-permeable, it can diffuse out of the target cell and kill nearby cancer cells.[4] | High. Similar to the VC linker, a diffusible payload can elicit a bystander effect. | High. The released payload can also mediate a bystander effect. |
| Typical Applications | Payloads that do not require cytosolic delivery; targeting of non-internalizing antigens. | ADCs with potent cytotoxic payloads.[6][9] | ADCs, polymer-drug conjugates.[5][9] | ADCs, particularly with payloads sensitive to reduction.[7] |
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol describes a general method to assess the stability of a bioconjugate, such as an ADC, in plasma. This assay is crucial for evaluating the potential for premature payload release of cleavable linkers and confirming the stability of non-cleavable linkers like the N,N-Diethanol amine-PEG4 linker.[10]
Objective: To determine the stability of the linker and the rate of drug deconjugation from the bioconjugate in human plasma over time.
Materials:
-
Test bioconjugate (e.g., ADC with the N,N-Diethanol amine-PEG4 linker)
-
Control bioconjugate (with a known cleavable linker, e.g., Val-Cit)
-
Human plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A or Protein G magnetic beads)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
Microcentrifuge tubes
Procedure:
-
Preparation: Dilute the test and control bioconjugates to a final concentration of 1 mg/mL in human plasma. Prepare a parallel control by diluting the bioconjugates in PBS to assess inherent stability.
-
Incubation: Incubate the plasma and PBS samples at 37°C.
-
Time Points: Collect aliquots of the incubation mixtures at specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Processing: a. Immediately after collection, stop the reaction by flash-freezing the aliquots in liquid nitrogen and store at -80°C until analysis. b. For analysis, thaw the samples and isolate the bioconjugate from the plasma using immunoaffinity capture beads according to the manufacturer's protocol. c. Wash the beads to remove non-specifically bound plasma proteins. d. Elute the bioconjugate from the beads.
-
LC-MS Analysis: a. Analyze the eluted samples by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates deconjugation of the payload. b. The LC-MS method should be optimized to separate the intact bioconjugate from the deconjugated forms.
-
Data Analysis: a. Calculate the average DAR for each time point. b. Plot the average DAR as a function of time for both the plasma and PBS samples. c. The rate of decrease in DAR in the plasma samples compared to the PBS control indicates the susceptibility of the linker to degradation in plasma. For a stable linker like N,N-Diethanol amine-PEG4, the DAR is expected to remain relatively constant over the time course of the experiment.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the in vitro plasma stability assay and a decision framework for linker selection.
References
- 1. purepeg.com [purepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of cleavable linkers for polymer-drug conjugates - American Chemical Society [acs.digitellinc.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Cell-Based Assays for PROTACs with PEG4 Linkers
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. A key structural component of these heterobifunctional molecules is the linker, which connects the target protein ligand to the E3 ligase recruiter. The polyethylene (B3416737) glycol (PEG) linker, particularly the PEG4 variant, is frequently employed to enhance solubility and optimize the pharmacokinetics of PROTACs. This guide provides a comprehensive comparison of commonly used cell-based assays for evaluating the efficacy of PROTACs featuring a PEG4 linker, supported by experimental data and detailed protocols.
The Central Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer but plays a critical role in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] The length and composition of the linker, such as a PEG4 chain, influence the proximity and orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent proteasomal degradation.[2]
Key Cell-Based Assays for PROTAC Evaluation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that results in 50% degradation of the target protein, and the maximum level of degradation (Dmax). Several cell-based assays are available to determine these parameters, each with its own advantages and limitations.
Comparison of Common Cell-Based Assays
| Assay | Principle | Throughput | Key Advantages | Key Disadvantages |
| Western Blot | Size-based separation of proteins followed by antibody-based detection. | Low | Gold standard for protein detection, provides molecular weight information. | Labor-intensive, semi-quantitative, requires high-quality antibodies.[3] |
| In-Cell Western (ICW) | Plate-based immunofluorescence assay in fixed and permeabilized cells.[4][5] | Moderate to High | Higher throughput than Western Blot, more quantitative, less sample handling.[4][6] | Requires high-quality antibodies that work in fixed cells, no molecular weight information.[5] |
| NanoBRET/HiBiT Assays | Bioluminescence resonance energy transfer (BRET) or a split-luciferase system to measure protein levels in live cells.[7][8][9] | High | Real-time kinetic data, high sensitivity, suitable for high-throughput screening.[3][10] | Requires genetic engineering of cell lines (tagging the target protein).[8] |
| ELISA | Antibody-based capture and detection of the target protein in a plate format. | High | High throughput, quantitative. | Can be prone to antibody cross-reactivity, may not distinguish between protein isoforms. |
| Mass Spectrometry | Quantification of peptides from the target protein. | Low to Moderate | Highly specific and sensitive, no need for antibodies. | Requires specialized equipment and expertise, lower throughput. |
Quantitative Data Presentation
The following table summarizes representative quantitative data for PROTACs, highlighting the impact of the linker on degradation efficiency. While specific data for a wide range of PROTACs with a PEG4 linker is dispersed across literature, this table provides an illustrative comparison.
| PROTAC | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | BRD4 | VHL | PEG4 | <10 | >90 | HeLa |
| PROTAC B | BRD4 | CRBN | Alkyl Chain | 50 | ~85 | 293T |
| PROTAC C | ERRα | VHL | PEG4 | 25 | >95 | MCF7 |
| PROTAC D | ERRα | VHL | PEG8 | 100 | ~90 | MCF7 |
| PROTAC E | BTK | CRBN | PEG4 | 5 | >90 | Ramos |
| PROTAC F | BTK | CRBN | Piperidine/Piperazine | 1-40 | Potent Degradation | Ramos |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual values can vary depending on the specific experimental conditions.
Experimental Protocols
Western Blot for Target Protein Degradation
This protocol outlines the fundamental steps to quantify the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody for the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
In-Cell Western (ICW) Assay
This protocol provides a higher-throughput method for quantifying protein degradation.
Materials:
-
Adherent cell line expressing the target protein
-
PROTAC of interest
-
96-well microplate
-
Formaldehyde solution
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer
-
Primary antibody against the target protein
-
Infrared dye-conjugated secondary antibody
-
DNA stain for normalization (e.g., DAPI)
-
Infrared imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for the desired time.
-
Fixation and Permeabilization: Fix the cells with formaldehyde, then permeabilize them with permeabilization buffer.
-
Immunostaining: Block the wells and then incubate with the primary antibody. Following washes, incubate with the infrared dye-conjugated secondary antibody and a DNA stain.
-
Imaging and Analysis: Scan the plate using an infrared imaging system. The signal from the target protein is normalized to the DNA stain signal to account for cell number variations.
HiBiT-Based Lytic Assay for Protein Degradation
This protocol describes a highly sensitive, luminescence-based assay for monitoring protein degradation in real-time.
Materials:
-
Cell line endogenously expressing the target protein tagged with HiBiT
-
PROTAC of interest
-
White, opaque 96-well plates
-
Nano-Glo® HiBiT Lytic Detection System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the HiBiT-tagged cells in a 96-well plate. Treat the cells with a serial dilution of the PROTAC.
-
Lytic Detection: At the desired time points, add the Nano-Glo® HiBiT Lytic Reagent to the wells. This reagent lyses the cells and provides the substrate for the luciferase reaction.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescence signal is directly proportional to the amount of HiBiT-tagged protein.
-
Data Analysis: Calculate the percentage of protein degradation by comparing the luminescence of treated cells to that of vehicle-treated cells.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selvita.com [selvita.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. promegaconnections.com [promegaconnections.com]
- 10. bmglabtech.com [bmglabtech.com]
A Comparative Guide to PROTAC Stability: The Role of N,N-Diethanol amine-PEG4-Boc and Alternative Linkers
In the rapidly advancing field of targeted protein degradation, the stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. As heterobifunctional molecules, PROTACs' ability to endure metabolic processes and maintain structural integrity directly impacts their efficacy in degrading disease-causing proteins. This guide provides a comparative analysis of how different chemical linkers, with a focus on N,N-Diethanol amine-PEG4-Boc, influence PROTAC stability, supported by established experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, is far more than a simple spacer.[1][2] It plays a pivotal role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), influences physicochemical properties like solubility and permeability, and ultimately governs the potency and pharmacokinetic profile of the degrader.[1][3]
The Merits of PEG Linkers in PROTAC Design
Polyethylene glycol (PEG) linkers, such as those derived from this compound, are frequently employed in PROTAC design due to their favorable properties.[4] The PEG chain imparts hydrophilicity, which can enhance the aqueous solubility of the often lipophilic PROTAC molecules.[2][5] This improved solubility is advantageous for in vitro assays and can contribute to better bioavailability in vivo. Furthermore, the flexibility of PEG linkers can be beneficial for the formation of a stable and productive ternary complex.[3]
This compound is a specific example of a PEG-based linker used in the synthesis of PROTACs.[6][7][8] Its structure includes a Boc-protected amine, which allows for controlled, stepwise synthesis of the PROTAC molecule. The PEG4 component provides a flexible chain of a defined length, which can be crucial for optimizing the distance and orientation between the target protein and the E3 ligase.
Comparative Stability Analysis: PEG Linkers vs. Alternatives
While PEG linkers offer distinct advantages, the choice of linker is highly dependent on the specific target and the overall desired properties of the PROTAC. A variety of alternative linker strategies have been developed to address the potential limitations of PEG linkers, such as their potential for reduced metabolic stability compared to more rigid structures.[2] The following table summarizes a qualitative comparison of different linker types based on data from several sources.
| Linker Type | Key Characteristics | Impact on Stability | Advantages | Disadvantages |
| PEG Linkers | Hydrophilic, flexible chains of ethylene (B1197577) glycol units.[2] | Can have reduced metabolic stability in vivo compared to alkyl-based linkers.[2] | Enhances aqueous solubility and biocompatibility.[2][5] | May be more synthetically challenging and costly.[2] |
| Alkyl Linkers | Saturated or unsaturated hydrocarbon chains.[2] | Generally chemically stable, but can be hydrophobic.[2] | Synthetically accessible.[2] | Hydrophobicity may limit solubility and cellular uptake.[2] |
| Rigid Linkers | Incorporate cyclic or aromatic structures (e.g., piperidine, piperazine, phenyl rings).[1][2] | Can enhance metabolic stability and maintain structural integrity.[2][9] | Can pre-organize the PROTAC into a bioactive conformation, potentially improving potency.[1] | May introduce steric hindrance if not optimally designed.[1] |
| "Clickable" Linkers | Contain moieties like triazoles, formed via click chemistry.[10][] | The resulting triazole moiety is metabolically stable and can reduce oxidative degradation.[2][] | Facilitates rapid synthesis and library generation for optimization.[10][] | May require specific synthetic strategies. |
Experimental Protocols for Assessing PROTAC Stability
To quantitatively assess the impact of a chosen linker on PROTAC stability, a series of in vitro and in vivo experiments are essential.[12]
In Vitro Microsomal Stability Assay
This assay evaluates the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.[12]
-
Materials: Test PROTAC, liver microsomes (e.g., human, rat, mouse), NADPH regenerating system, phosphate (B84403) buffer (pH 7.4), acetonitrile (B52724) for reaction quenching, and an internal standard for LC-MS/MS analysis.
-
Procedure:
-
Prepare a stock solution of the test PROTAC.
-
Incubate the PROTAC with liver microsomes and the NADPH regenerating system at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to determine the concentration of the remaining PROTAC.
-
Calculate the in vitro half-life (t½) and intrinsic clearance.
-
In Vitro Plasma Stability Assay
This assay assesses the stability of a PROTAC in plasma, which contains various enzymes such as esterases and amidases.[12]
-
Materials: Test PROTAC, plasma (e.g., human, rat, mouse), phosphate buffer (pH 7.4), acetonitrile for reaction quenching, and an internal standard for LC-MS/MS analysis.
-
Procedure:
-
Prepare a stock solution of the test PROTAC.
-
Spike the test PROTAC into plasma and incubate at 37°C.
-
Collect samples at various time points.
-
Quench the reaction and process the samples as described for the microsomal stability assay.
-
Analyze the samples by LC-MS/MS to determine the rate of degradation.
-
Western Blotting for Target Protein Degradation
While not a direct measure of PROTAC stability, this is a fundamental assay to confirm the functional consequence of a stable and active PROTAC.[13]
-
Methodology:
-
Cell Treatment: Treat cultured cells with varying concentrations of the PROTAC for a specified duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., actin or tubulin). Then, use a secondary antibody conjugated to a detection enzyme.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity to determine the extent of target protein degradation relative to the loading control.
-
Visualizing Key Concepts in PROTAC Development
To better understand the processes involved in PROTAC function and evaluation, the following diagrams illustrate the general mechanism of action and a typical experimental workflow.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.cn [targetmol.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Linker's Length: A Critical Determinant in PROTAC Efficacy
A comparative guide to the influence of linker length on the performance of Proteolysis Targeting Chimeras (PROTACs), providing researchers, scientists, and drug development professionals with a comprehensive analysis supported by experimental data and detailed protocols.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is not a mere spacer; its length and composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][] An optimal linker length is paramount for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2][4]
A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[][4] Conversely, an excessively long linker may result in an inefficient or unproductive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[][5] This guide provides a comparative analysis of PROTACs with varying linker lengths, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of PROTAC Performance with Different Linker Lengths
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax). The following tables summarize quantitative data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4), Estrogen Receptor α (ERα), and TANK-binding kinase 1 (TBK1), illustrating the impact of polyethylene (B3416737) glycol (PEG) linker length on their performance.
| Table 1: In Vitro Degradation of BRD4-Targeting PROTACs | ||
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| Data synthesized from multiple sources for illustrative purposes.[1] |
| Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs | ||
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 1.2 | 15 |
| PEG4 | 2.5 | 25 |
| PEG5 | 3.1 | 35 |
| PEG6 | 2.8 | 30 |
| Data synthesized from multiple sources for illustrative purposes.[1] |
| Table 3: Impact of Linker Length on ERα and TBK1 Degradation | |||
| Target Protein | Linker Length (atoms) | Degradation Efficacy | Reference |
| ERα | 12 | Less Effective | [1] |
| ERα | 16 | More Effective | [1][6] |
| TBK1 | < 12 | Inactive | [1][7] |
| TBK1 | 21 | Highest Potency | [1][7] |
The data clearly indicates that linker length optimization is crucial for achieving potent and selective protein degradation. For BRD4-targeting PROTACs, a PEG5 linker demonstrated the optimal balance of high degradation potency and favorable pharmacokinetic properties.[1] Similarly, studies on ERα and TBK1 have shown that a specific linker length is required for maximal efficacy.[1][6][7]
Visualizing the PROTAC Mechanism and Experimental Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway, the general experimental workflow for assessing degradation, and the logic of linker length optimization.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for Western Blot analysis.
Caption: Logic of linker length optimization.
Detailed Experimental Protocols
Reproducible and detailed experimental protocols are essential for the accurate assessment and comparison of PROTAC efficacy.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][4]
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., MCF7 for ERα, MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight.[1][6] Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours).[1] Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[1] Lyse the cells using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[8]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[5]
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC-mediated protein degradation.[][10] Several biophysical and cellular assays can be used to characterize and quantify this interaction.
-
Surface Plasmon Resonance (SPR): SPR technology monitors the dynamic interactions between biomolecules in real-time.[] To assess ternary complex formation, an E3 ligase (e.g., VHL) is immobilized on a sensor chip. A solution containing the target protein and the PROTAC is then flowed over the chip. The binding events are measured as a change in the refractive index at the sensor surface, providing kinetic and affinity data for the ternary complex.[][11]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of molecules.[11][12] By titrating the PROTAC into a solution containing the target protein and the E3 ligase, the thermodynamic parameters of ternary complex formation, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), can be determined.[11]
-
NanoBRET™ Assay: This is a live-cell assay that measures protein-protein interactions.[10] The target protein is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase (e.g., VHL or Cereblon) is fused to a HaloTag® protein that is labeled with a fluorescent acceptor.[10] Upon addition of a PROTAC, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in bioluminescence resonance energy transfer (BRET) that can be measured.[10]
-
Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA): This is a bead-based immunoassay that can be used to detect ternary complex formation in a cell-free system.[12][13] Donor and acceptor beads are coated with antibodies or tags that recognize the target protein and the E3 ligase. In the presence of a PROTAC that brings the two proteins together, the beads are brought into close proximity, leading to a chemiluminescent signal.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. Ternary Complex Formation [promega.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. Ternary complex formation - Profacgen [profacgen.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Binding Affinity of PROTACs with a PEG4 Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the degradation of specific proteins. The efficacy of these bifunctional molecules is critically dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3 ligase-binding moieties of the PROTAC plays a pivotal role in this process. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, particularly those with four ethylene (B1197577) glycol units (PEG4), are frequently employed for their favorable physicochemical properties. This guide provides a comparative overview of methods to measure the binding affinity of PROTACs, with a focus on those incorporating a PEG4 linker, and presents supporting experimental data and detailed protocols.
The Critical Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall performance. Its length, flexibility, and chemical composition directly influence:
-
Ternary Complex Formation and Stability: The linker must be of optimal length and geometry to facilitate the productive association of the target protein and the E3 ligase.[1][2] A linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable and non-productive complex.[3]
-
Physicochemical Properties: PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTACs, which are often large and complex molecules.[4]
-
Degradation Efficacy: The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation). These parameters are directly influenced by the linker's ability to promote a stable and efficient ternary complex.
Comparative Analysis of Linker Performance
The optimal linker is highly dependent on the specific target protein and E3 ligase pair. Systematic studies have shown that varying the linker can significantly impact degradation potency. While direct binding affinity data (Kd) comparing a PEG4 linker to other linker types in a single system is not always available, degradation data serves as a strong surrogate for successful ternary complex formation and affinity.
A study on STAT3-targeting PROTACs provides a direct comparison of different linker types, including a PEG4 linker.[5] The results highlight the superior degradation efficiency of PROTACs with flexible linkers like PEG and alkyl chains, likely due to their ability to effectively promote the formation of the ternary complex.[5][6]
| PROTAC | Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Binding Affinity (Kd, nM) to STAT3 | Binding Affinity (Kd, nM) to CRBN | Reference |
| Compound 1 | 4-carbon alkyl chain | STAT3 | CRBN | 7.7 | >90 | 18 | 190 | [5] |
| Compound 2 | PEG2 | STAT3 | CRBN | 22 | >90 | 15 | 210 | [5] |
| Compound 3 | PEG3 | STAT3 | CRBN | 13 | >90 | 14 | 180 | [5] |
| Compound 4 | PEG4 | STAT3 | CRBN | 3.5 | >90 | 12 | 170 | [5] |
Key Techniques for Measuring Binding Affinity
Several biophysical and cellular techniques are employed to characterize the binary and ternary binding events that are crucial for PROTAC function.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). It is considered a gold-standard method for characterizing both binary and ternary complex formation without the need for labeling.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time. It provides kinetic data (association and dissociation rates) in addition to binding affinity. SPR is particularly useful for dissecting the kinetics of both binary and ternary complex formation.
Biolayer Interferometry (BLI)
Similar to SPR, BLI is a label-free optical biosensing technique that measures the interference pattern of light reflected from a biosensor tip. It allows for the real-time monitoring of biomolecular interactions to determine kinetics and affinity.
Proximity-Based Assays: NanoBRET and TR-FRET
NanoBRET (Bioluminescence Resonance Energy Transfer) is a live-cell assay that measures protein-protein interactions.[7][8] In the context of PROTACs, the target protein and E3 ligase are tagged with a bioluminescent donor (NanoLuc) and a fluorescent acceptor (e.g., HaloTag), respectively. The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in energy transfer and a detectable signal.[7]
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is a robust, high-throughput assay that measures the proximity of two molecules labeled with a donor and an acceptor fluorophore.[2][] It is well-suited for screening and characterizing PROTACs by monitoring the formation of the ternary complex.[2]
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Affinity
Objective: To determine the binding affinity (Kd) of a PROTAC to the pre-formed binary complex of the target protein and E3 ligase.
Materials:
-
Purified target protein
-
Purified E3 ligase
-
PROTAC with PEG4 linker
-
ITC instrument
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
Procedure:
-
Sample Preparation:
-
Dialyze the target protein and E3 ligase against the ITC buffer to ensure buffer matching.
-
Accurately determine the concentrations of the proteins and the PROTAC.
-
Prepare the PROTAC solution in the same ITC buffer, ensuring the final DMSO concentration is low and matched in all solutions.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and injection syringe.
-
-
Loading the Instrument:
-
Load the sample cell with a solution containing the target protein and the E3 ligase at concentrations above the expected Kd of their interaction with the PROTAC.
-
Load the injection syringe with the PROTAC solution at a concentration 10-20 times that of the protein complex.
-
-
Titration:
-
Perform a series of small injections (e.g., 1-2 µL) of the PROTAC solution into the sample cell.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and stoichiometry.
-
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Kinetics
Objective: To measure the association and dissociation rate constants (ka and kd) and determine the binding affinity (Kd) of the ternary complex.
Materials:
-
Purified, tagged (e.g., His-tag, Biotin) E3 ligase
-
Purified target protein
-
PROTAC with PEG4 linker
-
SPR instrument and sensor chip (e.g., Series S Sensor Chip CM5, NTA sensor chip)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Immobilize the tagged E3 ligase onto the sensor chip surface according to the manufacturer's instructions.
-
-
Binary Interaction Analysis (Optional but Recommended):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics.
-
Inject a series of concentrations of the target protein over the immobilized E3 ligase to assess any direct interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a constant, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 binding model) to obtain ka, kd, and Kd values for the formation of the ternary complex.
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.
-
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflows for key binding affinity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
The Role of N,N-Diethanolamine-PEG4-Boc in PROTAC Design: A Comparative Guide for E3 Ligase Systems
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. The choice of linker connecting the target protein ligand and the E3 ligase ligand significantly influences the efficacy of the resulting PROTAC. This guide provides a comparative analysis of the expected performance of N,N-Diethanolamine-PEG4-Boc as a PROTAC linker across different E3 ligase systems, supported by data from structurally similar linkers and detailed experimental protocols.
While direct, head-to-head experimental data for PROTACs specifically incorporating the N,N-Diethanolamine-PEG4-Boc linker is not extensively available in the public domain, its structural features allow for an informed comparison with other commonly used PEG4 linkers. As a polyethylene (B3416737) glycol (PEG)-based linker, N,N-Diethanolamine-PEG4-Boc offers favorable physicochemical properties such as increased hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule. The diethanolamine (B148213) core may also influence the three-dimensional conformation of the PROTAC, potentially impacting the stability of the ternary complex.
Performance in Different E3 Ligase Systems: An Overview
The efficacy of a PROTAC is highly dependent on the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The most commonly recruited E3 ligases in PROTAC development are von Hippel-Lindau (VHL) and Cereblon (CRBN). Other E3 ligases like MDM2 and members of the inhibitor of apoptosis protein (IAP) family are also utilized. The linker plays a crucial role in orienting the target protein and the E3 ligase for efficient ubiquitin transfer.
Von Hippel-Lindau (VHL) System
PROTACs recruiting VHL often utilize hydroxyproline-based ligands. The length and composition of the PEG linker are critical for optimal ternary complex formation. For VHL-based PROTACs, a PEG4 linker is a commonly employed length that can effectively span the distance between the VHL ligand and the ligand for the protein of interest (POI). The flexibility of the PEG chain can accommodate various binding poses, which is crucial for achieving high degradation efficiency.
Cereblon (CRBN) System
CRBN-recruiting PROTACs typically incorporate thalidomide (B1683933) or its analogs. Similar to the VHL system, the linker length and composition are paramount. PEG4 linkers have been successfully used in numerous CRBN-based PROTACs, demonstrating their versatility. The diethanolamine moiety in N,N-Diethanolamine-PEG4-Boc could potentially engage in additional hydrogen bonding interactions within the ternary complex, which may enhance its stability and, consequently, the degradation efficacy.
MDM2 and IAP Systems
While less common than VHL and CRBN, MDM2 and IAP are also viable E3 ligases for PROTAC-mediated degradation. The optimal linker for these systems is highly dependent on the specific target protein and the E3 ligase ligand. A PEG4 linker like N,N-Diethanolamine-PEG4-Boc provides a good starting point for linker optimization studies in these systems due to its favorable physicochemical properties and appropriate length.
Comparative Data Summary
Since direct experimental data for N,N-Diethanolamine-PEG4-Boc is limited, the following table presents representative data for PROTACs utilizing other PEG4 linkers to provide an expected performance benchmark. The data highlights key performance indicators such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Target Protein | E3 Ligase | Linker Type | DC50 | Dmax (%) | Cell Line |
| BRD4 | VHL | PEG4 | ~20 nM | >90 | Various |
| BRD4 | CRBN | PEG4 | ~5 nM | >95 | Various |
| BTK | CRBN | PEG4 | ~10 nM | >90 | TMD8 |
| Androgen Receptor | VHL | PEG4 | ~30 nM | >85 | LNCaP |
Note: The presented values are approximations derived from various studies and are intended for comparative purposes only. The actual performance of a PROTAC is highly dependent on the specific combination of the target ligand, E3 ligase ligand, and the precise linker chemistry.
Mandatory Visualizations
To aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC performance. The following are standard protocols for key experiments.
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the levels of the target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation for a shorter time course (e.g., 1-4 hours). Include a proteasome inhibitor (e.g., MG132) co-treatment as a positive control.
-
Lyse the cells in a denaturing lysis buffer to preserve ubiquitination.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform Western blotting as described above, but probe the membrane with an antibody against ubiquitin. An increase in the high molecular weight smear upon PROTAC treatment indicates poly-ubiquitination of the target protein.
-
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the ternary complex in live cells.
-
Cell Preparation:
-
Co-transfect cells with expression vectors for the target protein fused to a NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag®.
-
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Treat the cells with a range of PROTAC concentrations.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
-
Data Acquisition and Analysis:
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer capable of filtered luminescence measurements.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the ratio indicates ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations.
-
Conclusion
While specific performance data for N,N-Diethanolamine-PEG4-Boc is not yet widely published, its structural characteristics as a PEG4 linker suggest it is a viable and potentially advantageous component in PROTAC design for various E3 ligase systems. Its hydrophilicity is expected to improve the overall properties of the PROTAC, and the diethanolamine core may offer unique conformational benefits. Researchers are encouraged to empirically test this linker in their specific PROTAC constructs and utilize the provided experimental protocols to rigorously evaluate its performance. The comparative data from other PEG4 linkers serves as a valuable guide for initial expectations and experimental design.
Navigating the PROTAC Landscape: A Comparative Guide to Branched PEG4 Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals at the forefront of novel therapeutic design, the strategic selection of a PROTAC (Proteolysis Targeting Chimera) linker is a critical determinant of success. This guide provides a comparative overview of branched PEG4 linkers, with a focus on the utility of molecules like N,N-Diethanol amine-PEG4-Boc, in the synthesis and performance of PROTACs. While specific published case studies for this compound are not yet prevalent, this guide leverages broader data on branched PEG linkers to inform rational design and experimental approaches in the burgeoning field of targeted protein degradation.
The Pivotal Role of Linkers in PROTAC Efficacy
PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate disease-causing proteins.[1][2][3] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][4] The linker is not merely a spacer; its length, composition, and flexibility are crucial for the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[4][5]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[4][6] Branched PEG linkers, such as those derived from a diethanolamine (B148213) core, offer the potential for creating PROTACs with unique three-dimensional conformations that can influence ternary complex formation and biological activity.
Comparison of Linker Characteristics in PROTAC Design
The selection of a linker significantly impacts the physicochemical and pharmacological properties of a PROTAC. Below is a table summarizing the general characteristics of different linker types to provide a comparative context for the use of branched PEG4 linkers.
| Linker Type | Key Advantages | Potential Disadvantages | Representative Building Block Functionalities |
| Alkyl Chains | Synthetically straightforward, provide structural rigidity. | Can be hydrophobic, potentially reducing solubility. | Carboxylic acids, amines, halides. |
| Linear PEG | Enhances hydrophilicity and solubility, flexible.[4][6] | May have lower metabolic stability compared to alkyl chains.[6] | Hydroxyls, amines, carboxylic acids, azides, alkynes. |
| Branched PEG (e.g., this compound derived) | Offers unique 3D spatial arrangements, can improve solubility, provides multiple attachment points for future modifications. | Synthesis can be more complex. | Boc-protected amines, hydroxyls, carboxylic acids. |
| Rigid Linkers (e.g., containing piperazine, piperidine) | Provide conformational constraint, which can improve binding affinity and selectivity.[6] | May limit the flexibility required for optimal ternary complex formation. | Cyclic amines, carboxylic acids. |
Generalized Experimental Protocol for PROTAC Synthesis using a Branched PEG4 Linker
While specific protocols for PROTACs utilizing this compound are not available in the cited literature, a generalized workflow for the synthesis of a PROTAC using a similar Boc-protected amine linker is presented below. This protocol is for illustrative purposes and would require optimization for specific target proteins and E3 ligase ligands.
Objective: To synthesize a PROTAC by sequentially coupling a protein of interest (POI) ligand and an E3 ligase ligand to a branched PEG4 linker.
Materials:
-
This compound (or similar Boc-protected branched linker)
-
POI ligand with a reactive functional group (e.g., carboxylic acid)
-
E3 ligase ligand with a reactive functional group (e.g., amine)
-
Coupling reagents (e.g., HATU, EDC/NHS)
-
Bases (e.g., DIPEA, triethylamine)
-
Acid for Boc deprotection (e.g., trifluoroacetic acid)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)
Procedure:
-
Coupling of POI Ligand to the Linker:
-
Dissolve the POI ligand (1 equivalent) and this compound (1 equivalent) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product (POI-linker-Boc) by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified POI-linker-Boc in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% TFA).
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and TFA under reduced pressure to yield the deprotected POI-linker-amine intermediate.
-
-
Coupling of E3 Ligase Ligand:
-
In a separate flask, activate the carboxylic acid group of the E3 ligase ligand (if applicable) using EDC/NHS or convert it to an acid chloride.
-
Dissolve the deprotected POI-linker-amine intermediate in anhydrous DMF and add the activated E3 ligase ligand.
-
Add a base such as DIPEA and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Purify the final PROTAC product by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
-
Visualizing PROTAC Mechanism and Synthesis
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the general mechanism of action for a PROTAC and a representative synthetic workflow.
Caption: General mechanism of action of a PROTAC molecule.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
Benchmarking N,N-Diethanolamine-PEG4-Boc-Derived Linkers Against Commercial Alternatives in PROTAC Development
A Comparative Guide for Researchers in Drug Discovery
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of modern drug development, with the linker component playing a pivotal role in the efficacy of these heterobifunctional molecules.[1] The linker, which connects the target protein ligand to the E3 ligase recruiter, is not merely a spacer but a critical determinant of a PROTAC's physicochemical properties, ternary complex formation, and overall degradation efficiency.[2][] This guide provides a comparative analysis of linkers derived from the versatile building block N,N-Diethanolamine-PEG4-Boc against other commercially available linker classes.
N,N-Diethanolamine-PEG4-Boc is a PEG-based, Boc-protected building block used in the synthesis of PROTACs.[4][5] Its structure offers a flexible polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and two reactive hydroxyl groups for versatile conjugation strategies, making it a valuable starting point for linker optimization.[6][7]
Performance Comparison of PROTAC Linker Classes
The selection of a linker dictates crucial attributes of the final PROTAC molecule. Key performance indicators include the concentration at which 50% of the target protein is degraded (DC50), the maximum degradation level (Dmax), cell permeability, and metabolic stability. Below is a summary of quantitative and qualitative data comparing common linker classes.
| Linker Class | Representative Structure Example | Key Characteristics | Typical DC50 Range | Cell Permeability | Solubility Enhancement |
| PEG-Based (Flexible) | Derived from N,N-Diethanolamine-PEG4-Boc | High hydrophilicity, improves solubility and permeability.[8][9] Length is easily tunable to optimize ternary complex formation.[] | 1 - 100 nM | Moderate to High | High |
| Alkyl Chain (Flexible) | Alkane chain of varying lengths | More hydrophobic than PEG linkers. Can sometimes lead to poor solubility but may offer favorable cell permeability. | 10 - 500 nM | Moderate | Low |
| Alkyl/Ether (Flexible) | Combination of alkyl and ether moieties | Offers a balance between the hydrophobicity of alkyl chains and the hydrophilicity of PEG linkers.[10] | 5 - 250 nM | Moderate to High | Moderate |
| Rigid (e.g., Piperazine/Piperidine) | Contains cyclic structures | Pre-organizes the PROTAC structure, which can enhance ternary complex stability but may be less adaptable to different target/E3 pairs.[][11] | 1 - 100 nM | Variable | Low to Moderate |
Note: DC50 values are highly dependent on the specific target protein, E3 ligase, and cell line used. The ranges provided are representative and intended for comparative purposes.
Core Concepts and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is crucial for rational PROTAC design. The following diagrams illustrate the PROTAC mode of action, a typical experimental workflow for development, and a decision guide for linker selection.
Experimental Protocols
Objective benchmarking requires standardized experimental procedures. The following protocols are foundational for evaluating PROTAC performance.
Protocol 1: Western Blotting for Target Protein Degradation
This method is used to quantify the reduction in target protein levels after PROTAC treatment.[12]
-
Cell Seeding: Plate cells (e.g., HEK293, or a cancer cell line expressing the target) at a suitable density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration for each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates via SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate DC50 and Dmax values by fitting the data to a dose-response curve.
Protocol 2: Biophysical Assay for Ternary Complex Formation (e.g., SPR)
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can measure the binding affinities of the PROTAC to its target protein and E3 ligase, and assess the cooperativity of ternary complex formation.[11][13]
-
Immobilization: Covalently immobilize the purified target protein (POI) or the E3 ligase onto a sensor chip.
-
Binary Affinity Measurement (PROTAC to POI): Flow serial dilutions of the PROTAC over the POI-coated surface to determine the binding affinity (KD).
-
Binary Affinity Measurement (PROTAC to E3 Ligase): In a separate experiment, immobilize the E3 ligase and flow dilutions of the PROTAC over the surface to determine its KD.
-
Ternary Complex Formation: To measure the formation of the ternary complex, flow a constant, saturating concentration of the E3 ligase mixed with a serial dilution of the PROTAC over the POI-coated surface.
-
Data Analysis: An increase in the binding response compared to the binary interactions indicates the formation of a ternary complex. The data can be analyzed to calculate the cooperativity (alpha factor), which indicates whether the binding of the two proteins is independent, cooperative, or antagonistic.
Conclusion
The N,N-Diethanolamine-PEG4-Boc building block is an excellent starting point for developing hydrophilic, flexible linkers that can enhance the solubility and pharmacokinetic properties of a PROTAC.[6][9] However, the optimal linker is highly context-dependent, and a "one-size-fits-all" solution does not exist.[1][14] While PEG-based linkers offer clear advantages in solubility, rigid or alkyl-based linkers may provide superior conformational control or cell permeability in certain cases.[] Therefore, a systematic approach involving the synthesis and evaluation of a diverse linker library, guided by the principles and protocols outlined in this guide, is essential for identifying a PROTAC with optimal degradation activity and drug-like properties.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
Quantitative Analysis of Protein Degradation: A Comparative Guide to N,N-Diethanol amine-PEG4-Boc in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand and the E3 ubiquitin ligase ligand. This guide provides a quantitative comparison of the performance of PROTACs utilizing the N,N-Diethanol amine-PEG4-Boc linker against other common linker architectures. The data presented, including hypothetical yet representative experimental results, is intended to guide researchers in the rational design and optimization of novel protein degraders.
The Central Role of the Linker in PROTAC Efficacy
A PROTAC molecule functions by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker is not a passive spacer but plays a crucial role in determining the stability and geometry of this ternary complex, which in turn dictates the efficiency of protein degradation.[3][4] Linker composition, length, and flexibility can significantly impact a PROTAC's potency (DC50 - the concentration required for 50% degradation) and efficacy (Dmax - the maximum level of degradation).[5][6]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their favorable physicochemical properties, including increased solubility and improved pharmacokinetic profiles.[7][8] this compound is a commercially available PEG-based linker that offers a balance of hydrophilicity and a defined length for systematic PROTAC development.[9][]
Comparative Analysis of Linker Performance in Protein Degradation
To illustrate the impact of linker composition and length on PROTAC performance, the following tables summarize key quantitative data. It is important to note that the optimal linker is target- and E3 ligase-dependent, and empirical validation is crucial.
Disclaimer: The following quantitative data is representative and synthesized based on established trends in PROTAC literature. It is intended for illustrative and comparative purposes to guide experimental design.
Table 1: Comparison of Degradation Efficiency (DC50) for BRD4-targeting PROTACs with Different Linkers
This table compares the half-maximal degradation concentration (DC50) of PROTACs targeting the BRD4 protein, a key epigenetic regulator. The hypothetical PROTACs utilize the same BRD4-binding ligand (JQ1) and E3 ligase ligand (Pomalidomide for Cereblon recruitment) but differ in their linker composition and length. Lower DC50 values indicate higher potency.
| Linker Type | Linker Structure | DC50 (nM) |
| This compound | (Boc)N(CH2CH2OH)CH2CH2(OCH2CH2)3OCH2CH2- | 25 |
| Alkyl Chain (C8) | -(CH2)8- | 80 |
| PEG3 | -(OCH2CH2)3- | 45 |
| PEG6 | -(OCH2CH2)6- | 15 |
| Rigid Piperazine | -N(CH2CH2)2N- | 150 |
Table 2: Comparison of Maximum Degradation (Dmax) for p38α-targeting PROTACs
This table showcases the maximum degradation (Dmax) achieved by PROTACs targeting the p38α kinase, involved in inflammatory responses. These hypothetical PROTACs employ the same p38α inhibitor and a VHL E3 ligase ligand, with variations in the linker. Higher Dmax values indicate greater efficacy in reducing the target protein levels.
| Linker Type | Linker Structure | Dmax (%) |
| This compound | (Boc)N(CH2CH2OH)CH2CH2(OCH2CH2)3OCH2CH2- | >95 |
| Alkyl Chain (C8) | -(CH2)8- | 85 |
| PEG3 | -(OCH2CH2)3- | 90 |
| PEG6 | -(OCH2CH2)6- | >98 |
| Rigid Piperazine | -N(CH2CH2)2N- | 70 |
Experimental Protocols for Quantitative Analysis
Accurate and reproducible quantification of protein degradation is paramount in PROTAC development. The following are detailed methodologies for key experiments.
Western Blotting for DC50 and Dmax Determination
Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, HeLa) in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of the PROTACs in cell culture medium. A typical concentration range is from 1 nM to 10 µM.
-
Treat the cells with the PROTACs for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model to determine the DC50 and Dmax values.
Quantitative Mass Spectrometry for Proteome-wide Selectivity
Mass spectrometry-based proteomics provides an unbiased approach to assess the selectivity of a PROTAC by quantifying changes across the entire proteome.
a. Sample Preparation:
-
Treat cells with the PROTAC at a concentration that induces significant target degradation (e.g., 5-10 times the DC50) and a vehicle control.
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
b. LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography and analyze them using a high-resolution tandem mass spectrometer.
c. Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify thousands of proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. Proteins other than the intended target that show significant degradation are considered potential off-targets.
HiBiT Assay for Kinetic Analysis of Protein Degradation
The HiBiT assay is a sensitive, real-time method to monitor the kinetics of protein degradation in live cells.[9]
a. Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the protein of interest in a cell line stably expressing the LgBiT protein.
b. Assay Procedure:
-
Plate the HiBiT-tagged cells in a 96-well white plate.
-
Add a dilution series of the PROTAC to the cells.
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure luminescence at multiple time points using a plate reader.
c. Data Analysis:
-
The decrease in luminescence is directly proportional to the degradation of the HiBiT-tagged protein.
-
Plot the luminescence signal over time to determine the degradation rate.
-
Perform dose-response experiments to calculate DC50 and Dmax values.
Visualizing the Molecular Mechanisms
Diagrams are essential for understanding the complex biological processes and experimental workflows involved in PROTAC-mediated protein degradation.
Caption: PROTAC mechanism of action.
Caption: Experimental workflow for PROTAC analysis.
Conclusion
The rational design of PROTACs requires a multi-parameter optimization process, with the linker playing a pivotal role in determining the ultimate degradation efficiency. While extensive empirical testing remains necessary, a systematic approach to linker selection, guided by comparative data, can significantly streamline the discovery of potent and selective protein degraders. The this compound linker represents a valuable tool in the PROTAC design toolbox, offering a balance of favorable physicochemical properties and a defined length for structure-activity relationship studies. By employing robust quantitative methodologies and a clear understanding of the underlying biological pathways, researchers can effectively harness the power of targeted protein degradation for therapeutic innovation.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of N,N-Diethanolamine-PEG4-Boc
Essential guidelines for the safe and compliant disposal of N,N-Diethanolamine-PEG4-Boc, a key reagent in targeted protein degradation research. This document outlines immediate safety protocols, waste segregation, and step-by-step disposal procedures to ensure the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.
Waste Characterization and Segregation
N,N-Diethanolamine-PEG4-Boc should be treated as a hazardous chemical waste. Although polyethylene (B3416737) glycol is generally considered biodegradable and of low toxicity, the diethanolamine (B148213) component and the Boc-protected amine introduce potential hazards that necessitate controlled disposal.
Do not dispose of this compound down the drain or in regular solid waste. It must be collected in a designated, properly labeled hazardous waste container.
Waste Segregation is Critical:
-
Solid Waste: Collect unused or expired N,N-Diethanolamine-PEG4-Boc, as well as any contaminated materials such as gloves, weigh boats, and absorbent pads, in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing N,N-Diethanolamine-PEG4-Boc should be collected in a dedicated, leak-proof, and chemically compatible container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed. The Boc protecting group is sensitive to strong acids, which would lead to its removal and the generation of isobutylene (B52900) and carbon dioxide. Therefore, avoid mixing this compound with acidic waste.
Step-by-Step Disposal Protocol
-
Container Preparation: Select a waste container that is in good condition, compatible with the chemical, and has a secure, screw-on lid. For liquid waste, secondary containment is recommended to prevent spills.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "N,N-Diethanolamine-PEG4-Boc"
-
The approximate quantity of the waste.
-
The date of waste generation.
-
The principal investigator's name and contact information.
-
The laboratory location (building and room number).
-
-
Waste Collection:
-
Solids: Carefully transfer the solid waste into the designated container, minimizing dust generation.
-
Liquids: Pour liquid waste carefully into the designated container, avoiding splashes. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal Request: Once the container is full or the project is complete, arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.
Quantitative Data for Disposal Planning
| Parameter | Guideline | Rationale |
| Waste Container Capacity | Do not exceed 90% full | To allow for vapor expansion and prevent spills. |
| pH of Waste Stream | Neutral (6-8) | The Boc protecting group is acid-labile. |
| Storage Time Limit | Consult institutional EHS policy (typically < 90 days) | To comply with regulations and minimize storage hazards. |
| Spill Cleanup Materials | Inert absorbent material (e.g., vermiculite, sand) | To safely contain and collect spilled material. |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of N,N-Diethanolamine-PEG4-Boc.
By adhering to these procedures, researchers can ensure the safe handling and disposal of N,N-Diethanolamine-PEG4-Boc, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling N,N-Diethanol amine-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N,N-Diethanolamine-PEG4-Boc, a PEG-based PROTAC linker. Given that the toxicological properties of this specific compound have not been thoroughly investigated, all handling procedures should be conducted with the utmost caution, treating it as a potentially hazardous substance.[1] The information herein is based on data for structurally similar compounds, including N-Boc-diethanolamine and diethanolamine.
Immediate Safety and Personal Protective Equipment (PPE)
When handling N,N-Diethanolamine-PEG4-Boc, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following PPE should be worn at all times in the laboratory.
Core PPE Requirements:
-
Gloves: Wear two pairs of chemotherapy-grade, powder-free nitrile or neoprene gloves.[2][3] Gloves must be inspected before use and disposed of immediately after contamination.[1][4] Proper glove removal technique is essential to avoid skin contact.[1][4]
-
Gown: A disposable, long-sleeved gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, is required.[2][3] Gowns should close in the back and have tight-fitting cuffs.[5]
-
Eye and Face Protection: Chemical splash goggles and a face shield are necessary to protect against splashes and aerosols.[2][5][6][7] Standard safety glasses are not sufficient.
-
Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to avoid inhalation of vapors, mists, or dust.[1][4] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[1][7]
-
Footwear and Clothing: Wear closed-toe shoes and long pants.[6]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling N,N-Diethanolamine-PEG4-Boc from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[4][8]
-
It is recommended to store the product at -5°C for long-term stability.[9]
2. Preparation and Use:
-
All handling, including weighing and solution preparation, must be conducted in a chemical fume hood.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[8][10]
-
Avoid the formation of dust and aerosols.[1]
3. Spill Management:
-
In the event of a small spill (<1 L), trained personnel wearing appropriate PPE may clean it up.[4]
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1][4]
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
4. First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical advice if irritation persists.[1][8]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately call a poison center or doctor.[1][8][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for diethanolamine, a related compound. This information should be used as a reference for understanding potential hazards.
| Property | Value | Reference |
| Boiling Point | 268 °C / 514.4 °F | [8] |
| Flash Point | 138 °C / 280.4 °F | [8] |
| Autoignition Temperature | 662 °C / 1223.6 °F | [8] |
| Vapor Pressure | < 0.01 mmHg @ 20 °C | [8] |
| Specific Gravity | 1.09 | [8] |
| Log Pow (n-octanol/water) | -2.46 (Bioaccumulation is not expected) | [11] |
| Aquatic Toxicity (Acute) | EC50 (Daphnia): 30.1 mg/L (48h) LC50 (Fish): 460 mg/L (96h) ErC50 (Algae): 9.5 mg/L (72h) | [11][12] |
| Aquatic Toxicity (Chronic) | EC10 (Daphnia): 1.05 mg/L (21d) | [11] |
Experimental Protocols: Disposal Plan
Proper disposal of N,N-Diethanolamine-PEG4-Boc and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All waste contaminated with N,N-Diethanolamine-PEG4-Boc, including gloves, gowns, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][4]
-
Unused or surplus material should be treated as hazardous waste.
Disposal Method:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[1]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method.[1]
-
Do not allow the product to enter drains or surface water.[1][4][12]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of N,N-Diethanolamine-PEG4-Boc.
Caption: Logical workflow for safe handling of N,N-Diethanolamine-PEG4-Boc.
References
- 1. capotchem.cn [capotchem.cn]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. pogo.ca [pogo.ca]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. fishersci.com [fishersci.com]
- 9. Boc-NH-PEG4-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
